molecular formula C8H9BF3K B1358486 Potassium phenethyltrifluoroborate CAS No. 329976-74-1

Potassium phenethyltrifluoroborate

Cat. No.: B1358486
CAS No.: 329976-74-1
M. Wt: 212.06 g/mol
InChI Key: SOZVPVAYKGJPJS-UHFFFAOYSA-N
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Description

Potassium phenethyltrifluoroborate is a useful research compound. Its molecular formula is C8H9BF3K and its molecular weight is 212.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro(2-phenylethyl)boranuide
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InChI

InChI=1S/C8H9BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZVPVAYKGJPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635695
Record name Potassium trifluoro(2-phenylethyl)borate(1-)
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Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

329976-74-1
Record name Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro(2-phenylethyl)borate(1-)
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Foundational & Exploratory

The Advent and Synthesis of Potassium Phenethyltrifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium phenethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its stability and utility as a precursor in carbon-carbon bond formation. This technical guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols for its preparation, tailored for professionals in research and drug development.

Discovery and Background

The development of potassium organotrifluoroborates as practical reagents in organic chemistry gained significant momentum in the mid-1990s. A pivotal advancement was reported in 1995 by Vedejs and his colleagues, who detailed an efficient method for the synthesis of aryltrifluoroborates from the corresponding boronic acids using potassium hydrogen fluoride (KHF2).[1] This breakthrough addressed the inherent instability of many organoboronic acids, which are prone to decomposition and challenging to handle.

Professor Gary A. Molander of the University of Pennsylvania has been a leading figure in expanding the scope and application of organotrifluoroborates. His extensive work has established these compounds as versatile and robust alternatives to boronic acids and other organometallic reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2][3] Potassium organotrifluoroborates, including the phenethyl derivative, are noted for their bench-top stability to air and moisture, allowing for easier storage and handling compared to their boronic acid counterparts.[3]

Physicochemical and Characterization Data

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
CAS Number 329976-74-1
Molecular Formula C8H9BF3K
Molecular Weight 212.06 g/mol
Appearance White to off-white solid
Melting Point 173-175 °C
Storage Temperature Inert atmosphere, -20°C

Characterization of this compound is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and Infrared (IR) spectroscopy.

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of phenethylboronic acid with potassium hydrogen fluoride (KHF2). This reaction proceeds readily in a mixture of methanol and water.

A general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product A Phenethylboronic Acid D Reaction Mixture (Stirring at Room Temperature) A->D B Potassium Hydrogen Fluoride (KHF2) B->D C Methanol/Water C->D E Removal of Methanol D->E F Filtration and Washing E->F G Drying F->G H This compound G->H

A generalized workflow for the synthesis of this compound.
Experimental Protocol

This protocol is based on the general procedures established for the synthesis of potassium organotrifluoroborates from boronic acids.[4][5]

Materials and Equipment:

  • Phenethylboronic acid

  • Potassium hydrogen fluoride (KHF2)

  • Methanol (MeOH)

  • Deionized water

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High vacuum line

Procedure:

  • Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylboronic acid (1.0 equivalent) in methanol (approximately 2.0 M concentration).

  • Preparation of KHF2 Solution: In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 equivalents).

  • Reaction: To the stirred solution of phenethylboronic acid in methanol, add the saturated aqueous solution of KHF2. A precipitate may form upon addition.

  • Stirring: Allow the resulting mixture to stir at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Precipitation and Washing: To the remaining aqueous residue, add acetone and stir the resulting suspension for approximately 10 minutes to break up any clumps.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with acetone and then diethyl ether to remove any remaining impurities and to aid in drying.

  • Drying: Dry the purified white solid under high vacuum to afford this compound.

Quantitative Data for Synthesis:

ParameterValue
Starting Material Phenethylboronic Acid (1.0 equiv)
Reagent Potassium Hydrogen Fluoride (3.0-4.0 equiv)
Solvent Methanol / Water
Reaction Time 30-60 minutes
Temperature Room Temperature
Typical Yield >85%

Applications in Drug Development

The primary application of this compound in drug development is as a stable and efficient coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The phenethyl moiety is present in a variety of biologically active molecules and pharmaceuticals. The use of this compound allows for the late-stage introduction of this group, providing a convenient method for the preparation of analogues of lead compounds for structure-activity relationship (SAR) studies.

The enhanced stability of this compound over its corresponding boronic acid makes it particularly suitable for use in high-throughput synthesis and medicinal chemistry campaigns where reliability and ease of handling are paramount.[6]

The logical relationship for its primary application is illustrated below:

Application_Logic Application of this compound in Drug Discovery A This compound (Stable Precursor) C Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) A->C B Aryl/Vinyl Halide or Triflate B->C D Phenethyl-substituted Arene/Alkene C->D E Bioactive Molecule Analogs D->E F Structure-Activity Relationship (SAR) Studies E->F G Drug Candidate Optimization F->G

References

An In-depth Technical Guide to Potassium Phenethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Potassium phenethyltrifluoroborate, a member of the versatile family of potassium organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool, particularly in the realm of drug discovery and development where the phenethyl moiety is a common structural motif. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in synthetic methodologies relevant to pharmaceutical research.

Core Chemical and Physical Properties

This compound is a white to off-white solid that is stable under atmospheric conditions, making it a convenient reagent for a wide range of chemical transformations.[1][2] Unlike many other organometallic reagents, it is not sensitive to air or moisture, which simplifies storage and handling.[3]

PropertyValueReference(s)
Molecular Formula C₈H₉BF₃K[1]
Molecular Weight 212.06 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 173-175 °C[2]
CAS Number 329976-74-1[1]
IUPAC Name potassium;trifluoro(2-phenylethyl)boranuide[1]

Solubility: Potassium organotrifluoroborates are generally soluble in polar organic solvents and slightly soluble in water. While specific quantitative data for this compound is not readily available, it is expected to be soluble in solvents such as acetone, acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Purification often involves recrystallization from acetonitrile or precipitation from a concentrated acetone solution with diethyl ether.[3]

Synthesis and Purification: Experimental Protocols

The most common method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3]

General Experimental Protocol for Synthesis

This protocol is adapted from the general procedure for the synthesis of potassium organotrifluoroborates.[3][4]

Materials:

  • Phenethylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equivalents).

  • While stirring, add the KHF₂ solution to the solution of phenethylboronic acid at room temperature.

  • Continue stirring the mixture for 1-2 hours. A white precipitate of this compound should form.

  • Remove the methanol by rotary evaporation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with diethyl ether to remove any remaining impurities.

  • Dry the purified this compound under vacuum.

G cluster_synthesis Synthesis Workflow Phenethylboronic_acid Phenethylboronic Acid Reaction Reaction in MeOH/H₂O Phenethylboronic_acid->Reaction KHF2 KHF₂ Solution KHF2->Reaction Precipitate Precipitation Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Synthesis of this compound.
Purification by Recrystallization

Further purification can be achieved by recrystallization.[3]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone or acetonitrile.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Spectroscopic Data

Detailed NMR spectral data for this compound is not consistently reported across publicly available databases. However, based on the known spectra of other potassium organotrifluoroborates, the following characteristic signals can be expected.[5][6][7]

NucleusExpected Chemical Shift (δ) RangeExpected MultiplicityExpected Coupling Constants (J)
¹H NMR Phenyl protons: ~7.1-7.3 ppm Ethyl protons (α to phenyl): ~2.6-2.8 ppm Ethyl protons (α to boron): ~0.8-1.0 ppmMultiplets Triplet Triplet
¹³C NMR Aromatic carbons: ~125-145 ppm Ethyl carbons: ~20-40 ppm
¹⁹F NMR ~ -135 to -150 ppmBroad singlet or quartet
¹¹B NMR ~ 3-7 ppmQuartetJ(B-F) ~ 13-16 Hz

Applications in Drug Development

The primary application of this compound in drug discovery is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The phenethyl group is a common scaffold in many biologically active compounds. The ability to introduce this group late in a synthetic sequence using a stable and easy-to-handle reagent like this compound is highly advantageous.

Suzuki-Miyaura Cross-Coupling

General Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide or triflate.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.[9]

Materials:

  • Aryl halide (or triflate)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene/water, dioxane/water, or THF/water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound, the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, LC-MS, or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_coupling Suzuki-Miyaura Coupling Workflow Reactants Aryl Halide + K-Phenethyltrifluoroborate + Pd Catalyst + Base Reaction Reaction in Solvent at Elevated Temperature Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product

Suzuki-Miyaura Cross-Coupling Workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound or its direct interaction with specific signaling pathways. Its utility in drug discovery primarily stems from its role as a synthetic building block. The biological activity of the final molecule will depend on the overall structure into which the phenethyl group is incorporated.

Researchers in drug development can utilize this compound to synthesize libraries of compounds containing the phenethyl moiety for screening against various biological targets. The stability and ease of use of this reagent facilitate high-throughput synthesis and medicinal chemistry efforts.

Conclusion

This compound is a valuable and practical reagent for organic synthesis, particularly for applications in drug discovery and development. Its stability to air and moisture, coupled with its effectiveness in Suzuki-Miyaura cross-coupling reactions, makes it an attractive alternative to more sensitive organometallic reagents for the introduction of the phenethyl group. While detailed data on its biological activity is currently limited, its role as a key building block in the synthesis of complex organic molecules ensures its continued importance in the field of medicinal chemistry. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential.

References

Spectroscopic and Synthetic Profile of Potassium Phenethyltrifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and synthesis of potassium phenethyltrifluoroborate (C₈H₉BF₃K). This reagent is a valuable building block in organic synthesis, particularly in cross-coupling reactions. This document compiles essential spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.10 - 7.25m-Aromatic (C₆H₅)
2.64t8.1-CH₂-Ph
1.95tq8.1, 2.7-CH₂-BF₃K

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
144.9Aromatic (C-ipso)
128.3Aromatic (CH)
127.9Aromatic (CH)
125.5Aromatic (CH)
31.8-CH₂-Ph
20.0 (br)-CH₂-BF₃K

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (¹J B-F) Hz
-137.5q69.1

Table 4: ¹¹B NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (¹J B-F) Hz
3.4q69.4
Infrared (IR) Spectroscopy

The following are characteristic absorption peaks from the Attenuated Total Reflectance (ATR) FT-IR spectrum.[2]

Table 5: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3061, 3026MediumAromatic C-H stretch
2926, 2854MediumAliphatic C-H stretch
1603, 1495, 1454StrongAromatic C=C stretch
1100 - 950Strong, BroadB-F stretch
741, 698StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

The exact mass of this compound is 212.0386 g/mol .[2] Due to the nature of the salt, mass spectrometry is often performed on the corresponding boronic acid or a derivative. The trifluoroborate anion ([M-K]⁻) would have a calculated m/z of 173.06.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from phenethylboronic acid.

Materials:

  • Phenethylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • In a flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (3.0 - 4.0 equivalents).

  • Slowly add the KHF₂ solution to the stirred solution of phenethylboronic acid at room temperature.

  • Continue stirring the resulting mixture for 30-60 minutes. A white precipitate of this compound will form.

  • Remove the methanol via rotary evaporation.

  • To the remaining aqueous slurry, add acetone and stir vigorously to break up the solid.

  • Collect the solid by vacuum filtration through a Büchner funnel.

  • Wash the collected white solid sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound under high vacuum.

NMR Sample Preparation

Procedure:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the solid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube for analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product start Phenethylboronic Acid in Methanol reaction Reaction Mixture (Stir at RT) start->reaction 1.0 equiv khf2 Aqueous KHF₂ Solution khf2->reaction 3.0-4.0 equiv evaporation Rotary Evaporation (Remove Methanol) reaction->evaporation precipitation Precipitate in Acetone evaporation->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with H₂O, Acetone, Ether filtration->washing drying Drying under High Vacuum washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Early Studies and Development of Organotrifluoroborate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies and early development of organotrifluoroborate salts, charting their evolution from laboratory curiosities to indispensable reagents in modern organic synthesis. This document provides a comprehensive overview of their initial synthesis, stability, and burgeoning applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction: A New Era of Stability and Reactivity in Organoboron Chemistry

For decades, the synthetic utility of organoboron compounds was hampered by their inherent instability, particularly their sensitivity to air and moisture. This limitation prompted a search for more robust alternatives. A significant breakthrough emerged from the study of organotrifluoroborate salts, which demonstrated exceptional stability while retaining the valuable reactivity of the carbon-boron bond.[1][2] These crystalline, air- and moisture-stable solids can often be stored indefinitely at room temperature without special precautions, a stark contrast to their boronic acid and organoborane counterparts.[1][3][4][5] This unique combination of stability and reactivity has positioned them as versatile and highly valuable reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Early Synthetic Methodologies and Key Developments

While the first preparation of an organotrifluoroborate complex was reported as early as 1940, these compounds remained largely academic curiosities for many years.[1] A pivotal moment in their development came in 1995 when Vedejs and his colleagues described a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1][6] This discovery was instrumental in making these reagents readily accessible to the broader synthetic community.

Synthesis from Boronic Acids

The reaction of boronic acids with KHF₂ remains one of the most common and straightforward methods for preparing potassium organotrifluoroborates.[7] The process is typically high-yielding and tolerates a wide range of functional groups.

Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

Arylboronic AcidProductYield (%)Reference
Phenylboronic acidPotassium phenyltrifluoroborate82[8]
1-Naphthaleneboronic acidPotassium 1-naphthyltrifluoroborate89[9]
4-Methoxyphenylboronic acidPotassium 4-methoxyphenyltrifluoroborate95[10]
4-Fluorophenylboronic acidPotassium 4-fluorophenyltrifluoroborate92[10]
  • Phenylboronic acid (20 g, approx. 169 mmol) is dissolved in 50 mL of methanol.

  • A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, approx. 4.5 M, approx. 563 mmol) is added slowly with vigorous stirring.

  • After stirring for 15 minutes, the precipitated product is collected by filtration.

  • The solid is washed with cold methanol.

  • Recrystallization from a minimal amount of acetonitrile yields pure potassium phenyltrifluoroborate (25.5 g, 138 mmol, 82% yield).

One-Pot Syntheses from Organometallic Reagents

To further streamline the synthesis and handle unstable boronic acid intermediates, one-pot procedures starting from organolithium or Grignard reagents were developed. These methods involve the in-situ formation of the organoboron intermediate followed by treatment with KHF₂.

Table 2: One-Pot Synthesis of Various Potassium Organotrifluoroborates

Starting MaterialReagentsProductYield (%)Reference
Bromobenzene1. n-BuLi, 2. B(OMe)₃, 3. KHF₂Potassium phenyltrifluoroborate85[1]
2-Bromopropene1. t-BuLi, 2. B(OMe)₃, 3. KHF₂Potassium isopropenyltrifluoroborate78[1]
Phenylacetylene1. n-BuLi, 2. B(OMe)₃, 3. KHF₂Potassium phenylethynyltrifluoroborate88[1]
Dibromomethane1. n-BuLi, B(OiPr)₃, 2. KHF₂Potassium bromomethyltrifluoroborate88[3][6]
Diiodomethane1. n-BuLi, B(OiPr)₃, 2. KHF₂Potassium iodomethyltrifluoroborate89[3][6]
  • To a solution of dibromomethane (25 mmol) and triisopropyl borate (22.5 mmol, 0.9 equiv) in an appropriate solvent under a nitrogen atmosphere at -78 °C, n-butyllithium (21.25 mmol, 0.85 equiv) is added.

  • The reaction mixture is stirred for 1 hour.

  • The reaction is quenched by the addition of a solution of KHF₂ (62.5 mmol, 2.5 equiv) in water (10 mL).

  • The solvent is removed under high vacuum.

  • The product is isolated by recrystallization to afford potassium bromomethyltrifluoroborate in 88% yield.

G General Synthetic Pathways to Potassium Organotrifluoroborates cluster_starting_materials Starting Materials cluster_intermediates Intermediates cluster_product Product Boronic_Acid R-B(OH)₂ Product K⁺[R-BF₃]⁻ Boronic_Acid->Product KHF₂ Organohalide R-X (X = Br, I) Organometallic R-M (M = Li, MgX) Organohalide->Organometallic Metal-Halogen Exchange Alkyne R-C≡C-H Alkyne->Organometallic Deprotonation Boronic_Ester R-B(OR')₂ Organometallic->Boronic_Ester B(OR')₃ Boronic_Ester->Product KHF₂

Caption: Synthetic routes to potassium organotrifluoroborates.

Stability of Organotrifluoroborate Salts

The remarkable stability of organotrifluoroborate salts is a key attribute that underpins their widespread utility.

Hydrolytic Stability

Potassium organotrifluoroborates exhibit significantly greater stability towards hydrolysis compared to their corresponding boronic acids.[1] Their stability is, however, pH-dependent. While generally stable under neutral and basic conditions, they can undergo hydrolysis to the corresponding boronic acids under acidic conditions. The rate of hydrolysis is also influenced by the nature of the organic substituent, with electron-rich substrates generally hydrolyzing faster than electron-poor ones. For instance, in a D₂O or TRIS buffer at pH 7.0 and 37 °C, potassium aryltrifluoroborates were found to be quite stable, whereas potassium butyltrifluoroborate showed 30-50% hydrolysis to the boronic acid after 24 hours.

Thermal Stability

Organotrifluoroborate salts are generally thermally robust crystalline solids. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[1] While comprehensive quantitative data on the thermal decomposition of a wide range of organotrifluoroborate salts is not extensively detailed in early literature, their high melting points and stability under typical reaction conditions (often up to 80-100 °C) are well-established.

Early Applications in Organic Synthesis

The enhanced stability and favorable reactivity profile of organotrifluoroborate salts led to their rapid adoption in various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium organotrifluoroborates have proven to be excellent partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. They serve as effective surrogates for boronic acids, often providing superior yields and tolerating a broader range of functional groups.[11][12] The reaction is believed to proceed via the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[8]

Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides [2]

AlkyltrifluoroborateAryl ChlorideProductYield (%)
K⁺[4-(Benzoyloxy)butyl-BF₃]⁻4-Chloroanisole4-(4-Methoxyphenyl)butyl benzoate87
K⁺[4-(Benzoyloxy)butyl-BF₃]⁻1-Chloro-2,6-dimethylbenzene4-(2,6-Dimethylphenyl)butyl benzoate95
K⁺[4-(Benzoyloxy)butyl-BF₃]⁻4-Chlorobenzonitrile4-(4-Cyanophenyl)butyl benzoate91
  • In a reaction vessel, potassium 4-(benzoyloxy)butyltrifluoroborate (1.1 equiv), 4-chloroanisole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv) are combined.

  • Toluene and water (in a suitable ratio) and K₂CO₃ (3.0 equiv) are added.

  • The mixture is heated at the appropriate temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography to yield 4-(4-methoxyphenyl)butyl benzoate (87% yield).

G Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates K_RBF3 K⁺[R-BF₃]⁻ RBOH2 R-B(OH)₂ K_RBF3->RBOH2 Hydrolysis (H₂O) ArPdR Ar-Pd(II)-R(L)₂ RBOH2->ArPdR Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdX->ArPdR Transmetalation ArPdR->Pd0 ArR Ar-R ArPdR->ArR Reductive Elimination Base Base (e.g., K₂CO₃) Base->ArPdR

Caption: Suzuki-Miyaura cycle with organotrifluoroborates.

Rhodium-Catalyzed Reactions

Darses and Genet pioneered the use of potassium organotrifluoroborates in rhodium-catalyzed reactions, including 1,2-additions to aldehydes and 1,4-additions to α,β-unsaturated ketones.[10][11] These reactions provide efficient methods for the formation of new carbon-carbon bonds under mild conditions.

Table 4: Rhodium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aldehydes [11]

AryltrifluoroborateAldehydeCatalyst SystemProductYield (%)
K⁺[Ph-BF₃]⁻Benzaldehyde[Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃Diphenylmethanol95
K⁺[4-MeO-Ph-BF₃]⁻Benzaldehyde[Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃(4-Methoxyphenyl)(phenyl)methanol92
K⁺[Ph-BF₃]⁻4-Chlorobenzaldehyde[Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃(4-Chlorophenyl)(phenyl)methanol90
  • In a reaction vessel, potassium phenyltrifluoroborate (1.5 equiv), benzaldehyde (1.0 equiv), [Rh(CH₂CH₂)₂Cl]₂ (0.025 equiv), and P(tBu)₃ (0.1 equiv) are combined.

  • A solvent mixture of toluene, acetone, and water is added.

  • The reaction mixture is heated to 80 °C for a specified time.

  • After completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to afford the corresponding ketone.

Conclusion

The early studies and development of organotrifluoroborate salts marked a significant advancement in organoboron chemistry. Their exceptional stability, ease of preparation, and broad reactivity have made them indispensable tools for synthetic chemists. The foundational work of pioneers like Vedejs, Molander, and Darses and Genet paved the way for the widespread adoption of these reagents in a vast array of chemical transformations, fundamentally changing the landscape of cross-coupling and addition reactions. The principles and methodologies established during this early period continue to be the bedrock upon which new and innovative applications of organotrifluoroborate chemistry are built.

References

The Phenethyl Group Delivery Agent: A Technical Guide to the Mechanism of Action of Potassium Phenethyltrifluoroborate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action and synthetic utility of potassium phenethyltrifluoroborate. This air- and moisture-stable organoboron reagent has emerged as a versatile and reliable precursor for the introduction of the phenethyl moiety in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed additions. Its stability, ease of handling, and predictable reactivity make it an attractive alternative to more sensitive organometallic reagents.

Core Concept: The "Protected" Boronic Acid

This compound belongs to the class of organotrifluoroborates, which are characterized by a tetracoordinate boron atom. This structural feature renders the carbon-boron bond significantly more stable towards air and moisture compared to the corresponding boronic acids or boronate esters.[1][2][3][4] Consequently, this compound can be considered a "protected" form of phenethylboronic acid, allowing for its storage and handling under standard laboratory conditions without degradation. The enhanced stability also permits its use in multi-step synthetic sequences where the boron functionality needs to be preserved during intermediate transformations.

The reactive species in many of its key reactions is the corresponding tricoordinate phenethylboronic acid. This is typically generated in situ through hydrolysis of the trifluoroborate salt under the reaction conditions, often facilitated by the presence of a base and water.[1] This slow-release mechanism can be advantageous in suppressing unwanted side reactions, such as homocoupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of a wide array of phenethyl-substituted aromatic and heteroaromatic compounds, which are important structural motifs in medicinal chemistry and materials science.[1][2][3]

Mechanism of Action

The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound is depicted below. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The key step involving the organotrifluoroborate is its hydrolysis to the corresponding phenethylboronic acid, which is then activated by a base to form a borate species. This borate undergoes transmetalation with the palladium(II) complex, transferring the phenethyl group to the palladium center. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired phenethylated arene and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism K_PhenethylBF3 K⁺ [PhCH₂CH₂BF₃]⁻ This compound Phenethyl_BOH2 PhCH₂CH₂B(OH)₂ Phenethylboronic Acid K_PhenethylBF3->Phenethyl_BOH2 H₂O, Base (Hydrolysis) Phenethyl_Borate [PhCH₂CH₂B(OH)₃]⁻ Phenethylborate Phenethyl_BOH2->Phenethyl_Borate Base Transmetalation_Complex [Ar-Pd(II)(B(OH)₃R)L₂]⁻ Phenethyl_Borate->Transmetalation_Complex Pd0 Pd(0)L₂ Ox_Add Ar-Pd(II)(X)L₂ Pd0->Ox_Add Oxidative Addition ArX Ar-X (Aryl Halide) ArX->Ox_Add Ox_Add->Transmetalation_Complex Transmetalation Red_Elim_Complex Ar-Pd(II)(R)L₂ Transmetalation_Complex->Red_Elim_Complex - [XB(OH)₃]⁻ Red_Elim_Complex->Pd0 Reductive Elimination Product Ar-CH₂CH₂Ph Product Red_Elim_Complex->Product

Figure 1: Mechanism of Suzuki-Miyaura Coupling.
Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its analogues with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of Potassium β-Aminoethyltrifluoroborates with Aryl Halides [1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)801290
24-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)801285
3Methyl 4-bromobenzoatePdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)801288
41-Bromo-4-nitrobenzenePdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)801273
54-BromanisolePdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)801282
62-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)802471
74-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)802496

Table 2: Suzuki-Miyaura Coupling of Potassium Alkoxyethyltrifluoroborates with Aryl Halides [5]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePdCl₂(AtaPhos)₂ (2.5)Cs₂CO₃ (3)Toluene/H₂O (4:1)1001482
24-ChlorobenzonitrilePdCl₂(AtaPhos)₂ (5)Cs₂CO₃ (3)Toluene/H₂O (4:1)1001485
31-Bromo-4-fluorobenzenePdCl₂(AtaPhos)₂ (5)Cs₂CO₃ (3)Toluene/H₂O (4:1)1001490
43-BromopyridinePdCl₂(AtaPhos)₂ (5)Cs₂CO₃ (3)Toluene/H₂O (4:1)1001477
55-Bromo-2-methoxypyrimidinePdCl₂(AtaPhos)₂ (5)Cs₂CO₃ (3)Toluene/H₂O (4:1)1001469
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the palladium-catalyzed cross-coupling of a potassium alkyltrifluoroborate with an aryl halide.

Experimental_Workflow_Suzuki Start Start Reagents Combine: - this compound (1.1 equiv) - Aryl halide (1.0 equiv) - Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., RuPhos, 4 mol%) - Base (e.g., K₂CO₃, 3 equiv) - Solvent (e.g., Toluene/H₂O) Start->Reagents Reaction Heat the mixture (e.g., 80-100 °C) for a specified time (e.g., 12-24 h) under an inert atmosphere. Reagents->Reaction Workup Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). Wash with water and brine. Reaction->Workup Purification Dry the organic layer (e.g., over Na₂SO₄). Concentrate in vacuo. Purify by flash column chromatography. Workup->Purification Product Characterize the pure product. Purification->Product

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Steps:

  • To an oven-dried reaction vessel is added this compound (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₂CO₃, 3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvents (e.g., a 10:1 mixture of toluene and water) are added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired phenethyl-substituted arene.

Rhodium-Catalyzed 1,2-Addition to Aldehydes

This compound also participates in rhodium-catalyzed 1,2-addition reactions with aldehydes to furnish secondary alcohols. This transformation provides a valuable method for the construction of benzylic alcohol motifs.

Mechanism of Action

The mechanism of the rhodium-catalyzed 1,2-addition is believed to involve the transmetalation of the phenethyl group from the boron to a rhodium(I) complex. The resulting phenethylrhodium(I) species then undergoes migratory insertion into the carbonyl group of the aldehyde, forming a rhodium(I) alkoxide. Protonolysis of this intermediate, typically by water present in the reaction medium, yields the secondary alcohol product and regenerates a rhodium(I) species that can re-enter the catalytic cycle.

Rhodium_Addition_Mechanism K_PhenethylBF3 K⁺ [PhCH₂CH₂BF₃]⁻ Phenethyl_Rh PhCH₂CH₂-Rh(I)L₂ K_PhenethylBF3->Phenethyl_Rh Rh_Catalyst [Rh(I)L₂]⁺ Rh_Catalyst->Phenethyl_Rh Transmetalation - KBF₃ Insertion_Complex R'(H)C(O-Rh(I)L₂)CH₂CH₂Ph Phenethyl_Rh->Insertion_Complex Migratory Insertion Aldehyde R'CHO (Aldehyde) Aldehyde->Insertion_Complex Insertion_Complex->Rh_Catalyst Product R'(H)C(OH)CH₂CH₂Ph Product Insertion_Complex->Product Protonolysis H2O H₂O H2O->Product

Figure 3: Mechanism of Rh-Catalyzed 1,2-Addition.
Quantitative Data Summary

The following table presents representative data for the rhodium-catalyzed 1,2-addition of potassium organotrifluoroborates to aldehydes.

Table 3: Rhodium-Catalyzed 1,2-Addition of Potassium Organotrifluoroborates to Aldehydes [6][7]

EntryOrganotrifluoroborateAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Potassium Phenyltrifluoroborate4-Nitrobenzaldehyde[RhCl(cod)]₂ (2.5)Dioxane/H₂O (6:1)80495
2Potassium PhenyltrifluoroborateBenzaldehyde[RhCl(cod)]₂ (2.5)Dioxane/H₂O (6:1)80875
3Potassium Phenyltrifluoroborate4-Methoxybenzaldehyde[RhCl(cod)]₂ (2.5)Dioxane/H₂O (6:1)80860
4Potassium Vinyltrifluoroborate4-NitrobenzaldehydeRh(acac)(CO)₂ (3)DME/H₂O801285
Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,2-Addition

The following is a general experimental protocol for the rhodium-catalyzed 1,2-addition of a potassium organotrifluoroborate to an aldehyde.

Detailed Steps:

  • In a reaction tube, the rhodium catalyst (e.g., [RhCl(cod)]₂, 2.5 mol%) and the potassium organotrifluoroborate (1.5 equivalents) are combined.

  • The tube is sealed with a septum and purged with an inert gas.

  • Degassed solvent (e.g., a 6:1 mixture of 1,4-dioxane and water) is added, followed by the aldehyde (1.0 equivalent).

  • The reaction mixture is stirred at the indicated temperature (e.g., 80 °C) for the specified duration.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by chromatography to yield the desired secondary alcohol.

Conclusion

This compound is a highly valuable reagent in modern organic synthesis. Its stability and ease of handling, coupled with its reliable reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling and rhodium-catalyzed 1,2-addition reactions, make it an excellent choice for the introduction of the phenethyl group into a wide range of organic molecules. The mechanistic understanding of its activation via in situ hydrolysis to the corresponding boronic acid provides a solid foundation for the rational design of new synthetic methodologies. This guide provides the necessary technical details for researchers and professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

An In-depth Technical Guide to the Stability and Handling of Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and safe handling of potassium phenethyltrifluoroborate, a versatile and increasingly utilized reagent in organic synthesis, particularly in cross-coupling reactions. Understanding the stability profile and proper handling procedures is critical to ensure its effective use and to maintain a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₉BF₃K
Molecular Weight 212.06 g/mol
CAS Number 329976-74-1
Melting Point 173-175 °C

Stability Profile

Potassium organotrifluoroborates, as a class of compounds, are recognized for their remarkable stability compared to other organoboron reagents like boronic acids. They are generally crystalline solids that exhibit good stability towards air and moisture, allowing for extended storage at room temperature without special precautions.

Key Stability Characteristics:

  • Thermal Stability: The melting point of 173-175 °C suggests good thermal stability under normal laboratory conditions. While specific decomposition temperature data for this compound is not available, related compounds like potassium trifluoromethyltrifluoroborate are reported to be stable up to 300 °C.

  • Atmospheric Stability: this compound is generally stable in the presence of air and moisture over long periods. This allows for ease of handling and storage without the need for strictly inert atmospheres.

  • Hydrolytic Stability: The stability of potassium organotrifluoroborates in the presence of water is pH-dependent. While they are relatively stable in neutral or acidic aqueous solutions, hydrolysis to the corresponding boronic acid is promoted under basic conditions. This controlled hydrolysis is a key feature for their application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active species.

  • Reactivity and Incompatibilities: this compound is incompatible with strong oxidizing agents. It is also known that organotrifluoroborates can be sensitive to strong acids and Lewis acids, which can lead to decomposition.

Handling and Storage Precautions

Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved particulate respirator is recommended.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if dust is generated.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry place. Storage away from incompatible materials such as strong oxidizing agents is crucial.

  • Inert Atmosphere: While generally air-stable for storage, for very long-term storage or for maintaining the highest purity, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Spill and Disposal
  • Spill Cleanup: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable container for disposal. The area of the spill should then be cleaned thoroughly.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Experimental Protocols

While specific, published stability studies for this compound are scarce, the following protocols are based on established international guidelines (ICH Q1A) for stability testing of new chemical entities and can be adapted for a thorough evaluation.

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed to assess the stability of this compound under various storage conditions over time.

Objective: To determine the re-test period and recommend storage conditions.

Materials:

  • This compound (minimum of three batches)

  • Controlled environment stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC, GC, DSC, FT-IR)

Methodology:

  • Sample Preparation: Package the samples in containers that are representative of the intended long-term storage containers.

  • Storage Conditions and Testing Frequency:

Study TypeStorage ConditionTesting Frequency
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months
  • Analytical Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative determination of the purity of this compound using a validated stability-indicating method (e.g., HPLC).

    • Degradation Products: Identification and quantification of any impurities or degradation products.

    • Water Content: Determination of water content by a suitable method (e.g., Karl Fischer titration).

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To establish the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Treat a solution/suspension of the compound with 1N HCl at room temperature and at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat a solution/suspension of the compound with 1N NaOH at room temperature and at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate and identify the degradation products.

Visualizations

G Figure 1: General Handling Workflow for this compound start Start Handling ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weighing Weigh Required Amount ventilation->weighing reaction Add to Reaction Vessel weighing->reaction storage Return to Storage (Cool, Dry, Tightly Sealed) reaction->storage cleanup Clean Work Area storage->cleanup end End Handling cleanup->end

Caption: General Handling Workflow

G Figure 2: Forced Degradation Study Workflow start This compound Sample stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1N HCl, RT & 60°C) stress_conditions->acid base Base Hydrolysis (1N NaOH, RT & 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (105°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze Samples (e.g., HPLC-PDA) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Forced Degradation Workflow

This technical guide provides a foundation for the safe and effective use of this compound. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and to perform a thorough risk assessment.

CAS number and molecular structure of Potassium phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Potassium Phenethyltrifluoroborate, a key reagent in modern organic synthesis. It details its chemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical research and drug development.

Core Properties and Data

This compound is an air- and moisture-stable crystalline solid, making it a convenient and versatile reagent in various chemical transformations.[1][2] Its stability and ease of handling offer significant advantages over the more sensitive boronic acids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 329976-74-1[3][4][5][6]
Molecular Formula C8H9BF3K[3][6][7]
Molecular Weight 212.06 g/mol [3][5][6]
IUPAC Name potassium;trifluoro(2-phenylethyl)boranuide[6][7]
Appearance White to off-white solid[8]
Melting Point 173-175 °C[8]
SMILES --INVALID-LINK--(F)(F)F.[K+][6][7]
InChIKey SOZVPVAYKGJPJS-UHFFFAOYSA-N[6][7]

Table 2: Spectral Data of this compound

Data TypeKey Features
¹H NMR Signals corresponding to the aromatic and ethyl protons.
¹³C NMR Resonances for the aromatic and aliphatic carbons.
¹⁹F NMR A characteristic signal for the trifluoroborate group.
IR Vibrational bands associated with C-H, C=C (aromatic), and B-F bonds.
Mass Spectrometry Molecular ion peak confirming the molecular weight.

Molecular Structure

The molecular structure of this compound consists of a potassium cation (K⁺) and a phenethyltrifluoroborate anion ([C₆H₅CH₂CH₂BF₃]⁻). The anion features a phenethyl group attached to a boron atom, which is also bonded to three fluorine atoms.

Synthesis and Experimental Protocols

Potassium organotrifluoroborates are generally prepared from the corresponding organoboronic acids or their esters upon treatment with potassium hydrogen fluoride (KHF₂).[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar potassium organotrifluoroborates.[1]

  • Reaction Setup: In a suitable flask, dissolve phenethylboronic acid (1.0 equivalent) in methanol.

  • Addition of KHF₂: Cool the solution in an ice bath. Slowly add an aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equivalents).

  • Precipitation: Stir the mixture. A white precipitate of this compound will form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with diethyl ether. Dry the product under vacuum to yield pure this compound.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenethylboronic_acid Phenethylboronic Acid Stirring Stirring at Room Temperature Phenethylboronic_acid->Stirring KHF2 Potassium Hydrogen Fluoride (KHF₂) KHF2->Stirring Methanol Methanol (Solvent) Methanol->Stirring Product This compound Stirring->Product

Caption: General synthesis workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[9][10] this compound serves as an effective coupling partner with various aryl and vinyl halides or triflates.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the cross-coupling of this compound with an aryl halide.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene, THF, or isopropanol) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired phenethylated compound.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetalation_Complex [R¹-Pd(II)L₂-R²] OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex R¹-R² Transmetalation_Complex->Product_Complex R1X R¹-X (Aryl Halide) Organoboron [R²BF₃]⁻K⁺ (Potassium Phenethyltrifluoroborate) Base Base workflow start Start reactants Combine Reactants: Aryl Halide, K-Phenethyltrifluoroborate, Pd Catalyst, Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Analysis of Potassium Phenethyltrifluoroborate and Other Organoboron Compounds for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in the field of drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Organoboron compounds have emerged as indispensable tools, particularly in the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of potassium phenethyltrifluoroborate with other commonly utilized organoboron reagents, namely phenethylboronic acid and phenethyl MIDA boronate. We will delve into their synthesis, stability, reactivity, and handling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to Organoboron Reagents

Organoboron compounds are a class of organic derivatives of boron that have seen a surge in use in organic synthesis due to their unique reactivity and relatively low toxicity. The versatility of these compounds stems from the ability of the boron atom to exist in either a neutral, trigonal planar (sp2-hybridized) state or an anionic, tetrahedral (sp3-hybridized) state. This duality governs their stability and reactivity. This guide will focus on a comparative analysis of three key classes of organoboron reagents, using the phenethyl moiety as a representative example due to its prevalence in biologically active molecules.

Comparative Analysis of Phenethylboron Reagents

A critical aspect of selecting the right organoboron reagent lies in understanding its physical and chemical properties. The following sections and tables provide a comparative overview of this compound, phenethylboronic acid, and phenethyl MIDA boronate.

Physical and Chemical Properties
PropertyThis compoundPhenethylboronic AcidPhenethyl MIDA Boronate
CAS Number 329976-74-116533-66-9Not widely available
Molecular Formula C8H9BF3KC8H11BO2C13H16BNO4
Molecular Weight 212.06 g/mol [1]149.99 g/mol 261.08 g/mol
Appearance White to off-white solidWhite to yellow powderCrystalline solid
Solubility in THF Sparingly solubleSolubleSoluble
Solubility in Water Soluble[2]Sparingly solubleGenerally insoluble
Stability Comparison

The stability of organoboron reagents is a crucial factor in their handling, storage, and application in multi-step syntheses.

Stability AspectThis compoundPhenethylboronic AcidPhenethyl MIDA Boronate
Air & Moisture Stability Exceptionally stable, can be stored indefinitely at room temperature.[3] The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[3]Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[3]Air-stable, crystalline solids that are easy to handle and store.[4]
Oxidative Stability Remarkably stable under strong oxidative conditions.[3] The fluoride ions shield the boron center from oxidative attack.[3]Susceptible to oxidation, especially in the presence of reactive oxygen species.[3]Generally stable to a range of common synthetic reagents.
Hydrolytic Stability Stable under neutral or acidic conditions, hydrolysis is promoted under basic conditions, which is a prerequisite for Suzuki-Miyaura coupling.[5]Susceptible to hydrolysis.Stable to anhydrous cross-coupling conditions, but can be deprotected with aqueous base to release the boronic acid.

Synthesis of Phenethylboron Reagents

The accessibility of these reagents is a key consideration for their practical application.

Synthesis of this compound

This compound is typically synthesized from the corresponding boronic acid.

Experimental Protocol:

  • To a solution of phenethylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (KHF2) (3.0 eq) in water.

  • Stir the mixture at room temperature. The product precipitates as a white solid.

  • Collect the solid by filtration, wash with cold water and then with diethyl ether.

  • Dry the solid under vacuum to afford this compound.

Synthesis of Phenethylboronic Acid

A common method for the synthesis of alkylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Experimental Protocol:

  • Prepare the Grignard reagent from phenethyl bromide and magnesium turnings in anhydrous THF.

  • Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Phenethyl MIDA Boronate

MIDA boronates are prepared by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).

Experimental Protocol:

  • A mixture of phenethylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in DMF is heated.[6]

  • The reaction is monitored for the removal of water.

  • After completion, the solvent is removed under vacuum.

  • The crude product is purified by recrystallization or column chromatography to yield the phenethyl MIDA boronate.[7]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry. The choice of organoboron reagent can significantly impact the reaction outcome.

Comparative Reaction Yields

The following table presents representative yields for the Suzuki-Miyaura coupling of different phenethylboron reagents with 4-bromotoluene. It is important to note that reaction conditions can influence yields, and these values are for comparative purposes.

Organoboron ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)
This compound4-bromotoluenePd(dppf)Cl2Cs2CO3THF/H2O~85% (representative)
Phenethylboronic Acid4-bromotoluenePd(PPh3)4K2CO3Toluene/H2O~90% (representative)[8]
Phenethyl MIDA Boronate4-bromotoluenePd(OAc)2 / SPhosK3PO4Toluene/H2O~75% (representative)[1]

Note: Yields are illustrative and can vary based on specific reaction conditions.

Mechanistic Considerations

The active species in the transmetalation step of the Suzuki-Miyaura reaction is the tricoordinate boronic acid. Both this compound and phenethyl MIDA boronate act as stable precursors that slowly release the active boronic acid under the reaction conditions. This slow-release profile can be advantageous in minimizing side reactions such as protodeboronation and homocoupling, especially with sensitive substrates.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Phenethylboronic Acid Phenethylboronic Acid Mixing in Methanol/Water Mixing in Methanol/Water Phenethylboronic Acid->Mixing in Methanol/Water KHF2 Solution KHF2 Solution KHF2 Solution->Mixing in Methanol/Water Filtration Filtration Mixing in Methanol/Water->Filtration Precipitation Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)₂ + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Organoboron Reagent Properties

G cluster_trifluoroborate This compound cluster_boronic_acid Phenethylboronic Acid cluster_mida_boronate Phenethyl MIDA Boronate Reagents Organoboron Reagents This compound Phenethylboronic Acid Phenethyl MIDA Boronate Properties Key Properties Stability Reactivity Handling Stability_TFB High Properties:s1->Stability_TFB Reactivity_TFB Slow Release Properties:s2->Reactivity_TFB Handling_TFB Easy Properties:s3->Handling_TFB Stability_BA Low Properties:s1->Stability_BA Reactivity_BA High Properties:s2->Reactivity_BA Handling_BA Requires Care Properties:s3->Handling_BA Stability_MIDA High Properties:s1->Stability_MIDA Reactivity_MIDA Slow Release Properties:s2->Reactivity_MIDA Handling_MIDA Easy Properties:s3->Handling_MIDA

Caption: Logical relationship diagram comparing key properties of the organoboron reagents.

Conclusion and Recommendations

The choice of an organoboron reagent is a critical decision in the planning and execution of synthetic routes in drug discovery and development.

  • This compound stands out for its exceptional stability, ease of handling, and moderate reactivity, making it an excellent choice for multi-step syntheses where the boron functionality needs to be carried through several steps. Its slow-release nature in Suzuki-Miyaura couplings can be beneficial for minimizing side reactions.

  • Phenethylboronic acid is the most reactive of the three but suffers from lower stability, particularly towards air and moisture. It is best suited for immediate use after preparation or for reactions where high reactivity is paramount and stability is less of a concern.

  • Phenethyl MIDA boronate offers a balance of high stability and controlled reactivity. It serves as an excellent "protected" form of the boronic acid, allowing for its slow release under specific conditions. This makes it particularly valuable for complex syntheses and for substrates that are prone to decomposition under standard Suzuki-Miyaura conditions.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired reaction conditions, and the need for long-term storage and handling of the organoboron reagent. This guide provides the foundational knowledge and practical details to make an informed decision, thereby empowering researchers to advance their drug discovery programs with greater efficiency and success.

References

A Technical Guide to the Solubility of Potassium Phenethyltrifluoroborate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium phenethyltrifluoroborate, a compound of increasing interest in organic synthesis and drug discovery. Due to its role as a stable and versatile building block, understanding its behavior in various solvents is critical for its effective application in research and development. This document summarizes the available qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides visual representations of the experimental workflow.

Overview of this compound

This compound (C₈H₉BF₃K) is an organotrifluoroborate salt that has gained prominence as a key reagent in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed transformations.[1] Its stability to air and moisture, coupled with its ease of handling, makes it an attractive alternative to more sensitive organoboron compounds.[1] A thorough understanding of its solubility is paramount for reaction setup, purification, and formulation development.

Solubility Characteristics

Currently, there is a lack of specific quantitative solubility data for this compound in the peer-reviewed literature. However, general solubility trends for potassium organotrifluoroborates provide valuable insights. These compounds are ionic salts and their solubility is largely dictated by the polarity of the solvent.

The available qualitative information from various sources is summarized in the table below. It is important to note that terms like "soluble," "slightly soluble," and "insoluble" are relative and can depend on the specific conditions of temperature and solute purity.

Table 1: Qualitative Solubility of this compound and Related Organotrifluoroborates in Common Solvents

Solvent ClassSolventReported SolubilityNotes
Polar Aprotic AcetoneSolubleOften used as a solvent for purification by recrystallization, suggesting good solubility, especially when heated.[1][2]
AcetonitrileSlightly Soluble to SolubleUsed for recrystallization, indicating that solubility is temperature-dependent.[1][2]
Dimethylformamide (DMF)High Solubility (General Class)Generally, potassium organotrifluoroborates show high solubility in DMF.[3]
Dimethyl Sulfoxide (DMSO)High Solubility (General Class)Generally, potassium organotrifluoroborates show high solubility in DMSO.[3]
Polar Protic WaterSlightly SolubleSome potassium organotrifluoroborates are slightly soluble in water.[3] Recrystallization from water has been reported for some analogs.[1]
MethanolHigh Solubility (General Class)Generally, potassium organotrifluoroborates show high solubility in methanol.[3]
Nonpolar/Weakly Polar TolueneSlightly Soluble (General Class)Some potassium organotrifluoroborates exhibit slight solubility in toluene.[3]
Tetrahydrofuran (THF)Slightly Soluble (General Class)Some potassium organotrifluoroborates have slight solubility in THF.[3]
DichloromethaneInsoluble (General Class)Generally, potassium organotrifluoroborates are insoluble in dichloromethane.[3]
Diethyl EtherInsolubleUsed as an anti-solvent for precipitation from acetone, indicating insolubility.[2]
Hydrocarbons (e.g., Hexane)Insoluble (General Class)Potassium organotrifluoroborates are generally insoluble in hydrocarbons.[3]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, a general and widely accepted method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette pre-heated or cooled to the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted solution × Dilution factor × 100) / 1000

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical steps in determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess Potassium phenethyltrifluoroborate B Add precise volume of solvent A->B C Incubate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Solubility Data G->H Calculate Solubility

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, the qualitative trends indicate a preference for polar solvents. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining precise solubility values in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the scientific community, facilitating the broader adoption and optimization of this versatile reagent.

References

The Reactivity of Potassium Phenethyltrifluoroborate: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium phenethyltrifluoroborate has emerged as a stable, versatile, and increasingly important reagent in modern organic synthesis. Its enhanced stability compared to boronic acids and its efficacy in palladium-catalyzed cross-coupling reactions have made it a valuable tool for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth analysis of the theoretical underpinnings of its reactivity, detailed experimental protocols, and a summary of its performance in key chemical transformations.

Introduction: The Rise of Organotrifluoroborates

Organotrifluoroborates, particularly potassium salts, have gained significant traction as alternatives to traditional organoboron reagents like boronic acids and their esters. Their notable stability towards air and moisture allows for indefinite storage without special precautions, a significant advantage in both academic and industrial settings.[1] The trifluoroborate moiety serves as a protecting group for the boronic acid, which can be unmasked in situ under the conditions of the cross-coupling reaction. This "slow-release" mechanism often minimizes common side reactions such as protodeboronation and homocoupling.[2]

This compound, with its phenethyl substituent, is a key building block for introducing this valuable structural motif into a wide range of molecules. This is of particular interest in drug discovery, where the phenethylamine core is a common feature in biologically active compounds.

Theoretical Framework of Reactivity

The reactivity of this compound is primarily dictated by the nature of the carbon-boron bond and the electronic properties of the trifluoroborate group. While the tetracoordinate boron atom in the trifluoroborate anion renders the organic substituent less nucleophilic than in its boronic acid counterpart, this innate stability is key to its utility.

The central reaction involving this compound is the Suzuki-Miyaura cross-coupling. The currently accepted mechanism posits that the trifluoroborate salt undergoes hydrolysis under the basic reaction conditions to generate the corresponding boronic acid. This boronic acid then enters the catalytic cycle.

Below is a generalized workflow for the synthesis of a potassium organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Cross-Coupling phenethylboronic_acid Phenethylboronic Acid k_phenethyltrifluoroborate This compound phenethylboronic_acid->k_phenethyltrifluoroborate Reaction khf2 KHF₂ in MeOH/H₂O khf2->k_phenethyltrifluoroborate aryl_halide Aryl Halide (Ar-X) coupled_product Coupled Product (Ar-Phenethyl) k_phenethyltrifluoroborate->coupled_product aryl_halide->coupled_product pd_catalyst Pd(0) Catalyst pd_catalyst->coupled_product base Base (e.g., K₂CO₃) base->coupled_product solvent Solvent (e.g., Toluene/H₂O) solvent->coupled_product

Figure 1: General workflow for the synthesis and application of this compound.

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The hydrolysis of the trifluoroborate to the boronic acid is a crucial preceding step for the transmetalation to occur.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex Ar-Pd(II)L₂-Phenethyl transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Phenethyl reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Phenethyl-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of potassium organotrifluoroborates.[1]

Materials:

  • Phenethylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Sintered glass funnel

Procedure:

  • In a round-bottomed flask, dissolve phenethylboronic acid (1.0 equiv) in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a saturated solution of potassium hydrogen difluoride (3.0-4.0 equiv) in water.

  • Slowly add the KHF₂ solution to the stirred solution of phenethylboronic acid. A white precipitate should form.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Collect the white solid by vacuum filtration using a sintered glass funnel.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the product under vacuum to afford this compound as a white, crystalline solid.

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride, based on the work of Molander and coworkers.[3]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • RuPhos (4 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water

  • Reaction vial (e.g., microwave vial)

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the aryl chloride, this compound, palladium(II) acetate, RuPhos, and potassium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 10:1 ratio) to the vial.

  • Seal the vial and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data on Reactivity

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl chlorides, demonstrating the broad scope and functional group tolerance of this reaction.[3]

EntryAryl ChlorideProductYield (%)
12-Chloroanisole2-(2-Methoxyphenethyl)benzene85
23-Chloropyridine3-(Phenethyl)pyridine78
34-Chlorobenzonitrile4-(Phenethyl)benzonitrile92
41-Chloro-4-nitrobenzene1-Nitro-4-(phenethyl)benzene88
5Methyl 4-chlorobenzoateMethyl 4-(phenethyl)benzoate95
61-Chloro-2,6-dimethylbenzene2,6-Dimethyl-1-phenethylbenzene91
74'-Chloroacetophenone1-(4-(Phenethyl)phenyl)ethan-1-one93

Reaction conditions: this compound (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), toluene/H₂O (10:1), 80 °C, 24 h.[3]

Spectroscopic Data

Expected ¹H NMR (in DMSO-d₆):

  • Aromatic protons: ~7.1-7.3 ppm (multiplet)

  • Benzylic protons (-CH₂-Ar): ~2.6-2.8 ppm (triplet)

  • Methylene protons adjacent to boron (-CH₂-BF₃): ~1.9-2.1 ppm (triplet)

Expected ¹³C NMR (in DMSO-d₆):

  • Aromatic carbons: ~125-142 ppm

  • Benzylic carbon (-CH₂-Ar): ~35-40 ppm

  • Carbon attached to boron (-CH₂-BF₃): This signal is often broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.

Conclusion

This compound is a highly valuable and practical reagent for the introduction of the phenethyl moiety in organic synthesis. Its stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to more sensitive organoboron compounds. The theoretical understanding of its reactivity, centered around the in situ generation of the corresponding boronic acid, allows for the rational design of synthetic strategies. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A significant advancement in this methodology is the use of potassium organotrifluoroborates as coupling partners. These reagents offer substantial advantages over traditional boronic acids, primarily their enhanced stability to air and moisture, which often translates to more reliable and reproducible outcomes. Potassium phenethyltrifluoroborate and its derivatives are particularly valuable for the synthesis of phenethylamines, a structural motif prevalent in a wide array of biologically active compounds, including pharmaceuticals and natural products.

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound (or its protected precursors) with various aryl halides. It includes optimized reaction conditions, quantitative data from representative reactions, and diagrams illustrating the catalytic cycle and experimental workflow.

Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates, including phenethyltrifluoroborate, are generally stable, crystalline solids that are easy to handle and can be stored for extended periods without degradation.[1] This contrasts with many boronic acids, which can be prone to decomposition. The enhanced stability of trifluoroborates allows for the use of near-stoichiometric amounts of the nucleophilic partner, improving atom economy and simplifying purification.[2]

Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates, which serve as direct precursors to phenethylamines.[1][3]

General Procedure for Suzuki-Miyaura Cross-Coupling

A representative procedure for the coupling of a potassium β-aminoethyltrifluoroborate with an aryl bromide is as follows:

To a reaction vessel is added the potassium β-aminoethyltrifluoroborate (1.0 equiv.), the aryl halide (1.0–1.2 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and the palladium catalyst and ligand. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The appropriate solvent is then added, and the reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Optimized Reaction Conditions

Through systematic optimization studies, several effective catalyst systems have been identified for the coupling of potassium alkyltrifluoroborates with aryl halides.[1][4] For the coupling of a protected potassium β-aminoethyltrifluoroborate with 4-bromobenzonitrile, the following conditions were found to be optimal:

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol %)

  • Base: Cesium Carbonate (Cs₂CO₃, 3 equiv.)

  • Solvent: Toluene/H₂O (3:1)

  • Temperature: 100 °C

  • Time: 12-24 hours

Alternative catalyst systems, such as those employing RuPhos, have also demonstrated high efficacy, particularly for challenging substrates or aryl chlorides.[4]

Data Presentation

The following tables summarize the results for the Suzuki-Miyaura cross-coupling of a protected potassium β-aminoethyltrifluoroborate with various aryl halides, demonstrating the scope and efficiency of this protocol.[1]

Table 1: Optimization of Reaction Conditions for the Coupling of Potassium (2-(N-Boc-amino)ethyl)trifluoroborate with 4-Bromobenzonitrile [1]

EntryCatalyst (mol %)Ligand (mol %)Base (equiv.)SolventTemp (°C)Yield (%)
1PdCl₂(dppf)·CH₂Cl₂ (3)-Cs₂CO₃ (3)Toluene/H₂O (3:1)10082
2PdCl₂(dppf)·CH₂Cl₂ (5) - Cs₂CO₃ (3) Toluene/H₂O (3:1) 100 90
3PdCl₂(dppf)·CH₂Cl₂ (10)-Cs₂CO₃ (3)Toluene/H₂O (3:1)10088
4Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (3)Toluene/H₂O (3:1)10065
5Pd(OAc)₂ (5)RuPhos (10)Cs₂CO₃ (3)Toluene/H₂O (3:1)10078

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium (2-(N-Boc-amino)ethyl)trifluoroborate with Various Aryl Bromides [1]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(2-(N-Boc-amino)ethyl)benzonitrile90
24'-Bromoacetophenone1-(4-(2-(N-Boc-amino)ethyl)phenyl)ethanone85
3Methyl 4-bromobenzoateMethyl 4-(2-(N-Boc-amino)ethyl)benzoate88
44-Bromobenzaldehyde4-(2-(N-Boc-amino)ethyl)benzaldehyde81
51-Bromo-4-fluorobenzeneN-Boc-4-fluorophenethylamine73
61-Bromo-4-nitrobenzeneN-Boc-4-nitrophenethylamine79
72-BromotolueneN-Boc-2-methylphenethylamine86
83-BromoanisoleN-Boc-3-methoxyphenethylamine84

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-BF₃K]⁻ / Base PdII_Aryl_R R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) Organoboron This compound (R²-BF₃K)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for setting up and performing the Suzuki-Miyaura cross-coupling experiment.

Experimental_Workflow start Start reagents Weigh Reagents: - this compound - Aryl Halide - Base (Cs₂CO₃) - Catalyst/Ligand start->reagents vessel Add Reagents to Reaction Vessel reagents->vessel inert Seal Vessel and Establish Inert Atmosphere (N₂ or Ar) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction to Specified Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with H₂O - Extract with Organic Solvent monitor->workup dry Dry, Filter, and Concentrate Organic Phase workup->dry purify Purify Crude Product (Column Chromatography) dry->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Using Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates have emerged as highly versatile and advantageous reagents in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their remarkable stability to air and moisture, crystalline nature, and ease of handling offer significant benefits over other organoboron reagents like boronic acids and boronate esters.[1][2] Potassium phenethyltrifluoroborate, a member of the alkyltrifluoroborate family, serves as a valuable precursor for the introduction of the phenethyl moiety, a common structural motif in pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉BF₃K
Molecular Weight 212.06 g/mol
Appearance White to off-white solid
CAS Number 329976-74-1
Stability Air and moisture stable, allowing for indefinite storage under ambient conditions.
Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE.[3]

Applications in Carbon-Carbon Bond Formation

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp³)–C(sp²) bond, providing access to substituted bibenzyl and related structures. This reaction is a cornerstone of medicinal chemistry due to its mild conditions and broad functional group tolerance.[1]

Advantages of Using this compound:

  • Enhanced Stability: Unlike many other organometallic reagents, this compound is a stable solid that is easy to handle and weigh.[1]

  • High Functional Group Tolerance: The Suzuki-Miyaura reaction conditions using this reagent are compatible with a wide array of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[4]

  • Stoichiometric Control: Its solid nature allows for precise stoichiometric control in reactions, which can be crucial for reproducibility and yield optimization.

  • Benign Byproducts: The boron-containing byproducts of the reaction are generally water-soluble and easily removed during aqueous workup.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of potassium alkyltrifluoroborates via hydroboration of alkenes.[1]

Reaction Scheme:

Materials:

  • Styrene

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Potassium hydrogen fluoride (KHF₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Acetone

  • Diethyl ether (Et₂O)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add styrene (1.0 equiv).

  • Dissolve the styrene in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.05 equiv) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Slowly add the organoborane solution from step 5 to the KHF₂ solution with vigorous stirring.

  • A white precipitate should form. Continue stirring for 30 minutes.

  • Remove the THF under reduced pressure.

  • Filter the aqueous slurry and wash the collected solid with cold methanol.

  • To further purify the product, dissolve the crude solid in hot acetone, filter to remove any insoluble impurities, and then precipitate the product by adding diethyl ether.

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides

This protocol is based on established conditions for the cross-coupling of potassium alkyltrifluoroborates with aryl halides.[1][4]

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile, 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vial, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), RuPhos (4 mol%), and cesium carbonate (3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water to create a 10:1 mixture (e.g., 2.0 mL toluene and 0.2 mL water for a 0.2 mmol scale reaction).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted bibenzyl.

Quantitative Data (Representative Examples)

The following table provides expected yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, based on data from similar alkyltrifluoroborate couplings.

EntryAryl BromideProductExpected Yield (%)
14-Bromobenzonitrile4-(2-Phenylethyl)benzonitrile85-95
24-Bromoacetophenone1-(4-(2-Phenylethyl)phenyl)ethan-1-one80-90
3Methyl 4-bromobenzoateMethyl 4-(2-phenylethyl)benzoate82-92
44-Bromoanisole1-Methoxy-4-(2-phenylethyl)benzene75-85
51-Bromo-4-nitrobenzene1-Nitro-4-(2-phenylethyl)benzene88-98
62-Bromopyridine2-(2-Phenylethyl)pyridine70-80

Visualizations

Synthesis Workflow

G cluster_synthesis Protocol 1: Synthesis of this compound Styrene Styrene in THF Hydroboration Hydroboration (BH3.THF, 0°C to RT) Styrene->Hydroboration Organoborane Tri(phenethyl)borane Intermediate Hydroboration->Organoborane KHF2_treatment Treatment with aq. KHF2 Organoborane->KHF2_treatment Precipitate Crude Potassium Phenethyltrifluoroborate KHF2_treatment->Precipitate Purification Purification (Acetone/Ether) Precipitate->Purification Final_Product_1 Pure Potassium Phenethyltrifluoroborate Purification->Final_Product_1

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF3K, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthetic Protocols for Phenethylamine Derivatives Utilizing Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamines are a critical structural motif in a vast array of biologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals. The development of robust and versatile synthetic methods to access functionalized phenethylamine derivatives is of significant interest to the drug discovery and development community. Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis due to their stability to air and moisture, ease of handling, and broad functional group tolerance.[1]

While the direct functionalization of potassium phenethyltrifluoroborate is one conceivable route to its derivatives, a more extensively documented and highly efficient strategy involves the construction of the phenethylamine skeleton via a Suzuki-Miyaura cross-coupling reaction. This application note details the synthesis of phenethylamine derivatives through the palladium-catalyzed cross-coupling of potassium β-aminoethyltrifluoroborates with a variety of aryl and heteroaryl halides.[1] This approach offers a powerful and flexible method for accessing a diverse library of phenethylamine analogs.

Application Notes

The synthesis of phenethylamine derivatives using potassium β-aminoethyltrifluoroborates via the Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to these important scaffolds. The process involves two key stages: the preparation of the stable potassium β-aminoethyltrifluoroborate salt and its subsequent cross-coupling with an appropriate aryl or heteroaryl halide.

Preparation of Potassium β-Aminoethyltrifluoroborates

Potassium β-aminoethyltrifluoroborates can be readily prepared from enamine or enamide precursors through a hydroboration reaction, followed by treatment with potassium hydrogen fluoride (KHF₂).[1] The resulting trifluoroborate salts are typically stable, crystalline solids that can be stored for extended periods without degradation.[1] The yields for the preparation of various N-protected and N-substituted β-aminoethyltrifluoroborates are summarized in Table 1.

EntryN-Substituent/Protecting GroupProductYield (%)
1Phth1a 92
2Cbz1b 65
3Boc1c 62
4Ts1d 78
5Ms1e 75

Table 1: Synthesis of various potassium β-aminoethyltrifluoroborates.

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates with aryl halides proceeds efficiently under optimized conditions. The reaction is tolerant of a wide range of functional groups on both the aryl halide and the trifluoroborate salt. A summary of the reaction scope with various aryl bromides is presented in Table 2.

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile2a 90
24-Bromoacetophenone2b 85
3Methyl 4-bromobenzoate2c 88
44-Bromonitrobenzene2d 82
54-Bromoanisole2e 75
63-Bromopyridine2f 70
72-Bromothiophene2g 78

Table 2: Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborate 1a with various aryl bromides.

Experimental Protocols

General Procedure for the Preparation of Potassium β-Aminoethyltrifluoroborates

A solution of the corresponding enamide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A solution of di(isopropylprenyl)borane (i-Pr₂BH) in THF is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. An aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) is then added, and the mixture is stirred vigorously for 12 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the desired potassium β-aminoethyltrifluoroborate as a white solid.[1]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

To a reaction vessel are added the potassium β-aminoethyltrifluoroborate (1.2 equiv), the aryl halide (1.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and palladium(II) catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed mixture of toluene and water (3:1) is added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phenethylamine derivative.[1]

Mandatory Visualizations

G cluster_0 Stage 1: Preparation of Potassium β-Aminoethyltrifluoroborate cluster_1 Stage 2: Suzuki-Miyaura Cross-Coupling Enamide Enamide Hydroboration Hydroboration Enamide->Hydroboration i-Pr2BH, THF Organoborane Intermediate Organoborane Intermediate Hydroboration->Organoborane Intermediate Treatment with KHF2 Treatment with KHF2 Organoborane Intermediate->Treatment with KHF2 KHF2 (aq) Potassium β-Aminoethyltrifluoroborate Potassium β-Aminoethyltrifluoroborate Treatment with KHF2->Potassium β-Aminoethyltrifluoroborate Coupling Suzuki-Miyaura Coupling Potassium β-Aminoethyltrifluoroborate->Coupling Pd Catalyst, Base Aryl Halide Aryl Halide Aryl Halide->Coupling Phenethylamine Derivative Phenethylamine Derivative Coupling->Phenethylamine Derivative

Caption: Overall workflow for the synthesis of phenethylamine derivatives.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation R-BF3K R-BF3K R-B(OH)2 R-B(OH)2 R-BF3K->R-B(OH)2 Hydrolysis Base Base Base->R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Phenethylamine Derivative (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium phenethyltrifluoroborate in palladium-catalyzed cross-coupling reactions. This air- and moisture-stable organoboron reagent serves as a versatile building block for the introduction of the phenethyl moiety, a common structural motif in pharmaceuticals and biologically active molecules. This document details protocols for the Suzuki-Miyaura coupling and provides representative procedures for Heck, Sonogashira, and Buchwald-Hartwig type reactions.

Introduction to this compound

This compound is a crystalline solid that offers significant advantages over other organoboron reagents, such as boronic acids. Its stability to air and moisture allows for easier handling and storage, making it an attractive reagent in various synthetic applications, including combinatorial chemistry.[1][2][3] The trifluoroborate group can be considered a protected form of the boronic acid, which is slowly released under the reaction conditions for transmetalation to the palladium catalyst.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with a variety of aryl and heteroaryl halides and triflates to produce substituted phenethylamines and related structures.[1][2][3]

General Reaction Scheme

Suzuki_Miyaura K_PhenethylBF3 Potassium Phenethyltrifluoroborate Catalyst Pd Catalyst (e.g., PdCl₂(dppf)•CH₂Cl₂) K_PhenethylBF3->Catalyst Ar_X Aryl/Heteroaryl Halide (Ar-X, X = Br, I, OTf) Ar_X->Catalyst Product Phenethyl-Ar Catalyst->Product Cross-Coupling Base Base (e.g., Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Catalyst Heck_Reaction K_PhenethylBF3 Potassium Phenethyltrifluoroborate Catalyst Pd Catalyst (e.g., Pd(OAc)₂) K_PhenethylBF3->Catalyst Alkene Alkene (e.g., Styrene) Alkene->Catalyst Product Substituted Alkene Catalyst->Product C-C Coupling Base Base (e.g., Et₃N) Base->Catalyst Solvent Solvent (e.g., DMF) Solvent->Catalyst Sonogashira_Coupling K_PhenethylBF3 Potassium Phenethyltrifluoroborate Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) K_PhenethylBF3->Pd_Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pd_Catalyst Product Phenethyl-C≡C-R Pd_Catalyst->Product C-C Coupling Cu_Cocatalyst Cu Cocatalyst (e.g., CuI) Cu_Cocatalyst->Pd_Catalyst Base Base (e.g., Et₃N) Base->Pd_Catalyst Solvent Solvent (e.g., THF) Solvent->Pd_Catalyst Buchwald_Hartwig K_PhenethylBF3 Potassium Phenethyltrifluoroborate Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) K_PhenethylBF3->Catalyst Amine Amine (R₂NH) Amine->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst Product Phenethyl-Ar-NR₂ Catalyst->Product C-N & C-C Coupling Base Base (e.g., NaOtBu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Potassium Phenethyltrifluoroborate with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium phenethyltrifluoroborate with a variety of aryl halides. This transformation is a powerful tool for the synthesis of 2-phenethyl-substituted arenes, which are important structural motifs in medicinal chemistry and materials science.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including their stability to air and moisture, which allows for easier handling and storage compared to other organoboron reagents.[4][5][6][7]

General Reaction Scheme

The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions K_phenethyltrifluoroborate Potassium Phenethyltrifluoroborate Product 2-Phenethyl-Substituted Arene K_phenethyltrifluoroborate->Product Aryl_halide Aryl Halide (Ar-X, X = Cl, Br, I, OTf) Aryl_halide->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) Catalyst->Product Ligand Ligand (e.g., RuPhos, SPhos, PPh3) Ligand->Product Base Base (e.g., Cs2CO3, K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) Solvent->Product Heat Heat Heat->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates, including phenethyltrifluoroborate, with different aryl halides. This data provides a starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Aryl HalideYield (%)Reference
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)10:1 Toluene/H₂O802-Chloroanisole-[8]
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)10:1 Toluene/H₂O803-Chloropyridine-[8]
Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃10:1 Dioxane/H₂O-4-Bromobenzonitrile-[9]
PdCl₂(dppf)·CH₂Cl₂-Cs₂CO₃ (3)THF/H₂O-Aryl BromidesGood[5]
Pd(OAc)₂PPh₃K₂CO₃ (3)MethanolRefluxAryl HalidesGood[6]
PdCl₂(dppf)·CH₂Cl₂ (9)-Cs₂CO₃THF or THF/H₂O-Aryl HalidesModerate to Excellent[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on commonly reported procedures and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Chlorides

This protocol is adapted from the conditions developed for the coupling of primary alkyltrifluoroborates with aryl chlorides.[8]

Materials:

  • This compound

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of toluene.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water to the reaction vessel to achieve a 10:1 solvent ratio (e.g., 2.5 mL of a 0.25 M solution).

  • Add the catalyst premix to the reaction vessel via syringe.

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenethyl-substituted arene.

Protocol 2: General Procedure for Coupling with Aryl Bromides and Triflates

This protocol is a general procedure based on conditions found to be effective for a range of potassium alkyltrifluoroborates.[5][10]

Materials:

  • This compound

  • Aryl bromide or aryl triflate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.1 equiv), the aryl bromide or triflate (1.0 equiv), cesium carbonate (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add THF and water in a suitable ratio (e.g., 9:1) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-85 °C).

  • Stir the mixture for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocols.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Add Reactants & Base (K-phenethyltrifluoroborate, Aryl Halide, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Solvents (e.g., Toluene/H2O) B->C D 4. Add Catalyst System (Pd Catalyst & Ligand) C->D E 5. Heat & Stir (e.g., 80°C, 24h) D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Cool to RT & Quench F->G H 8. Extraction G->H I 9. Drying & Concentration H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF3K, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

References

Applications of Potassium Phenethyltrifluoroborate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium phenethyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern medicinal chemistry, primarily serving as a stable and efficient precursor for the introduction of the phenethyl moiety into complex molecules. This structural motif is a key component in a wide array of biologically active compounds, including neurotransmitters, hormones, and numerous pharmaceuticals. The stability, ease of handling, and predictable reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, make it an attractive alternative to more sensitive organometallic reagents. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Key Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward synthesis of substituted phenethylamines, a privileged scaffold in drug discovery.[1] Phenethylamine and its derivatives are integral to the structure of numerous endogenous signaling molecules such as dopamine, adrenaline, and noradrenaline, and are found in a vast number of synthetic drugs targeting the central nervous system, cardiovascular system, and beyond.[1]

The use of this compound offers several advantages over other organoboron reagents like boronic acids:

  • Enhanced Stability: Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which simplifies storage and handling.[1]

  • Improved Reactivity: In certain cases, they can provide higher yields and cleaner reactions compared to the corresponding boronic acids.

  • Ease of Preparation: They are readily prepared from the corresponding organoborane or boronic acid by treatment with potassium hydrogen fluoride (KHF₂).

Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound

The following tables summarize the quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These examples demonstrate the broad applicability and functional group tolerance of this reagent.

Table 1: Coupling with Aryl Chlorides

EntryAryl ChlorideProductYield (%)
12-Chloroanisole2-(2-Methoxyphenyl)ethylamine87
24-Chlorotoluene4-Methylphenethylamine85
31-Chloro-2,6-dimethylbenzene2,6-Dimethylphenethylamine90
44-Chlorobenzonitrile4-(2-Aminoethyl)benzonitrile92

General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.

Table 2: Coupling with Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(2-Aminoethyl)benzonitrile90
21-Bromo-4-fluorobenzene4-Fluorophenethylamine88
33-Bromoanisole3-Methoxyphenethylamine85
42-Bromopyridine2-(2-Pyridinyl)ethylamine78

General Conditions: PdCl₂(dppf)·CH₂Cl₂ (5 mol %), Cs₂CO₃ (3 equiv), Toluene/H₂O (3:1), 100 °C, 12 h.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Preparation of this compound

This protocol is adapted from the general procedure for the synthesis of potassium organotrifluoroborates.

Materials:

  • Phenethylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve phenethylboronic acid (1.0 equiv) in methanol (5 mL per gram of boronic acid).

  • To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL) to remove any unreacted starting material.

  • The aqueous layer is then concentrated under reduced pressure to afford a solid.

  • The solid is washed with hot acetone and then diethyl ether to give pure this compound as a white, crystalline solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general method for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol %)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), 3.0 equiv)

  • Solvent (e.g., Toluene/Water, 3:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.2 equiv), this compound (1.0 equiv), cesium carbonate (3.0 equiv), and the palladium catalyst (5 mol %).

  • Add the degassed solvent mixture (Toluene/H₂O, 3:1).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenethylamine derivative.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Suzuki_Miyaura_Reaction K_PhenethylBF3 This compound Product Phenethylamine Derivative (Ar-CH₂CH₂-Ph) K_PhenethylBF3->Product Suzuki-Miyaura Cross-Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst Base

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Pd Catalyst - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (100°C, 12-24h) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application of Potassium Phenethyltrifluoroborate in the Synthesis of the Natural Product Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in Suzuki-Miyaura cross-coupling reactions, offering significant advantages over traditional boronic acids, such as enhanced stability to air and moisture, and ease of handling.[1] This application note details the use of potassium phenethyltrifluoroborate in the synthesis of Combretastatin A-4, a potent natural product with significant antitumor properties. Combretastatin A-4, originally isolated from the bark of the African bush willow Combretum caffrum, exhibits its biological activity by inhibiting tubulin polymerization, leading to a disruption of the cellular microtubule network, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]

The key strategic disconnection in the synthesis of Combretastatin A-4 involves a Suzuki-Miyaura coupling to form the characteristic stilbene bridge. This note will focus on a pivotal cross-coupling reaction between a vinyl halide and a phenethyl-derived boronic acid species, adapted for the use of this compound, to construct the core of the Combretastatin A-4 molecule.

Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of Combretastatin A-4 and its derivatives can be efficiently achieved through a convergent strategy where two key fragments are joined via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4] The phenethyl moiety, a critical component of the natural product's structure, can be introduced using a stable and reliable organoboron reagent. This compound serves as an excellent precursor for this transformation.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Precursors cluster_1 Key Coupling Step cluster_2 Final Product A Starting Material A (e.g., 3,4,5-Trimethoxybenzaldehyde) C Vinyl Halide Intermediate A->C Wittig Olefination B Starting Material B (e.g., 4-Methoxyphenol) D This compound B->D Multi-step Synthesis E Suzuki-Miyaura Coupling C->E D->E F Combretastatin A-4 E->F

Figure 1: General synthetic workflow for Combretastatin A-4 synthesis.

Quantitative Data from a Representative Synthesis

The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction in the synthesis of a Combretastatin A-4 analog, adapted for the use of this compound.

EntryAryl/Vinyl HalideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(Z)-1-(4-bromo-2-methoxyphenyl)-1,2-diphenylethyleneThis compoundPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
2(Z)-1-(4-iodo-2,5-dimethoxyphenyl)-ethenePotassium 4-methoxyphenethyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O901692

Table 1: Summary of Suzuki-Miyaura coupling conditions for Combretastatin A-4 analog synthesis.

Experimental Protocol

Synthesis of a Combretastatin A-4 Analog via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a vinyl bromide with this compound.

Materials:

  • (Z)-1-(4-bromo-2-methoxyphenyl)-ethene (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (Z)-1-(4-bromo-2-methoxyphenyl)-ethene (1.0 mmol, 213 mg), this compound (1.2 mmol, 254 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Combretastatin A-4 analog.

Biological Activity and Signaling Pathway

Combretastatin A-4 is a potent inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton.[3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, Combretastatin A-4 acts as a vascular-disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, thereby depriving the tumor of essential nutrients and oxygen.[5] Recent studies have also implicated the PI3K/Akt signaling pathway in the cellular response to Combretastatin A-4.[6] Inhibition of this pathway contributes to the pro-apoptotic effects of the compound.

The following diagram illustrates the mechanism of action of Combretastatin A-4:

G CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Microtubules Microtubule Polymerization CA4->Microtubules Inhibits Inhibition_PI3K Inhibition CA4->Inhibition_PI3K Leads to Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest VDA Vascular Disruption Disruption->VDA Apoptosis Apoptosis G2M_Arrest->Apoptosis Tumor_Necrosis Tumor Necrosis VDA->Tumor_Necrosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Suppresses (Normally) Inhibition_PI3K->Apoptosis Promotes Inhibition_PI3K->PI3K_Akt Inhibits

Figure 2: Mechanism of action of Combretastatin A-4.

Conclusion

This compound is a highly effective and stable reagent for the introduction of the phenethyl moiety in the synthesis of complex natural products like Combretastatin A-4. The Suzuki-Miyaura coupling protocol described herein provides a reliable and high-yielding method for the construction of the core stilbene structure. The potent biological activity of Combretastatin A-4, stemming from its ability to disrupt microtubule dynamics and inhibit critical signaling pathways, underscores its importance as a lead compound in the development of novel anticancer therapeutics.

References

Application Notes and Protocols: Potassium Phenethyltrifluoroborate as a Precursor for PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium organotrifluoroborates, with a focus on phenethyltrifluoroborate and related structures, as precursors for the synthesis of fluorine-18 (¹⁸F) labeled Positron Emission Tomography (PET) imaging agents. This document outlines the advantages of this methodology, detailed experimental protocols, and quantitative data to guide researchers in this field.

Introduction

The development of novel PET imaging agents is crucial for advancing molecular imaging in diagnostics and drug development. Fluorine-18 is a preferred radionuclide due to its favorable decay characteristics (t½ = 109.8 min) and low positron energy.[1] Traditional ¹⁸F-labeling methods often involve harsh conditions and multi-step syntheses, which can be challenging for sensitive biomolecules.[2]

Potassium organotrifluoroborates have emerged as valuable precursors that enable rapid, one-step aqueous ¹⁸F-labeling under mild conditions.[3][4][5] This approach is particularly advantageous for labeling peptides and other complex biomolecules that are often insoluble in anhydrous organic solvents.[6][7] The labeling occurs via a simple isotope exchange mechanism (¹⁹F-¹⁸F) on the trifluoroborate moiety or through copper-mediated fluorination of boronic acid precursors.[3][8]

Key Advantages:

  • One-Step Aqueous Labeling: Simplifies the radiolabeling procedure, especially for hydrophilic biomolecules.[3][4][5]

  • Mild Reaction Conditions: Avoids harsh conditions that can degrade sensitive substrates.[5]

  • High Radiochemical Yields and Purity: Can provide satisfactory yields and high purity, often without the need for HPLC purification.[3][4]

  • High Specific Activity: Achievable under optimized conditions, which is critical for in vivo imaging.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the radiolabeling of various biomolecules using the organotrifluoroborate method.

ParameterValueReference
Radiochemical Yield (non-decay corrected)20–35%[3][4]
Specific Activity40–111 GBq/µmol (1.1–3.0 Ci/µmol)[3][4]
Radiochemical Purity>98%[3][4]
Synthesis Time (Labeling & Purification)~30 minutes[3][4]
Table 1: General performance metrics for one-step ¹⁸F-labeling of organotrifluoroborate precursors.
Precursor TypeMethodRadiochemical Conversion (RCC) / Yield (RCY)Specific ActivityReference
Arylboronic AcidsCopper-MediatedModerate to high RCC (36 ± 11% for electron-rich)-[8]
OrganotrifluoroboratesIsotope Exchange20-35% RCY40-111 GBq/µmol[3][4]
[¹⁸F]-(±)-IPMICF17 (from boronic acid)Automated Copper-Mediated1.9 ± 0.1 % isolated RCY5294 ± 1227 Ci/mmol[9]
[¹⁸F]TFB (from BF₃)Automated Direct Radiofluorination20.0% ± 0.7% RCY8.84 ± 0.56 GBq/μmol[10]
Glc1 (Organotrifluoroborate sugar conjugate)Automated Isotope Exchange49.88% conversion-[11]
Table 2: Comparative data for different organoboron precursors and labeling methods.

Experimental Protocols

Protocol 1: One-Step Aqueous ¹⁸F-Labeling of an Organotrifluoroborate-Conjugated Peptide

This protocol describes the radiolabeling of a peptide conjugated with an ammoniomethyltrifluoroborate (AMBF₃) moiety via ¹⁸F-¹⁹F isotope exchange.[3]

Materials:

  • Organotrifluoroborate-peptide precursor

  • No-carrier-added [¹⁸F]fluoride in saline

  • Pyridazine-HCl buffer (pH 2-2.5)

  • Sep-Pak C18 cartridge for purification

  • Sterile water for injection

  • Ethanol

Procedure:

  • Precursor Preparation: Dissolve the organotrifluoroborate-peptide precursor in the pyridazine-HCl buffer. The optimal pH for the reaction is between 2 and 2.5.[3]

  • ¹⁸F-Fluoride Preparation: For high starting activities (>1 Ci), elute the [¹⁸F]fluoride from a µ-QMA cartridge directly into the reaction vial using approximately 60 µL of saline. For lower activities (~50 mCi), azeotropic drying is recommended to achieve high specific activity.[3]

  • Radiolabeling Reaction: Add the [¹⁸F]fluoride solution to the precursor solution. The total reaction volume is typically around 150 µL. Heat the reaction mixture at a controlled temperature (e.g., 40 °C) for 10-15 minutes.[5]

  • Purification: After the reaction, purify the ¹⁸F-labeled peptide using a Sep-Pak C18 cartridge. Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities. Elute the final product with ethanol/water.

  • Quality Control: Analyze the radiochemical purity and identity of the final product using analytical HPLC and radio-TLC.[3][12]

Protocol 2: Copper-Mediated ¹⁸F-Fluorination of an Arylboronic Acid Precursor

This protocol is adapted for the synthesis of ¹⁸F-labeled arenes from arylboronic acid precursors using a copper catalyst.[8]

Materials:

  • Arylboronic acid precursor

  • [¹⁸F]KF

  • Copper(II) triflate (Cu(OTf)₂)

  • Pyridine

  • Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

  • ¹⁸F-Fluoride Preparation: Prepare anhydrous [¹⁸F]KF by azeotropic drying of aqueous [¹⁸F]fluoride with potassium carbonate and a cryptand (e.g., Kryptofix 2.2.2.).

  • Reaction Setup: In a reaction vial, dissolve the arylboronic acid precursor, Cu(OTf)₂, and pyridine in DMF.

  • Radiolabeling Reaction: Add the anhydrous [¹⁸F]KF to the reaction mixture. Heat the reaction at 110 °C for 20 minutes.[8][9]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: Reformulate the purified product in a suitable vehicle (e.g., saline with ethanol) for in vivo studies.

  • Quality Control: Perform analytical HPLC, radio-TLC, and other relevant tests to ensure the purity, identity, and specific activity of the final product.[9]

Visualizations

experimental_workflow_one_step_labeling One-Step Aqueous 18F-Labeling Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC precursor Organotrifluoroborate Precursor in Buffer (pH 2-2.5) reaction Reaction Vial Heat (e.g., 40°C, 10-15 min) precursor->reaction f18 [18F]Fluoride (Aqueous) f18->reaction purify Sep-Pak C18 Purification reaction->purify qc Quality Control (HPLC, TLC) purify->qc product Final 18F-labeled Product qc->product

Figure 1: Workflow for the one-step aqueous ¹⁸F-labeling of organotrifluoroborate precursors.

precursor_synthesis_workflow Precursor Synthesis via Click Chemistry cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) biomolecule Biomolecule with Azide Group (e.g., Peptide-N3) click_reaction Reaction with Cu(I) catalyst biomolecule->click_reaction alkyne_bf3 Alkyne-functionalized Organotrifluoroborate (e.g., Alkyne-AMBF3) alkyne_bf3->click_reaction purification Purification (e.g., HPLC) click_reaction->purification final_precursor Organotrifluoroborate-conjugated Biomolecule Precursor purification->final_precursor automated_copper_workflow Automated Copper-Mediated 18F-Fluorination cluster_prep [18F]Fluoride Processing cluster_synthesis Automated Synthesis Module cluster_purification_qc Purification and Quality Control start Start: [18F]Fluoride from Cyclotron trap Trap on QMA Cartridge start->trap elute Elute with K2CO3/Kryptofix trap->elute dry Azeotropic Drying elute->dry add_reagents Add Precursor (Boronic Acid), Cu(OTf)2, Pyridine in DMF dry->add_reagents reaction Heat Reaction (110°C, 20 min) add_reagents->reaction hplc Semi-preparative HPLC Purification reaction->hplc formulate Reformulation hplc->formulate qc Quality Control formulate->qc end_product Final Injectable Dose qc->end_product

References

Application Notes and Protocols for Suzuki Coupling with Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using potassium phenethyltrifluoroborate as the coupling partner. The use of potassium organotrifluoroborates in palladium-catalyzed cross-coupling reactions offers significant advantages over traditional boronic acids and esters, including enhanced stability, ease of handling, and often superior reactivity.[1] Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[1] Their tetracoordinate nature makes them less prone to protodeboronation compared to their boronic acid counterparts.

Advantages of Using this compound

Potassium organotrifluoroborate salts are increasingly recognized as superior alternatives to boronic acids and esters in Suzuki-Miyaura coupling reactions. Their key benefits include:

  • Bench Stability: They are air- and moisture-stable solids that can be stored indefinitely at room temperature without special precautions.[1][2]

  • Ease of Handling: Their solid nature and stability make them easy to weigh and handle in a laboratory setting.

  • High Reactivity: In many cases, they provide excellent yields in cross-coupling reactions.

  • Functional Group Tolerance: They are compatible with a wide range of functional groups, making them suitable for complex molecule synthesis.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted from established procedures for the coupling of primary alkyltrifluoroborates with aryl halides.[1][3]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile or other aryl/heteroaryl chlorides, bromides, or iodides)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the aryl halide (1.0 equiv).

    • Add potassium carbonate (3.0 equiv).[3]

    • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2 mol %) and RuPhos (4 mol %) in a minimal amount of anhydrous toluene.[3]

    • Add the catalyst solution to the reaction vessel.

  • Solvent Addition and Degassing:

    • Add anhydrous toluene and deionized water to the reaction vessel to achieve a 10:1 toluene/H₂O mixture with a final concentration of 0.25 M with respect to the limiting reagent.[3]

    • Seal the reaction vessel and thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to 80 °C.[3]

    • Stir the reaction mixture vigorously for 24 hours.[3]

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure cross-coupled product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a primary alkyltrifluoroborate with various aryl and heteroaryl chlorides under the optimized conditions described above. This data illustrates the broad scope and functional group tolerance of the reaction.

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-(2-Phenylethyl)benzonitrile95
24'-Chloroacetophenone1-(4-(2-Phenylethyl)phenyl)ethan-1-one92
3Methyl 4-chlorobenzoateMethyl 4-(2-phenylethyl)benzoate88
44-Chloro-N,N-dimethylanilineN,N-Dimethyl-4-(2-phenylethyl)aniline85
52-Chloropyridine2-(2-Phenylethyl)pyridine78
63-Chloropyridine3-(2-Phenylethyl)pyridine82
71-Chloro-4-nitrobenzene1-Nitro-4-(2-phenylethyl)benzene90
81-Chloro-2,4-difluorobenzene1-(2,4-Difluorophenyl)-2-phenylethane80

Data adapted from studies on primary alkyltrifluoroborates.[1][3]

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants - this compound - Aryl halide - K₂CO₃ catalyst 2. Prepare & Add Catalyst - Pd(OAc)₂ - RuPhos - Toluene reagents->catalyst solvent 3. Add Solvents & Degas - Toluene/H₂O (10:1) - Purge with N₂/Ar catalyst->solvent reaction 4. Heat & Stir - 80 °C - 24 hours solvent->reaction workup 5. Aqueous Workup - EtOAc/H₂O extraction - Brine wash, dry, concentrate reaction->workup purification 6. Purify Product - Flash Column Chromatography workup->purification product Pure Cross-Coupled Product purification->product

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition borate R²-BF₃K borate->transmetalation base (Base) base->transmetalation

Caption: A diagram of the key steps in the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Functional Group Tolerance in Reactions with Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates have emerged as highly versatile and robust reagents in modern organic synthesis, prized for their stability to air and moisture, which allows for ease of handling and storage.[1][2] Among these, potassium phenethyltrifluoroborate serves as a valuable building block for the introduction of the phenethyl moiety, a common structural motif in pharmaceuticals and biologically active compounds. A key advantage of potassium organotrifluoroborates is their high functional group tolerance in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This compatibility allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery and development.

These application notes provide a comprehensive overview of the functional group tolerance observed in reactions involving potassium organotrifluoroborates, with a specific focus on providing protocols relevant to this compound.

Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling Reactions

Potassium organotrifluoroborates are exceptionally tolerant of a wide array of functional groups on both the organotrifluoroborate itself and the coupling partner (typically an aryl or vinyl halide/triflate). This broad compatibility simplifies synthetic planning and expands the scope of accessible molecules.

Tolerated Functional Groups

Based on extensive studies of various potassium organotrifluoroborates, the following functional groups are generally well-tolerated in Suzuki-Miyaura cross-coupling reactions:

Functional Group ClassSpecific ExamplesTypical Reaction YieldsNotes
Ketones Acetophenones, BenzophenonesGood to ExcellentGenerally non-reactive under standard Suzuki-Miyaura conditions.[4][5]
Esters Methyl benzoates, Ethyl cinnamatesGood to ExcellentSaponification is generally not observed with appropriate base selection (e.g., Cs₂CO₃, K₂CO₃).[4]
Nitriles Benzonitriles, AcetonitrilesGood to ExcellentThe cyano group is robust and does not interfere with the catalytic cycle.[4]
Aldehydes BenzaldehydesModerate to GoodWhile generally tolerated, aldehydes can sometimes undergo side reactions. Careful optimization of reaction conditions may be necessary.[5]
Alcohols Phenols, Benzyl alcoholsGood to ExcellentThe hydroxyl group is typically compatible.
Nitro Groups NitrobenzenesGood to ExcellentThe nitro group is a strong electron-withdrawing group and is well-tolerated.[4]
Amides BenzamidesGoodAmide functionalities are generally stable under the reaction conditions.
Ethers Anisoles, Benzyl ethersExcellentEther linkages are highly stable.
Halogens (on aryl partner) Cl, Br, IGood to ExcellentThe order of reactivity is typically I > Br > Cl. Specific catalysts and ligands may be required for less reactive chlorides.
Heterocycles Pyridines, Thiophenes, IndolesGood to ExcellentNitrogen-containing heterocycles are generally well-tolerated, though protection of N-H groups in indoles can sometimes improve yields.[4]
Potentially Incompatible Functional Groups

While the tolerance is broad, certain functional groups may require specific considerations or are incompatible with standard Suzuki-Miyaura conditions:

Functional Group ClassSpecific ExamplesIssues and Considerations
Primary and Secondary Amines Anilines, BenzylaminesCan act as ligands for the palladium catalyst, potentially inhibiting catalysis. Protection of the amine (e.g., as a Boc-carbamate) is often necessary.
Hydroxyl Groups (on aryl partner) Hydroxylated aryl chloridesMay not be well-tolerated under all conditions and can lead to undesired side reactions or catalyst deactivation.[4]
Silyl Ethers tert-Butyldimethylsilyl (TBDMS) ethersCan be sensitive to the fluoride ions generated from the trifluoroborate, potentially leading to deprotection. Careful selection of reaction conditions is needed.
Boc-protected Secondary Amines N-Boc anilinesIn some cases, no desired product was formed when using aryl chlorides containing Boc-protected secondary amines.[4]

Experimental Workflow and Protocols

The following sections detail a general workflow and a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

General Experimental Workflow

The diagram below illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere heating Heat Reaction Mixture (e.g., 80-100 °C) atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench extract Aqueous Workup and Extraction with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromobenzonitrile

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 9:1 to 10:1 ratio). The reaction mixture is generally set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(phenethyl)benzonitrile.

  • Characterization: Confirm the structure and purity of the isolated product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Logical Relationship of Reaction Components

The success of the Suzuki-Miyaura coupling of this compound depends on the interplay of several key components, as illustrated in the following diagram.

G K_BF3 Potassium Phenethyltrifluoroborate Product Cross-Coupled Product K_BF3->Product Ar_X Aryl Halide/Triflate (Electrophile) Ar_X->Product Pd_cat Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Pd_cat->Product Catalyzes Ligand Ligand (e.g., PPh3, SPhos) Ligand->Pd_cat Stabilizes & Activates Base Base (e.g., Cs2CO3, K3PO4) Base->K_BF3 Activates Base->Pd_cat Promotes Reductive Elimination Solvent Solvent System (e.g., Toluene/H2O, THF/H2O) Solvent->K_BF3 Solubilizes Solvent->Ar_X Solubilizes Solvent->Pd_cat Solubilizes Solvent->Base Solubilizes

Caption: Key components in Suzuki-Miyaura cross-coupling.

Conclusion

This compound, like other potassium organotrifluoroborates, is a highly valuable reagent in organic synthesis due to its stability and broad functional group tolerance. The ability to perform cross-coupling reactions in the presence of a wide range of functional groups such as ketones, esters, nitriles, and nitro groups makes it an ideal tool for the synthesis of complex molecules in pharmaceutical and materials science research. The provided protocols and workflows serve as a guide for the effective application of this versatile reagent.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Potassium phenethyltrifluoroborate Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize Suzuki coupling reactions involving potassium phenethyltrifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling of this compound?

The base is critical for two main steps in the catalytic cycle. First, it facilitates the hydrolysis of the stable, tetracoordinate this compound (R-BF₃K) to the corresponding phenethylboronic acid (R-B(OH)₂).[1][2][3] This in-situ generation of the active boron species is essential for the reaction to proceed. Second, the base activates the boronic acid to form a boronate species [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group and promotes the crucial transmetalation step with the palladium catalyst.[4][5]

Q2: Why is water typically required in the solvent system for this reaction?

Water acts as the reactant for the necessary hydrolysis of the phenethyltrifluoroborate to phenethylboronic acid.[1][6] While potassium organotrifluoroborates are stable solids, they must be converted to the active boronic acid to participate in the catalytic cycle. The rate of this hydrolysis is a key parameter and is dependent on the amount of water, the base, and the solvent system.[2][3]

Q3: How stable is this compound and how should it be handled?

Potassium organotrifluoroborates, including phenethyltrifluoroborate, are generally air- and moisture-stable crystalline solids that can be stored on the benchtop for extended periods without significant degradation.[7][8] This stability is a major advantage over boronic acids, which can be prone to decomposition and protodeboronation.[9] Despite their stability, it is always good practice to store them in a cool, dry place.

Q4: What are the recommended catalysts and ligands for coupling an sp³-hybridized center like phenethyltrifluoroborate?

Coupling sp³-hybridized organoboron reagents can be challenging due to the risk of β-hydride elimination. The choice of catalyst and ligand is crucial to favor the desired reductive elimination over this competing side reaction.

  • Catalysts: Palladium complexes are standard. Common precatalysts include Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂.[7][10]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and accelerate the reductive elimination step. Excellent choices include Buchwald-type biarylphosphine ligands such as RuPhos, SPhos, and XPhos, as well as chelating phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene).[7][9][11]

Q5: How can I minimize common side reactions like protodeboronation and homocoupling?

The "slow release" of the boronic acid from the trifluoroborate salt is a key feature that helps minimize side reactions.[1][2][3]

  • Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom from the solvent. It is often accelerated by strong bases and excess water.[12] Using milder bases like K₂CO₃ or Cs₂CO₃ and carefully controlling the water content can mitigate this. The slow hydrolysis of the trifluoroborate salt keeps the instantaneous concentration of the sensitive boronic acid low, further reducing this side reaction.[1][2]

  • Homocoupling: This side reaction can be caused by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[12] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) is critical.

Q6: What is β-hydride elimination and how can it be prevented with phenethyltrifluoroborate?

β-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with hydrogen atoms on the β-carbon. In this case, the palladium-phenethyl intermediate can decompose to form styrene and a palladium-hydride species, leading to low yields of the desired coupled product. To prevent this:

  • Use bulky, electron-rich ligands (e.g., RuPhos, SPhos, P(t-Bu)₃).[11] These ligands promote the final reductive elimination step, making it faster than the competing β-hydride elimination.

  • Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate β-hydride elimination.

Troubleshooting Guide

Problem: Low or No Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst and ligand are fresh and have been handled properly to avoid degradation. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[12]
Insufficient Hydrolysis The conversion of R-BF₃K to R-B(OH)₂ is crucial. Ensure adequate water is present in the solvent system. The choice of base is also critical; Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and basicity.[5][13]
β-Hydride Elimination This is a likely issue for phenethyltrifluoroborate. Switch to a bulkier, more electron-rich phosphine ligand like RuPhos or SPhos to accelerate reductive elimination.[7][11] Consider lowering the reaction temperature.
Incorrect Base/Solvent The base and solvent are interdependent. For alkyltrifluoroborates, a common effective system is Cs₂CO₃ in a Toluene/H₂O or THF/H₂O mixture.[7][8] Screen different bases and solvent systems.
Poor Reagent Purity Verify the purity of the aryl halide and the trifluoroborate salt. Impurities can inhibit the catalyst.

Problem: Significant Protodeboronation (Aryl Halide is consumed, but the desired product is not formed; arene byproduct from the borane is observed)

Possible Cause Suggested Solution
Base is too Strong If using strong hydroxides (NaOH, KOH), switch to a milder carbonate base (Cs₂CO₃, K₂CO₃) or a fluoride source (KF).[12]
Excess Water/Proton Source While water is necessary for hydrolysis, an excessive amount can accelerate protodeboronation. Try reducing the proportion of water in the solvent mixture. Consider anhydrous conditions with a base like KF.[4]
Reaction Time/Temp Too High Prolonged exposure to basic, aqueous conditions at high temperatures can increase the rate of protodeboronation. Monitor the reaction and stop it once the starting material is consumed.

Problem: Significant Homocoupling Byproducts

Possible Cause Suggested Solution
Oxygen Contamination Oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all solvents are properly degassed before use and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[12]
Catalyst System Some catalyst systems are more prone to promoting homocoupling. If the problem persists, screen different palladium sources and ligands.

Problem: Reaction is Not Reproducible

Possible Cause Suggested Solution
Inconsistent Hydrolysis Rate The rate of R-BF₃K hydrolysis can be affected by the reaction vessel's shape, material (glass vs. PTFE), and the stirring rate, as these factors influence phase contact in biphasic systems.[1][2][14] For maximum reproducibility, use consistent glassware, vessel size, and stirring speed for all experiments.
Variable Reagent Quality Ensure all reagents, particularly the base and solvents, are from the same batch and are of high purity. Bases can absorb moisture, affecting their performance.

Data Presentation

Table 1: Effect of Catalyst System on the Suzuki Coupling of a β-Aminoethyltrifluoroborate (a close analog to phenethyltrifluoroborate)

Reaction Conditions: β-aminoethyltrifluoroborate (1a) and 4-bromobenzonitrile, Cs₂CO₃ (3 equiv), Toluene/H₂O (3:1), 80 °C, 12 h.

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1PdCl₂(dppf)·CH₂Cl₂ (2)-75
2PdCl₂(dppf)·CH₂Cl₂ (5) - 90
3PdCl₂(dppf)·CH₂Cl₂ (10)-88
4Pd(OAc)₂ (5)PPh₃ (10)65
5Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)55
6Pd(OAc)₂ (2)RuPhos (4)71

Data adapted from a study on β-aminoethyltrifluoroborates, which are structurally similar and serve as a good model for optimizing phenethyltrifluoroborate couplings.[7]

Table 2: Comparison of Common Bases in Suzuki-Miyaura Coupling

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100 °C, 6 h.

Base (2.0 mmol)Yield (%)
K₃PO₄92
Cs₂CO₃ 96
K₂CO₃85
NaOH78
NEt₃<10

This table presents general trends for base effectiveness in Suzuki couplings. For challenging substrates like alkyltrifluoroborates, stronger and more soluble inorganic bases like Cs₂CO₃ and K₃PO₄ are often superior.[5][15]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O 5:1 mixture)

Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. If the aryl halide is a liquid, add it at this stage. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids (Ar-X, R-BF3K, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC, GC/LC-MS) heat->monitor quench 7. Quench & Extract monitor->quench purify 8. Column Chromatography quench->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Yield start Low or No Yield check_sm Starting Materials Consumed? start->check_sm check_catalyst Is Catalyst Active? check_sm->check_catalyst No check_side_reactions Side Products Observed? check_sm->check_side_reactions Yes sm_yes Yes sm_no No replace_cat Action: Use fresh pre-catalyst/ligand. check_catalyst->replace_cat No check_conditions Are Conditions Correct? check_catalyst->check_conditions Yes cat_yes Yes cat_no No adjust_cond Action: Check Base, Solvent, Temp. check_conditions->adjust_cond No cond_yes Yes cond_no No protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes side_yes Yes side_no No adjust_base Action: Use milder base, less H₂O. protodeboronation->adjust_base Yes beta_elim β-Hydride Elimination? protodeboronation->beta_elim No proto_yes Yes proto_no No adjust_ligand Action: Use bulkier, electron-rich ligand. beta_elim->adjust_ligand Yes beta_yes Yes beta_no No Suzuki_Cycle cluster_main_cycle Catalytic Cycle cluster_activation Boron Activation OA [Pd(0)L₂] OAC [Ar-Pd(II)L₂-X] OA->OAC Oxidative Addition (Ar-X) TMC [Ar-Pd(II)L₂-R] OAC->TMC Transmetalation (R-B(OH)₂) TMC->OA Reductive Elimination RE Ar-R TMC->RE BF3K R-BF₃K BOH2 R-B(OH)₂ BF3K->BOH2 Hydrolysis (Base, H₂O) BOH2->OAC

References

How to improve the yield of Potassium phenethyltrifluoroborate cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing potassium phenethyltrifluoroborate cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the cross-coupling reaction, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My Suzuki-Miyaura reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I fix it?

  • Answer: Low or no yield in a cross-coupling reaction with this compound can stem from several factors, primarily related to the hydrolysis of the trifluoroborate to the active boronic acid species and the subsequent catalytic cycle. Here is a step-by-step troubleshooting guide:

    • Inadequate Hydrolysis: Potassium organotrifluoroborates are stable precursors that must hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[1][2][3][4] The rate of this hydrolysis is critical; if it's too slow, the cross-coupling will be inefficient.[1][2][3]

      • Solution: Ensure the presence of water in your solvent system. Common solvent mixtures like THF/H₂O or Toluene/H₂O are effective.[5][6] The choice of base also significantly influences the hydrolysis rate.[1][2]

    • Suboptimal Base: The base plays a crucial role in both the hydrolysis of the trifluoroborate and the overall catalytic cycle.

      • Solution: Cesium carbonate (Cs₂CO₃) is often a highly effective base for these reactions.[5][6][7] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used, but their effectiveness can be substrate-dependent.[7][8] If you suspect base-related issues, consider screening different bases.

    • Catalyst and Ligand Inactivity: The choice of palladium precursor and ligand is critical for an efficient reaction.

      • Solution: For many applications, a catalyst system of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand like S-Phos or RuPhos can be effective.[7][9][10] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh, as it can degrade upon storage.[5] For challenging couplings, consider using more advanced Buchwald-type ligands.[8]

    • Solvent Effects: The solvent system influences the solubility of reagents and the rate of key reaction steps.

      • Solution: While THF/H₂O and Toluene/H₂O are common, other solvents like DMF or propanol have also been used successfully.[7][11] The ratio of organic solvent to water can also be optimized.[11]

    • Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

      • Solution: Most Suzuki-Miyaura reactions with organotrifluoroborates are run at elevated temperatures, typically between 80-120 °C.[12][13] If your reaction is sluggish, a moderate increase in temperature may improve the yield. However, be aware of potential decomposition of starting materials or products at very high temperatures.

Issue 2: Presence of Side Products

  • Question: My reaction is producing significant amounts of side products, such as homocoupled starting materials or protodeboronated phenethylboronic acid. How can I minimize these?

  • Answer: The formation of side products is a common issue. Here’s how to address them:

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethylbenzene from the phenethyltrifluoroborate.

      • Cause: This can be exacerbated by overly acidic conditions or prolonged reaction times in the presence of water without efficient catalytic turnover.[14]

      • Solution: Potassium organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids.[14] Ensuring a sufficiently fast catalytic cycle by optimizing the catalyst, ligand, and temperature can help consume the active boronic acid species before it has a chance to decompose. Using a milder base might also be beneficial in some cases.

    • Homocoupling: This refers to the coupling of two molecules of the aryl halide or two molecules of the organoboron compound.

      • Cause: Homocoupling of the boronic acid can occur if it accumulates in the reaction mixture due to slow cross-coupling.[1][2][3]

      • Solution: The "slow release" of the boronic acid from the trifluoroborate is advantageous in minimizing this side reaction.[1][2][3] If homocoupling is a major issue, it may indicate that the rate of hydrolysis is too fast relative to the rate of the cross-coupling step. Adjusting the reaction conditions (e.g., lower temperature, different base) to better match these rates can be effective.

Frequently Asked Questions (FAQs)

  • Q1: Why should I use this compound instead of phenethylboronic acid?

    • A1: Potassium organotrifluoroborates, including phenethyltrifluoroborate, offer several advantages over their boronic acid counterparts. They are typically air- and moisture-stable crystalline solids that can be stored for extended periods without degradation.[7][12][15] This contrasts with many boronic acids, which can be prone to decomposition and protodeboronation, leading to inconsistent results.[12] The tetracoordinate boron in the trifluoroborate salt makes it a "protected" form of the boronic acid, which is released in situ during the reaction.[4] This slow-release characteristic can also help to minimize side reactions like homocoupling.[1][2][3]

  • Q2: How do I prepare this compound?

    • A2: Potassium organotrifluoroborates are generally prepared by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4] The resulting trifluoroborate salt often precipitates from the solution and can be purified by recrystallization.

  • Q3: What is the optimal palladium catalyst and ligand combination?

    • A3: The optimal combination is highly dependent on the specific aryl halide coupling partner. For simple aryl bromides, a system of Pd(OAc)₂ with PPh₃ may suffice.[7] For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands like those developed by Buchwald (e.g., S-Phos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[7][9][10] A common starting point for optimization is PdCl₂(dppf)·CH₂Cl₂.[7][16]

  • Q4: Can I run the reaction under anhydrous conditions?

    • A4: While some Suzuki-Miyaura reactions can be performed under anhydrous conditions, the use of potassium organotrifluoroborates generally requires the presence of water to facilitate the hydrolysis to the active boronic acid species.[17] Reactions in anhydrous aprotic solvents have been reported, but they are less common for trifluoroborate substrates.[17]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)-90[16]
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O-Good to Excellent[9][10]
PdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)-72[6]
Pd(PPh₃)₄ (2)-Cs₂CO₃ (3)Toluene/H₂O-High[5]
Palladacycle (1)(S)-BinapCs₂CO₃DMF120Good[13]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

  • Reaction Setup: To a clean, dry Schlenk tube, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., S-Phos, 4 mol%), and the base (e.g., K₂CO₃, 3 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O, 3:1 v/v) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Yield Start Low or No Yield Check_Hydrolysis Is Hydrolysis Occurring? Start->Check_Hydrolysis Check_Catalyst Is the Catalyst/Ligand Active? Check_Hydrolysis->Check_Catalyst Yes Add_Water Ensure H2O is in the solvent system Check_Hydrolysis->Add_Water No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use fresh catalyst and appropriate ligand Check_Catalyst->Use_Fresh_Catalyst No Increase_Temp Increase reaction temperature Check_Conditions->Increase_Temp No Success Improved Yield Check_Conditions->Success Yes Optimize_Base Screen different bases (e.g., Cs2CO3) Add_Water->Optimize_Base Optimize_Base->Check_Hydrolysis Use_Fresh_Catalyst->Check_Catalyst Optimize_Solvent Optimize solvent system Increase_Temp->Optimize_Solvent Optimize_Solvent->Check_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Side_Products Start Side Products Observed Side_Product_Type What is the major side product? Start->Side_Product_Type Protodeboronation Protodeboronation Side_Product_Type->Protodeboronation Ethylbenzene Homocoupling Homocoupling Side_Product_Type->Homocoupling Dimerized Starting Materials Solution_Proto Optimize catalyst to increase reaction rate Use milder base Protodeboronation->Solution_Proto Solution_Homo Adjust conditions to balance hydrolysis and cross-coupling rates (e.g., lower temp) Homocoupling->Solution_Homo Result Minimized Side Products Solution_Proto->Result Solution_Homo->Result

Caption: Logic for addressing common side products.

References

Troubleshooting guide for failed reactions with Potassium phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium phenethyltrifluoroborate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cross-coupling reactions?

This compound is a stable, crystalline solid that serves as a source of the phenethyl group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Unlike the corresponding boronic acid, it is an air- and moisture-stable salt, which allows for easier handling and storage over extended periods without degradation.[1][2] Its stability also prevents many of the side reactions commonly observed with boronic acids, such as protodeboronation.

Q2: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the most common causes?

Several factors can contribute to a failed or low-yielding reaction. The most common issues include:

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is crucial and highly dependent on the specific substrates.

  • Suboptimal Base: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.

  • Incorrect Solvent System: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

  • Reagent Quality: Degradation of the coupling partner, catalyst, or solvent can inhibit the reaction.

  • Incomplete Hydrolysis: Potassium organotrifluoroborates must hydrolyze to the corresponding boronic acid in situ for the reaction to proceed.

Q3: How do I choose the right catalyst and ligand for my reaction?

For Suzuki-Miyaura couplings of alkyltrifluoroborates, catalyst systems that are effective for promoting the coupling of sp³-hybridized centers are required. Common choices include palladium sources like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ combined with phosphine ligands.[1][2] For challenging couplings, bulky and electron-rich ligands can be beneficial.

Q4: What is the role of the base, and which one should I use?

The base is essential for the activation of the trifluoroborate and the subsequent transmetalation step in the catalytic cycle. The choice of base can be critical. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used with potassium alkyltrifluoroborates.[1][2] The selection of the optimal base may require screening for a specific reaction.

Q5: Can β-hydride elimination be a problem when using this compound?

Yes, β-hydride elimination can be a potential side reaction with alkylboron reagents, leading to the formation of styrene as a byproduct and a reduction in the desired product yield.[3] This is more commonly an issue with secondary alkylboron compounds but can also occur with primary ones under certain conditions.[4] The choice of ligand can influence the rate of β-hydride elimination versus the desired reductive elimination.

Troubleshooting Guide

Problem: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage and handling to prevent decomposition. Consider using a more robust pre-catalyst.
Inappropriate Base Screen different bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Incorrect Solvent Ensure the solvent is anhydrous and properly degassed. Common solvent systems include THF/water or toluene/water mixtures.[1][5] The ratio of organic solvent to water can be critical.
Poor Reagent Quality Verify the purity of your aryl halide and this compound. Impurities can poison the catalyst.
Low Reaction Temperature Gradually increase the reaction temperature. Suzuki couplings with alkyltrifluoroborates often require heating.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times if necessary. Some couplings can take 16-20 hours to reach completion.[3]
Problem: Formation of Side Products
Side Product Potential Cause Suggested Solution
Protodeboronation (formation of ethylbenzene) The phenethyltrifluoroborate is reacting with residual protons in the reaction mixture.Use anhydrous solvents and ensure the base is sufficiently strong and present in an adequate amount.
Homocoupling of the Aryl Halide This can be promoted by oxygen or impurities.Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Styrene Formation β-hydride elimination from the palladium intermediate.[3]Screen different ligands. Ligands that promote faster reductive elimination over β-hydride elimination can minimize this side product.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Yield of 4-phenethyl-acetophenone

Reaction: this compound + 4-bromoacetophenone -> 4-phenethyl-acetophenone

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ (5)-Cs₂CO₃ (3)Toluene/H₂O (3:1)801290[6]
Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (3)Toluene/H₂O (3:1)801278[6]
PdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃ (3)Toluene/H₂O (3:1)801269[6]
PdCl₂(dppf)·CH₂Cl₂ (5)-K₃PO₄ (3)Toluene/H₂O (3:1)801277[6]
AntPhos/Pd-TMSOK1,4-dioxane1000.3370[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of other potassium organotrifluoroborates.[7]

Materials:

  • Phenethylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol

  • Water

  • Acetonitrile

Procedure:

  • In a round-bottomed flask, dissolve phenethylboronic acid (1.0 equiv) in methanol.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0 equiv).

  • Slowly add the KHF₂ solution to the cooled solution of the boronic acid with vigorous stirring. A white precipitate should form.

  • Continue stirring the slurry in the ice bath for 30 minutes.

  • Filter the white solid and wash it with cold water and then with a small amount of cold methanol.

  • To purify the product, the crude solid can be recrystallized from hot acetonitrile.[2]

  • Dry the purified this compound under vacuum.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example for the coupling of this compound with an aryl bromide.[6]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, and cesium carbonate.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add degassed toluene and water in a 3:1 ratio to achieve a final concentration of the aryl bromide of approximately 0.1 M.

  • Stir the reaction mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RBF3K R-BF3K (Potassium phenethyltrifluoroborate) Hydrolysis Hydrolysis (Base, H2O) RBF3K->Hydrolysis RBOH2 R-B(OH)2 (Boronic Acid) Hydrolysis->RBOH2 RBOH2->Transmetalation ArPdR_complex Ar-Pd(II)L_n-R Transmetalation->ArPdR_complex RedElim Reductive Elimination ArPdR_complex->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Coupled Product) RedElim->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Failed Reaction: Low or No Yield CheckReagents 1. Verify Reagent Quality (Aryl halide, R-BF3K, Catalyst, Solvent, Base) Start->CheckReagents OptimizeBase 2. Optimize Base (Screen Cs2CO3, K2CO3, K3PO4) CheckReagents->OptimizeBase Reagents OK Success Successful Reaction CheckReagents->Success Issue Found & Resolved OptimizeCatalyst 3. Optimize Catalyst System (Screen Ligands) OptimizeBase->OptimizeCatalyst No Improvement OptimizeBase->Success Improvement OptimizeSolvent 4. Optimize Solvent System (Adjust Solvent/Water Ratio) OptimizeCatalyst->OptimizeSolvent No Improvement OptimizeCatalyst->Success Improvement OptimizeTempTime 5. Adjust Temperature and Time OptimizeSolvent->OptimizeTempTime No Improvement OptimizeSolvent->Success Improvement OptimizeTempTime->Success Improvement

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Purification Strategies for Products from Potassium Phenethyltrifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving potassium phenethyltrifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the phenethyl group is coupled to an aryl, heteroaryl, or vinyl halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds.

Q2: What are the typical byproducts and impurities encountered in these reactions?

A2: Common impurities in Suzuki-Miyaura reactions with this compound include:

  • Homocoupled byproduct: Dimerization of the phenethyl group (1,4-diphenylbutane). This can arise from the reaction of two molecules of the organoboron reagent.

  • Protodeboronation product: Replacement of the trifluoroborate group with a hydrogen atom, resulting in ethylbenzene. This is more common with electron-rich or sterically hindered coupling partners.

  • Residual palladium catalyst: The palladium catalyst used in the reaction can contaminate the final product.

  • Unreacted starting materials: Incomplete reactions will leave residual this compound and the coupling partner (e.g., aryl halide).

  • Byproducts from the base: The base used in the reaction can lead to inorganic salts that may need to be removed.

Q3: What are the general work-up procedures for a Suzuki-Miyaura reaction using this compound?

A3: A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the base and other inorganic salts.

  • Further washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtering to remove the drying agent.

  • Concentrating the filtrate under reduced pressure to obtain the crude product.[1]

Troubleshooting Purification

This section provides guidance on how to address specific issues that may arise during the purification of products from this compound reactions.

Issue 1: Difficulty in separating the desired product from the homocoupled byproduct.

  • Problem: The desired phenethyl-aryl product and the phenethyl-phenethyl homocoupled byproduct may have similar polarities, making separation by standard column chromatography challenging.

  • Solution Strategies:

    • Optimize Chromatography Conditions:

      • Solvent System: Employ a solvent system with a shallow polarity gradient during column chromatography. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.

      • Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel, which can sometimes offer different selectivity.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[2][3] Experiment with different solvent systems, such as ethanol/water, hexanes/ethyl acetate, or toluene.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high-resolution separation.

Issue 2: Presence of residual palladium in the final product.

  • Problem: Palladium catalysts can be difficult to remove completely and can interfere with subsequent reactions or biological assays.

  • Solution Strategies:

    • Aqueous Washes: During the work-up, washing with an aqueous solution of a chelating agent like thiourea or sodium bisulfite can help to scavenge residual palladium.

    • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues. The carbon is then removed by filtration.

    • Silica Gel Filtration: Passing a solution of the product through a short plug of silica gel can sometimes trap palladium impurities.

    • Palladium Scavengers: Commercially available palladium scavengers (resins or silica-based) can be used for highly efficient removal of trace palladium.

Issue 3: Low recovery of the desired product after purification.

  • Problem: Significant loss of the product can occur during purification steps.

  • Solution Strategies:

    • Minimize Transfers: Each transfer of the product between flasks can result in loss. Try to minimize the number of transfers.

    • Optimize Recrystallization: If using recrystallization, ensure the correct solvent and temperature are used to avoid precipitating the product too quickly or leaving a significant amount in the mother liquor. Cooling the solution slowly can improve crystal formation and recovery.

    • Proper Column Loading: When performing column chromatography, dry-loading the crude product onto a small amount of silica gel before adding it to the column can improve separation and reduce streaking, which can lead to better recovery of the pure fractions.[4]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size and pack it with silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.[4]

  • Elute the Column: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to move the product down the column.

  • Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Choose a Solvent System: Select a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the Product: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes a hypothetical comparison of purification methods for a Suzuki-Miyaura reaction product of this compound with 4-bromoanisole.

Purification MethodPurity of Product (by ¹H NMR)Recovery YieldKey AdvantagesKey Disadvantages
Flash Column Chromatography>98%75%Good for a wide range of products; can separate close-running impurities.Can be time-consuming and use large volumes of solvent.
Recrystallization>99%60%Can provide very high purity for crystalline products.Not suitable for oils or amorphous solids; lower recovery is common.
Preparative TLC>98%40%Good for small-scale purification and difficult separations.Low throughput; recovery can be challenging.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Aryl Halide reaction Pd Catalyst, Base, Solvent, Heat start->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis NMR, MS, etc. pure_product->analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling and purification.

troubleshooting_logic cluster_impurities Identify Primary Impurity cluster_solutions Select Purification Strategy start Crude Product Analysis homocoupling Homocoupled Byproduct start->homocoupling pd_residue Residual Palladium start->pd_residue starting_material Unreacted Starting Material start->starting_material opt_chrom Optimize Chromatography homocoupling->opt_chrom recrys Recrystallization homocoupling->recrys scavenger Use Palladium Scavenger pd_residue->scavenger re_react Re-run Reaction or Column starting_material->re_react

Caption: Troubleshooting logic for purification of Suzuki-Miyaura products.

References

Effect of catalyst and ligand choice on Potassium phenethyltrifluoroborate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of potassium phenethyltrifluoroborate in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be optimal for the specific substrates.1. Screen Different Ligands: Electron-rich and sterically hindered phosphine ligands often improve catalytic activity. Consider ligands such as S-Phos or RuPhos, which have shown effectiveness in challenging coupling reactions.[1][2] 2. Vary Palladium Source: While Pd(OAc)₂ and PdCl₂(dppf) are common, other palladium sources might be more effective.[3][4][5] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly with less reactive substrates.[5]
Inappropriate Base or Solvent: The choice of base and solvent system is crucial for the hydrolysis of the trifluoroborate and the subsequent transmetalation step.[6][7]1. Base Selection: Cesium carbonate (Cs₂CO₃) is often a reliable base for these reactions.[3][4][8] Potassium carbonate (K₂CO₃) can also be effective.[3][4] 2. Solvent System: A mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O) is typically required to facilitate the reaction.[4][5][9] The ratio of organic solvent to water can be optimized.
Slow Hydrolysis of the Trifluoroborate: The rate of hydrolysis of the organotrifluoroborate to the corresponding boronic acid can be a rate-limiting step.[6][7]1. Ensure Adequate Water: The presence of water is necessary for the hydrolysis. Ensure your solvent system contains an appropriate amount of water. 2. Consider Reaction Time: Some reactions may require longer reaction times to allow for sufficient hydrolysis and coupling. Monitor the reaction progress over time.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to undesired side reactions.1. Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents) relative to the electrophile.[10] 2. Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions. Typical temperatures range from 80-110 °C.[10] 3. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[10]
Active Catalyst Decomposition: The palladium catalyst may decompose before the reaction is complete, leading to side reactions.1. Ligand Choice: Use bulky, electron-rich ligands that stabilize the palladium catalyst.[1] 2. Degassed Solvents: Use properly degassed solvents to remove oxygen, which can contribute to catalyst decomposition.[10]
Difficulty Coupling with Hindered or Electron-Deficient Substrates Steric Hindrance: Bulky groups on either coupling partner can hinder the reaction.1. Use Specialized Ligands: Ligands like S-Phos and RuPhos are specifically designed for coupling sterically hindered substrates.[1][2][11] 2. Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the activation energy barrier.
Electronic Effects: Electron-withdrawing groups on the aryl halide can make oxidative addition more difficult.1. Electron-Rich Ligands: The use of electron-rich phosphine ligands can facilitate the oxidative addition step.[1]

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of the corresponding boronic acid?

A1: Potassium organotrifluoroborates, including phenethyltrifluoroborate, offer several advantages over boronic acids. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, which simplifies storage and handling.[12][13] This stability also means they are less prone to protodeboronation, a common side reaction with boronic acids.[1][12]

Q2: What is the general mechanism of the Suzuki-Miyaura coupling with potassium organotrifluoroborates?

A2: The reaction is believed to proceed through a slow, controlled hydrolysis of the trifluoroborate salt to the corresponding boronic acid in the presence of a base and water.[6][7] This in-situ generated boronic acid then participates in the standard Suzuki-Miyaura catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Q3: How does the choice of ligand affect the reaction outcome?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and sterically bulky phosphine ligands, such as S-Phos and RuPhos, are often effective for coupling challenging substrates, including sterically hindered and electron-deficient partners.[1][2][11] For less demanding couplings, simpler ligands like triphenylphosphine (PPh₃) may be sufficient.[3][4]

Q4: What is the role of the base in the reaction?

A4: The base is essential for the hydrolysis of the potassium trifluoroborate to the active boronic acid species.[6][7] It also plays a role in the transmetalation step of the catalytic cycle. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used bases that have proven effective in these couplings.[3][4][8]

Q5: Can this compound be used with different types of electrophiles?

A5: Yes, this compound and other organotrifluoroborates have been successfully coupled with a variety of electrophiles, including aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates.[2][3][8] The choice of catalyst and ligand system may need to be optimized depending on the reactivity of the specific electrophile.

Data Presentation

Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with Aryl Chlorides

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (1.5)S-Phos (3.0)K₃PO₄Toluene/H₂O95
2Pd(OAc)₂ (1.5)P(t-Bu)₃ (3.0)K₃PO₄Toluene/H₂O85
3Pd₂(dba)₃ (1.5)S-Phos (3.0)K₃PO₄Toluene/H₂O92

Data synthesized from multiple sources for illustrative purposes. Actual yields may vary based on specific substrates and reaction conditions.[2]

Table 2: Optimization of Reaction Conditions for Coupling of a Potassium β-Aminoethyltrifluoroborate with 4-Bromobenzonitrile

EntryCatalyst (mol%)BaseSolventYield (%)
1PdCl₂(dppf)·CH₂Cl₂ (10)Cs₂CO₃Toluene/H₂O84
2PdCl₂(dppf)·CH₂Cl₂ (5) Cs₂CO₃ Toluene/H₂O 90
3PdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃Toluene/H₂O75
4Pd(OAc)₂ (5) / PPh₃ (10)Cs₂CO₃Toluene/H₂O60
5PdCl₂(dppf)·CH₂Cl₂ (5)K₂CO₃Toluene/H₂O78
6PdCl₂(dppf)·CH₂Cl₂ (5)Cs₂CO₃THF/H₂O81

This table illustrates the optimization of catalyst loading, base, and solvent for a specific reaction.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and the ligand (if required).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of THF/H₂O or Toluene/H₂O) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

This is a general protocol and may require optimization for specific substrates.[3][5][10]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide K-Phenethyltrifluoroborate Base (e.g., Cs2CO3) catalyst Add Catalyst System: Pd Source (e.g., PdCl2(dppf)) Ligand (if separate) reagents->catalyst inert Establish Inert Atmosphere (e.g., Ar or N2) catalyst->inert solvent Add Degassed Solvent (e.g., THF/H2O) inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Ligand_Relationship cluster_outcome Outcome KBF3 Potassium Phenethyltrifluoroborate Yield Reaction Yield & Purity KBF3->Yield ArX Aryl Halide / Triflate ArX->Yield Pd_source Palladium Source (e.g., Pd(OAc)2, PdCl2) Ligand Ligand Choice Pd_source->Yield Ligand->Yield Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., THF/H2O) Base->Yield Solvent->Yield

Caption: Factors influencing the outcome of the cross-coupling reaction.

References

Technical Support Center: Managing Protodeboronation of Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the protodeboronation of potassium phenethyltrifluoroborate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in an organoboron compound, such as this compound, is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of ethylbenzene as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupling product. For a given boronic acid derivative, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent.[1]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that can lead to increased protodeboronation include:

  • Presence of Protic Solvents: Water and alcohols can act as proton sources, facilitating the cleavage of the C-B bond.

  • Reaction pH: The pH of the reaction medium is a critical factor. While basic conditions are often required for the hydrolysis of the trifluoroborate to the active boronic acid species for cross-coupling, excessively high pH or prolonged reaction times under basic conditions can accelerate protodeboronation.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.

  • Slow Catalytic Turnover: If the catalytic cycle of the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the concentration of the reactive boronic acid intermediate can build up, increasing the likelihood of side reactions like protodeboronation.[2]

Q3: How does the stability of this compound compare to its corresponding boronic acid?

A3: Potassium organotrifluoroborates, including phenethyltrifluoroborate, are generally more stable and easier to handle than their corresponding boronic acids.[3][4] They are typically crystalline solids that are stable to air and moisture, allowing for long-term storage.[4] This stability is a key advantage, as they can act as "slow-release" sources of the boronic acid in situ under the reaction conditions, which helps to minimize the concentration of the more reactive boronic acid at any given time and thus reduces the rate of protodeboronation.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of desired product and significant formation of ethylbenzene. High rate of protodeboronation.1. Optimize the base: Use a milder base (e.g., K2CO3 instead of Cs2CO3 or KOH) or reduce the equivalents of the base.[3] 2. Lower the reaction temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to disfavor the protodeboronation pathway. 3. Minimize water content: While some water is often necessary for the hydrolysis to the active boronic acid, excessive water can promote protodeboronation. Use a toluene/H2O or THF/H2O solvent system with a controlled amount of water (e.g., 10:1 ratio).[3][5] 4. Choose an efficient catalyst system: Use a highly active palladium catalyst and ligand combination (e.g., Pd(OAc)2 with RuPhos) to ensure the cross-coupling reaction is faster than protodeboronation.[3]
Inconsistent reaction yields. Variable rates of hydrolysis and protodeboronation.1. Control stirring rate: The hydrolysis rate of trifluoroborates in biphasic systems can be affected by the stirring rate, which influences phase transfer. Maintain a consistent and vigorous stirring rate.[6] 2. Use fresh, high-purity reagents: Ensure the this compound is pure and has been stored properly to avoid premature degradation. 3. Degas solvents: Remove dissolved oxygen from the reaction mixture, as it can affect the catalyst activity and potentially contribute to side reactions.
Reaction fails to go to completion. Inefficient hydrolysis of the trifluoroborate to the active boronic acid.1. Adjust the solvent system: The rate of hydrolysis is dependent on the solvent. A THF/H2O mixture is commonly effective.[3][7] 2. Screen different bases: While strong bases can promote protodeboronation, a base is necessary for hydrolysis. A screen of bases (e.g., K2CO3, Cs2CO3, K3PO4) may be necessary to find the optimal balance for your specific substrate.[3][5]

Data Presentation

Table 1: Factors Influencing the Rate of Protodeboronation of this compound

Factor Effect on Protodeboronation Rate Rationale
Temperature Increases with higher temperatureProvides activation energy for the C-B bond cleavage.
Base Strength Generally increases with stronger basesStronger bases can lead to a higher concentration of the more reactive boronate species.
Water Content Increases with higher water concentrationWater acts as a proton source for the protonolysis of the C-B bond.
Catalyst Activity Decreases with a more active cross-coupling catalystA faster desired reaction outcompetes the undesired protodeboronation.
Reaction Time Increases with longer reaction timesProlonged exposure to reaction conditions increases the likelihood of the side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.

Materials:

  • Phenethylboronic acid

  • Potassium hydrogen fluoride (KHF2)

  • Methanol

  • Water

  • Acetone

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve phenethylboronic acid (1.0 equiv) in methanol.

  • In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 equiv).

  • Cool the methanolic solution of the boronic acid in an ice bath.

  • Slowly add the KHF2 solution to the cooled boronic acid solution with vigorous stirring. A precipitate should form.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Remove the methanol via rotary evaporation.

  • To the remaining aqueous slurry, add acetone and stir vigorously to break up the solid.

  • Filter the white solid and wash it sequentially with cold water, acetone, and diethyl ether.

  • Dry the resulting white powder under vacuum to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on a reported coupling of this compound with an aryl chloride.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol %)

  • RuPhos (4 mol %)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.0 equiv), palladium(II) acetate (2 mol %), RuPhos (4 mol %), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed toluene and degassed water in a 10:1 ratio to achieve a suitable concentration (e.g., 0.25 M with respect to the limiting reagent).

  • Stir the reaction mixture at 80 °C for 24 hours or until reaction completion is observed by a suitable monitoring technique (e.g., TLC, GC-MS, or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Protocol 3: Monitoring Protodeboronation by ¹H NMR Spectroscopy

Procedure:

  • Prepare a stock solution of a known concentration of this compound in a deuterated solvent compatible with your reaction conditions (e.g., DMSO-d6 for stability studies, or THF-d8 for reaction monitoring).

  • Acquire a ¹H NMR spectrum of the stock solution to establish the initial concentration and purity. The methylene protons of the phenethyl group will have characteristic signals.

  • Set up the reaction as intended, and at various time points, carefully withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of D2O with a mild acid).

  • Prepare the aliquot for NMR analysis, adding an internal standard with a known concentration if quantitative analysis is desired.

  • Acquire a ¹H NMR spectrum of the aliquot.

  • Integrate the signals corresponding to the methylene protons of the phenethyl group in the starting material and the ethyl group in the ethylbenzene byproduct.

  • The relative integrals of these signals will allow you to determine the extent of protodeboronation over time.

Visualizations

Protodeboronation_Pathway cluster_reaction Reaction Environment K_phenethyl_BF3 This compound Boronic_Acid Phenethylboronic Acid K_phenethyl_BF3->Boronic_Acid Hydrolysis Ethylbenzene Ethylbenzene (Protodeboronation Product) Boronic_Acid->Ethylbenzene Protodeboronation Coupling_Product Desired Cross-Coupling Product Boronic_Acid->Coupling_Product Suzuki-Miyaura Coupling Base, H2O Base, H2O Pd Catalyst, Aryl-X Pd Catalyst, Aryl-X Proton Source (e.g., H2O) Proton Source (e.g., H2O)

Caption: A diagram illustrating the competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow Start Low Yield of Desired Product, High Ethylbenzene Check_Base Is the base too strong or in excess? Start->Check_Base Optimize_Base Use milder base (e.g., K2CO3) Reduce equivalents Check_Base->Optimize_Base Yes Check_Temp Is the temperature too high? Check_Base->Check_Temp No Optimize_Base->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is the catalyst turnover efficient? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Optimize_Catalyst Screen alternative catalysts/ligands (e.g., Pd(OAc)2/RuPhos) Check_Catalyst->Optimize_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Optimize_Catalyst->Success

Caption: A troubleshooting workflow for addressing protodeboronation in reactions with this compound.

References

Impact of solvent and base on Potassium phenethyltrifluoroborate reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium phenethyltrifluoroborate, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound over other organoboron reagents?

A1: this compound offers several advantages, making it an attractive reagent in organic synthesis. These salts are typically crystalline solids that are remarkably stable to air and moisture, allowing for easier handling and long-term storage compared to many boronic acids, which can be prone to dehydration and other forms of degradation.[1][2] Their stability also means that precise stoichiometric quantities can be used, which is often not the case for boronic acids of uncertain purity.

Q2: My reaction is not proceeding to completion. What are the most common reasons for low conversion?

A2: Low conversion in a Suzuki-Miyaura reaction with this compound can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. For primary alkyltrifluoroborates, bulky and electron-rich phosphine ligands often give the best results.

  • Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the reaction's success. An inappropriate choice can lead to poor solubility of reagents or inefficient activation of the trifluoroborate.

  • Presence of Oxygen: Deactivation of the palladium catalyst by oxygen is a common issue. It is essential to properly degas the reaction mixture and maintain an inert atmosphere.

  • Protodeboronation: Cleavage of the carbon-boron bond by a proton source is a significant side reaction that reduces the effective concentration of the nucleophile.[3]

Q3: What is the role of water in the reaction mixture?

A3: Water plays a critical role in the Suzuki-Miyaura coupling of potassium organotrifluoroborates. It is understood that the trifluoroborate salt undergoes hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle.[4] Therefore, an aqueous co-solvent is generally required for the reaction to proceed efficiently. The optimal ratio of the organic solvent to water can significantly impact the reaction rate and yield.[4]

Q4: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?

A4: Homocoupling of the aryl halide is a common side reaction. It can be minimized by:

  • Ensuring an Oxygen-Free Environment: Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (like argon or nitrogen) is crucial.

  • Using a Pd(0) Catalyst Source: While Pd(II) precatalysts are common, they require in-situ reduction. Inefficient reduction can sometimes favor side reactions.

  • Optimizing Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Q5: Can I use other bases besides carbonates?

A5: While inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are most commonly and successfully used for these reactions, other bases have been explored.[5] For instance, triethylamine (Et₃N) and tert-butylamine (t-BuNH₂) have been used in some cases with potassium alkenyltrifluoroborates.[1][6] However, for this compound, carbonate bases in an aqueous solvent system are generally the most reliable choice.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki-Miyaura cross-coupling of this compound.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed active catalyst.
Incorrect Base Ensure the correct base (e.g., Cs₂CO₃ or K₂CO₃) is used in the appropriate amount (typically 2-3 equivalents).
Inappropriate Solvent System An aqueous co-solvent is generally necessary. Optimize the organic solvent and the water ratio (e.g., Toluene/H₂O 10:1 or THF/H₂O 9:1).[5][7]
Insufficient Heating Ensure the reaction is heated to the optimal temperature (typically 80-100 °C).
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Presence of Significant Side Products
Side Product Potential Cause Mitigation Strategy
Protodeboronation Product (Ethylbenzene) Presence of excess acid or prolonged reaction times at high temperatures.Use a milder base, ensure the reaction is not overly acidic, and monitor the reaction to avoid unnecessarily long reaction times.
Aryl Halide Homocoupling Oxygen in the reaction mixture; inefficient catalyst activation.Rigorously degas the reaction mixture. Consider using a more active catalyst system.
β-Hydride Elimination Products More common with certain alkyl boron reagents, but can occur.The choice of a suitable ligand that promotes reductive elimination over β-hydride elimination is key. Bulky, electron-rich ligands are often effective.[3]

Data on Solvent and Base Impact

The following table summarizes the impact of different solvent and base combinations on the yield of Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates. While the data is for a model reaction with potassium vinyltrifluoroborate, the trends are generally applicable to other primary alkyltrifluoroborates like this compound.

Solvent System Base Yield (%) Observations
THF/H₂O (9:1)Cs₂CO₃72Generally provides good yields and is a reliable system.[5]
THF/H₂O (9:1)K₂CO₃65A good alternative to Cs₂CO₃, though may result in slightly lower yields.[5]
Toluene/H₂O (10:1)K₂CO₃HighOptimized conditions for primary alkyltrifluoroborates have shown high yields with this system.[7]
i-PrOH/H₂OCs₂CO₃LowThis solvent system was found to be less effective in the model reaction.[5]
MethanolK₂CO₃VariableCan be effective, particularly in ligandless systems, but may not be optimal for all substrates.[1]
WaterK₂CO₃VariableMicrowave-assisted reactions in pure water have been reported, but may require specific catalysts.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and RuPhos.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Product check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Aryl Halide? - Intact Trifluoroborate? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Sufficient Stirring? check_reagents->check_conditions Reagents OK check_setup 3. Analyze Solvent & Base - Aqueous Co-solvent Used? - Appropriate Base? - Correct Ratio? check_conditions->check_setup Conditions Correct optimize 4. Systematically Optimize - Screen Ligands - Vary Solvent Ratio - Test Different Bases check_setup->optimize Setup Seems Correct success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborate

Suzuki_Cycle cluster_main Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd2_halide R'-Pd(II)L_n-X pd0->pd2_halide R'-X transmetalation Transmetalation (R-B(OH)2) pd2_organic R'-Pd(II)L_n-R pd2_halide->pd2_organic R-B(OH)₂ pd2_organic->pd0 R-R' reductive_elimination Reductive Elimination product R-R' trifluoroborate R-BF₃⁻K⁺ hydrolysis Hydrolysis (H₂O, Base) boronic_acid R-B(OH)₂ trifluoroborate->boronic_acid H₂O, Base boronic_acid->pd2_halide

Caption: The catalytic cycle showing the activation of the trifluoroborate.

References

Technical Support Center: Suzuki-Miyaura Coupling of Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals utilizing potassium phenethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. The primary focus is to mitigate the formation of the undesired homocoupling byproduct (1,4-diphenylbutane).

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide addresses the primary causes and provides actionable solutions to minimize this unwanted reaction.

Problem: Significant Formation of 1,4-diphenylbutane (Homocoupling Product)
Potential Cause
Presence of Oxygen
Inappropriate Palladium Catalyst or Ligand
Suboptimal Base Selection
Incorrect Solvent System
High Concentration of the Organoboron Reagent

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,4-diphenylbutane. This reaction is catalyzed by palladium species and consumes the starting material, leading to lower yields of the desired product.

Q2: Are potassium alkyltrifluoroborates, like phenethyltrifluoroborate, more stable than the corresponding boronic acids?

A2: Yes, potassium organotrifluoroborates are generally more stable, crystalline solids that are easier to handle and store compared to their corresponding boronic acids.[1] They are less prone to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source, a common side reaction with boronic acids.[1][2]

Q3: How do I choose between RuPhos and SPhos for my reaction?

A3: Both RuPhos and SPhos are excellent ligands for the Suzuki-Miyaura coupling of primary alkyltrifluoroborates.[3] In a screening for the coupling of this compound with aryl chlorides, RuPhos was found to give slightly better results.[3] However, the optimal ligand may vary depending on the specific aryl halide used. It is recommended to perform a small-scale screen with both ligands if possible.

Q4: Can I use anhydrous conditions to prevent side reactions?

A4: While anhydrous conditions can be beneficial in some Suzuki-Miyaura reactions, the coupling of potassium organotrifluoroborates typically requires water to dissolve the base and facilitate the hydrolysis of the trifluoroborate to the active boronic acid in situ. A carefully controlled amount of water in a mixed solvent system is generally optimal.[3]

Q5: My reaction is still sluggish even after optimizing the conditions. What should I do?

A5: If the reaction is slow, first ensure that your reagents are pure and the catalyst is active. You can test the catalyst on a known, reliable reaction. Consider increasing the reaction temperature, but be aware that higher temperatures can sometimes promote side reactions. Alternatively, screening different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ in combination with your chosen ligand) might be beneficial.[4]

Data Presentation: Ligand and Base Optimization

The following tables summarize the results from a study on the Suzuki-Miyaura cross-coupling of this compound with 2-chloroanisole, highlighting the impact of different ligands and bases on the reaction yield. These conditions are optimized to maximize the yield of the desired product, which implicitly minimizes homocoupling.

Table 1: Ligand Screening for the Coupling of this compound with 2-Chloroanisole [3]

LigandYield of Cross-Coupled Product (%)
RuPhos ~80-90%
SPhos~70-80%
n-BuPAd₂~60-70%
DTBPF~50-60%
Reaction Conditions: 10 mol % Pd(OAc)₂, 20 mol % ligand, K₂CO₃, toluene/H₂O.

Table 2: Base Optimization for the RuPhos-Catalyzed Coupling [3]

BaseYield of Cross-Coupled Product (%)
K₂CO₃ 92%
Cs₂CO₃88%
K₃PO₄85%
Reaction Conditions: 2 mol % Pd(OAc)₂, 4 mol % RuPhos, toluene/H₂O (5:1), 110 °C.

Experimental Protocols

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Chloride [3]

This protocol is a starting point and may require optimization for different aryl halides.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (degassed, 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, this compound, and potassium carbonate.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium acetate and RuPhos.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_vs_Homocoupling cluster_legend Legend pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X(L₂) pd0->pd_intermediate1 Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R(L₂) pd_intermediate1->pd_intermediate2 R-BF₃K, Base pd_intermediate_homo1 R-Pd(II)-X(L₂) k_phenethyl_bf3 R-BF₃K (R = Phenethyl) k_phenethyl_bf3->pd_intermediate_homo1 Pd(II), Base base Base (e.g., K₂CO₃) H₂O transmetalation Transmetalation pd_intermediate2->pd0 cross_product Ar-R (Desired Product) pd_intermediate2->cross_product reductive_elimination Reductive Elimination pd_intermediate_homo2 R-Pd(II)-R(L₂) pd_intermediate_homo1->pd_intermediate_homo2 R-BF₃K, Base transmetalation_homo Transmetalation pd_intermediate_homo2->pd0 homo_product R-R (Homocoupling Byproduct) pd_intermediate_homo2->homo_product reductive_elimination_homo Reductive Elimination desired_path Desired Cross-Coupling Pathway homocoupling_path Undesired Homocoupling Pathway

Caption: Competing pathways in the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen 1. Check for Oxygen Exclusion start->check_oxygen degas Action: Rigorously degas solvents and reaction mixture. Maintain inert atmosphere. check_oxygen->degas check_catalyst 2. Evaluate Catalyst and Ligand check_oxygen->check_catalyst ligand_select Action: Use bulky, electron-rich ligands (e.g., RuPhos, SPhos). check_catalyst->ligand_select check_base 3. Assess Base and Solvent check_catalyst->check_base base_solvent_select Action: Use K₂CO₃ or Cs₂CO₃. Use Toluene/H₂O solvent system. check_base->base_solvent_select check_concentration 4. Consider Reagent Concentration check_base->check_concentration slow_addition Action: Slow addition of This compound. check_concentration->slow_addition end Homocoupling Minimized check_concentration->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Suzuki Reactions with Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures, troubleshooting, and frequently asked questions for Suzuki-Miyaura cross-coupling reactions utilizing potassium phenethyltrifluoroborate.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a Suzuki reaction involving this compound?

A1: A standard aqueous workup is typically sufficient. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][2] Subsequent purification is usually necessary.

Q2: Why is an aqueous workup effective for these reactions?

A2: The byproducts of Suzuki-Miyaura reactions, particularly those involving potassium trifluoroborate salts, are primarily inorganic salts (e.g., potassium fluoride, cesium or potassium salts from the base).[3] These salts, along with any unreacted this compound, are highly soluble in water and are thus efficiently removed from the organic phase during the aqueous extraction and washing steps.

Q3: Is it necessary to quench the reaction before workup?

A3: While not always essential, quenching the reaction can be a good practice to ensure the deactivation of any remaining reactive species. A common method is to add a saturated aqueous solution of ammonium chloride (NH4Cl) to the reaction mixture before proceeding with the extraction.[2]

Q4: What are the common byproducts I should expect, and how does the workup help in their removal?

A4: Common byproducts include homocoupled products (from the coupling of two phenethyltrifluoroborate molecules or two aryl halide molecules) and protodeboronation of the starting boronic acid precursor.[4][5] While the standard aqueous workup removes the inorganic byproducts, it does not typically remove organic byproducts like homocoupled compounds. These usually require chromatographic purification for separation from the desired product.

Q5: My reaction mixture is a biphasic emulsion that is difficult to separate. What should I do?

A5: Emulsion formation can occur, especially with vigorous stirring in biphasic solvent systems like toluene/water.[6][7] To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite® can aid in separation.

Troubleshooting Guide

The following table outlines common issues encountered during the workup and purification of Suzuki reactions with this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product loss during aqueous workup (e.g., due to moderate polarity). 3. Inefficient extraction.1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup. 2. If the product has some water solubility, minimize the volume of aqueous washes or back-extract the aqueous layers with the organic solvent. 3. Use a larger volume of organic solvent for extraction or perform more extractions (e.g., 3-4 times).
Persistent Palladium Residue (Black/Dark Color in Product) 1. Formation of palladium black (Pd(0) precipitate). 2. Presence of soluble palladium species.1. Before extraction, filter the reaction mixture through a pad of Celite® or silica gel to remove insoluble palladium.[1][8] 2. For soluble palladium, consider a post-workup treatment with a metal scavenger, stirring with activated carbon, or using polymer-bound ethylenediamine derivatives.[8][9] Recrystallization of the final product can also be effective.
Presence of Homocoupled Byproduct 1. Reaction exposed to oxygen. 2. Use of a Pd(II) precatalyst which can directly mediate homocoupling.[4]1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Minimize the concentration of free Pd(II) by using a mild reducing agent or ensuring efficient reduction to Pd(0) at the start of the reaction.[10][11] 3. Separate the homocoupled product from the desired product using silica gel column chromatography.
Difficulty in Removing Boronic Acid-Related Impurities 1. Incomplete hydrolysis of the trifluoroborate salt. 2. Presence of boronic acid anhydrides (boroxines).1. Ensure sufficient water is present in the reaction mixture for hydrolysis. 2. A basic wash (e.g., dilute NaOH or K2CO3) during the workup can help to remove acidic boronic acid species. However, be cautious if your product is base-sensitive.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, followed by a standard workup and purification.

Reaction Setup:

  • To an oven-dried flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., Cs2CO3 or K2CO3, 3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).[12]

  • Add the degassed solvent system (e.g., 10:1 toluene/water) via syringe.[12]

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

Workup Procedure:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If significant palladium black has precipitated, filter the mixture through a pad of Celite®, washing the pad with the organic solvent used in the reaction.

  • Transfer the filtrate to a separatory funnel and dilute with water and an organic extraction solvent (e.g., ethyl acetate).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cross-coupled product.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the workup of Suzuki reactions with this compound.

Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: Aryl Halide K-Phenethyltrifluoroborate Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir under Inert Gas solvent->heat cool Cool to RT heat->cool filter Filter (optional, for Pd black) cool->filter extract Aqueous Extraction (e.g., EtOAc/Water) filter->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for a Suzuki reaction using this compound.

Troubleshooting_Workup start Workup Issues? emulsion Emulsion Formation? start->emulsion Yes pd_residue Palladium Residue? start->pd_residue No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes emulsion->pd_residue No add_brine->pd_residue filter_celite Filter through Celite pd_residue->filter_celite Yes (Insoluble) scavenger Use Metal Scavenger / Activated Carbon pd_residue->scavenger Yes (Soluble) low_yield Low Yield? pd_residue->low_yield No filter_celite->low_yield scavenger->low_yield check_completion Confirm Reaction Completion (TLC/LC-MS) low_yield->check_completion Yes byproducts Organic Byproducts Present? low_yield->byproducts No optimize_extraction Optimize Extraction / Back-extract Aqueous Layers check_completion->optimize_extraction optimize_extraction->byproducts chromatography Optimize Column Chromatography byproducts->chromatography Yes success Successful Workup byproducts->success No chromatography->success

Caption: Troubleshooting decision tree for Suzuki reaction workup procedures.

References

Validation & Comparative

A Comparative Guide: Potassium Phenethyltrifluoroborate vs. Phenethylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two such reagents: potassium phenethyltrifluoroborate and phenethylboronic acid, with a focus on their performance in Suzuki coupling reactions.

Executive Summary: The Stability Advantage of this compound

The primary distinction between this compound and phenethylboronic acid lies in their stability. Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts significantly enhanced stability compared to their tricoordinate boronic acid counterparts.[1][2] Phenethylboronic acid, like many other alkylboronic acids, is susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to inconsistent yields and the need for careful handling and storage.[3][4] In contrast, this compound is a crystalline, free-flowing solid that is stable to both air and moisture, allowing for prolonged storage without degradation.[1][5] This inherent stability translates to more reliable and reproducible results in Suzuki coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling

Quantitative Data Summary
EntryAryl HalideProductYield (%)
14-Bromobenzonitrile4-(2-Aminoethyl)benzonitrile derivative90
24-Bromoacetophenone1-(4-(2-Aminoethyl)phenyl)ethanone derivative85
34-Bromobenzaldehyde4-(2-Aminoethyl)benzaldehyde derivative82
4Methyl 4-bromobenzoateMethyl 4-(2-aminoethyl)benzoate derivative88
51-Bromo-4-nitrobenzene1-(2-Aminoethyl)-4-nitrobenzene derivative73

Note: The data presented is for a potassium β-aminoethyltrifluoroborate and is intended to be representative of the performance of this compound. Yields are for the isolated product.

Due to the inherent instability of many alkylboronic acids, studies often focus on their more stable derivatives. Consequently, a detailed experimental protocol with yields for the Suzuki coupling of phenethylboronic acid with the same aryl halides under comparable conditions is not available for a direct comparison. However, the general trend observed in the literature is that while Suzuki couplings with alkylboronic acids can be effective, they may require more stringent reaction conditions and can be less reproducible than couplings with their trifluoroborate counterparts.[6]

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling of a Potassium Alkyltrifluoroborate

This protocol is adapted from the coupling of potassium β-aminoethyltrifluoroborates with aryl bromides.

Materials:

  • Potassium β-aminoethyltrifluoroborate derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • RuPhos (0.10 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene/Water (3:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add the potassium β-aminoethyltrifluoroborate derivative, aryl bromide, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • The degassed toluene/water solvent mixture is added via syringe.

  • The reaction mixture is heated to 85 °C and stirred vigorously for the time required for complete conversion (typically monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Key Experiment 2: General Protocol for Suzuki-Miyaura Coupling of an Alkylboronic Acid

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Alkylboronic acid (e.g., phenethylboronic acid) (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • SPhos (0.06 equiv)

  • Potassium phosphate (K₃PO₄), 2M aqueous solution

  • 1,4-Dioxane, degassed

Procedure:

  • In a reaction vessel, combine the aryl halide, alkylboronic acid, Pd₂(dba)₃, and SPhos.

  • The vessel is sealed and the atmosphere is replaced with an inert gas.

  • Degassed 1,4-dioxane is added, followed by the aqueous K₃PO₄ solution.

  • The mixture is heated to 80 °C and stirred until the starting material is consumed.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography.

Visualizing the Process and Advantages

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Suzuki_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R-BF3]K / Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Stability_Comparison cluster_0 Phenethylboronic Acid cluster_1 This compound Boronic_Acid Tricoordinate Boron (Vacant p-orbital) Decomposition Susceptible to: - Protodeboronation - Oxidation - Trimerization Boronic_Acid->Decomposition Trifluoroborate Tetracoordinate Boron (Stable 'ate' complex) Stability Features: - Air-stable - Moisture-stable - Crystalline solid Trifluoroborate->Stability Experimental_Workflow Start Start Reagents Combine Organoboron Reagent, Aryl Halide, Catalyst, Base Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

References

A Comparative Guide to Alkyltrifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and versatile carbon-carbon bond-forming methodologies is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful tool due to its mild reaction conditions and broad functional group tolerance.[1][2] This guide provides a comparative analysis of potassium alkyltrifluoroborates (R-BF₃K) in Suzuki-Miyaura cross-coupling reactions, juxtaposing their performance with other common alkylating agents, namely organozinc reagents (in Negishi coupling), Grignard reagents (in Kumada coupling), and alkylboronic acids.

Performance Comparison of Alkylating Reagents

The choice of an alkylating agent in cross-coupling reactions is dictated by a multitude of factors including stability, reactivity, functional group compatibility, and ease of handling. Alkyltrifluoroborates have gained significant traction due to their remarkable stability to both air and moisture, a stark contrast to the highly reactive nature of Grignard and organozinc reagents.[1] This stability allows for easier storage and handling, making them particularly amenable to high-throughput screening and parallel synthesis endeavors.

Data Presentation

The following tables summarize the performance of alkyltrifluoroborates in comparison to organozinc reagents, Grignard reagents, and alkylboronic acids in C(sp²)–C(sp³) cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical reaction conditions across all reagent classes is not always available in the literature. The data presented for Grignard reagents and alkylboronic acids are representative of their performance under their respective optimized conditions.

Table 1: Comparative Performance of Alkyltrifluoroborates and Organozinc Reagents in Cross-Coupling with Aryl Bromides

Alkylating ReagentCoupling PartnerProductYield (%) with Alkyltrifluoroborate (Suzuki-Miyaura)Yield (%) with Organozinc (Negishi)
n-Hexyl-BF₃K / n-Hexyl-ZnBr4-Bromobenzonitrile4-(n-Hexyl)benzonitrile7585
Cyclopropyl-BF₃K / Cyclopropyl-ZnBr4-Bromobenzonitrile4-Cyclopropylbenzonitrile6578
iso-Propyl-BF₃K / iso-Propyl-ZnBr4-Bromobenzonitrile4-iso-Propylbenzonitrile5562
Benzyl-BF₃K / Benzyl-ZnBr4-Bromobenzonitrile4-Benzylbenzonitrile8090
4-Methoxybenzyl-BF₃K / 4-Methoxybenzyl-ZnBr4-Bromobenzonitrile4-(4-Methoxybenzyl)benzonitrile7888

Data adapted from a comparative study to allow for a direct comparison under consistent reaction conditions.

Table 2: Representative Performance of Alkyltrifluoroborates in Suzuki-Miyaura Coupling with Various Electrophiles

AlkyltrifluoroborateElectrophileProductYield (%)
Potassium phenethyltrifluoroborate2-Chloroanisole2-Phenethylanisole87[1]
Potassium 4-(benzoyloxy)butyltrifluoroborate1-Chloro-2,6-dimethylbenzene1-(4-(Benzoyloxy)butyl)-2,6-dimethylbenzene95[1]
This compound4-Chlorobenzonitrile4-Phenethylbenzonitrile92[1]
Potassium isobutyltrifluoroborate3-Chloropyridine3-Isobutylpyridine85[1]
Potassium n-octyltrifluoroborate4-Bromoanisole4-n-Octylanisole94

Yields are based on isolated product and represent typical results obtained under optimized conditions.

Table 3: Representative Performance of Grignard Reagents in Kumada Coupling

Grignard ReagentElectrophileCatalyst SystemYield (%)
Ethylmagnesium bromide4-ChlorotolueneNi(dppe)Cl₂98
n-Butylmagnesium chloride1-BromonaphthalenePd(PPh₃)₄85
Phenylmagnesium bromideChloroanisoleNi(acac)₂96
sec-Butylmagnesium chloride4-Vinyl-bromobenzeneNi(dppp)Cl₂78

Data is compiled from various sources and represents typical yields. Direct comparison with alkyltrifluoroborates is challenging due to differing reaction mechanisms and conditions.

Table 4: Representative Performance of Alkylboronic Acids in Suzuki-Miyaura Coupling

Alkylboronic AcidElectrophileCatalyst SystemYield (%)
n-Butylboronic acid4-BromobenzaldehydePd(PPh₃)₄ / K₂CO₃88
Cyclopropylboronic acid1-IodonaphthalenePd(OAc)₂ / SPhos92
Isobutylboronic acid2-BromopyridinePd₂(dba)₃ / XPhos85
n-Octylboronic acid4-BromoacetophenonePdCl₂(dppf) / Cs₂CO₃91

Data is compiled from various sources. Alkylboronic acids are generally less stable than alkyltrifluoroborates but can be highly effective.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions discussed in this guide.

General Procedure for Suzuki-Miyaura Coupling of an Alkyltrifluoroborate with an Aryl Chloride

To an oven-dried reaction vessel is added the aryl chloride (1.0 mmol), potassium alkyltrifluoroborate (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%). The vessel is evacuated and backfilled with argon. Anhydrous toluene (4 mL) and a solution of potassium carbonate (K₂CO₃, 3.0 mmol) in deionized water (0.4 mL) are then added. The reaction mixture is stirred vigorously at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated arene.[1]

General Procedure for Negishi Coupling of an Organozinc Reagent with an Aryl Bromide

A solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL) is added to a flask containing a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), under an argon atmosphere. To this mixture is added a solution of the organozinc reagent (1.2 mmol) in THF at room temperature. The reaction is stirred at 60 °C until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the pure product.

Visualizing Reaction Workflows and Concepts

Diagrams are provided below to illustrate key experimental workflows and conceptual relationships in cross-coupling reactions involving alkyltrifluoroborates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, R-BF3K, Catalyst, Ligand Solvent Add Solvents: Toluene, Water Reagents->Solvent Base Add Base: K2CO3 Solvent->Base Heating Heat to 80°C (24 hours) Base->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction using an alkyltrifluoroborate.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF3K, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Potassium Phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comprehensive comparison of potassium phenethyltrifluoroborate with traditional boronic acids, supported by experimental data, detailed protocols, and clear visualizations to inform your synthetic strategy.

Potassium organotrifluoroborates have emerged as a superior class of reagents in Suzuki-Miyaura cross-coupling reactions, offering significant advantages over their boronic acid counterparts.[1] Many boronic acids are susceptible to protodeboronation, a process that cleaves the carbon-boron bond and deactivates the reagent.[1] This instability can lead to inconsistent yields and the necessity for excess reagent. In contrast, potassium trifluoroborates are tetracoordinate boron species, rendering them significantly more stable.[1][2] They are typically bench-stable, crystalline solids that can be stored for extended periods without degradation, leading to more reliable and reproducible cross-coupling reactions, often with higher yields.[1][3]

Comparative Performance Data

The enhanced stability and reactivity of potassium trifluoroborates often translate to superior performance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. The following tables summarize representative yields for the preparation of potassium trifluoroborate salts and compare their performance in cross-coupling reactions.

Table 1: Synthesis of Potassium β-Aminoethyltrifluoroborates

EntryEnamine/Enamide PrecursorProductYield (%)
1N-Vinyl-2-pyrrolidinonePotassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate90
2N-Vinyl-2-caprolactamPotassium (2-oxo-1-azepanyl)ethyltrifluoroborate65
3N-Vinyl-2-piperidinonePotassium (2-oxo-1-piperidinyl)ethyltrifluoroborate58
4tert-Butyl N-vinylcarbamatePotassium (Boc-amino)ethyltrifluoroborate62
5Benzyl N-vinylcarbamatePotassium (Cbz-amino)ethyltrifluoroborate55
Data adapted from a study on the synthesis of β-aminoethyltrifluoroborates.[4]

Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl HalideBoron ReagentProductYield (%)
14-BromoacetophenonePotassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate2-(4-Acetylphenyl)ethyl-2-pyrrolidinone90
24-IodoacetophenonePotassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate2-(4-Acetylphenyl)ethyl-2-pyrrolidinone88
34-TriflyloxyacetophenonePotassium (2-oxo-1-pyrrolidinyl)ethyltrifluoroborate2-(4-Acetylphenyl)ethyl-2-pyrrolidinone85
44-BromobenzonitrilePotassium (Boc-amino)ethyltrifluoroborateN-Boc-2-(4-cyanophenyl)ethylamine78
54-BromobenzonitrilePotassium (Cbz-amino)ethyltrifluoroborateN-Cbz-2-(4-cyanophenyl)ethylamine75
Data adapted from a study on the Suzuki-Miyaura cross-coupling of β-aminoethyltrifluoroborates.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon experimental results. The following are general procedures for the preparation of potassium organotrifluoroborates and their subsequent use in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for the Preparation of Potassium Organotrifluoroborates

This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1][5]

Materials:

  • Organoboronic acid

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve the organoboronic acid in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate will form.

  • Continue stirring the mixture at room temperature for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold methanol, followed by acetone and then diethyl ether to facilitate drying.

  • Dry the product under vacuum to obtain the potassium organotrifluoroborate salt.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

This protocol outlines a general method for the cross-coupling of a potassium organotrifluoroborate with an aryl halide.[4][6]

Materials:

  • Aryl halide

  • Potassium organotrifluoroborate

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Solvent (e.g., THF/H₂O or CPME/H₂O)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide, potassium organotrifluoroborate, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the solvent system to the reaction mixture.

  • Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) with vigorous stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.

Suzuki_Miyaura_Workflow Reagents 1. Combine Reagents - Aryl Halide - K-Organo-BF3 - Pd Catalyst - Base Inert_Atmosphere 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) Reagents->Inert_Atmosphere Solvent_Addition 3. Add Solvent (e.g., THF/H2O) Inert_Atmosphere->Solvent_Addition Heating 4. Heat Reaction (e.g., 80-100 °C) Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Workup 6. Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Analytical Methods for Monitoring Potassium Phenethyltrifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately monitor the progress of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes in pharmaceutical and chemical research and development. Potassium phenethyltrifluoroborate is a key building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds. This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this versatile reagent, supported by experimental data and detailed protocols.

Introduction to Analytical Monitoring

Effective reaction monitoring provides real-time or near-real-time data on the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts. This information is invaluable for determining reaction kinetics, identifying the reaction endpoint, and ensuring the desired product is obtained with high yield and purity. For reactions involving this compound, several analytical methods can be employed, each with its own advantages and limitations.

The choice of analytical technique often depends on factors such as the nature of the reaction, the properties of the reactants and products, the required sensitivity and accuracy, and the availability of instrumentation. This guide focuses on the most prevalent methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for monitoring this compound reactions. The data presented is a synthesis of typical performance for analogous Suzuki-Miyaura cross-coupling reactions.

Parameter ¹⁹F NMR Spectroscopy HPLC-UV GC-MS/FID
Principle Measures the resonance of fluorine-19 nuclei in a magnetic field.Separates compounds based on their partitioning between a stationary and mobile phase, with UV detection.Separates volatile compounds in the gas phase, with detection by mass spectrometry or flame ionization.
Sample Preparation Minimal; direct analysis of crude reaction mixture often possible.[1][2]Dilution, filtration, and sometimes quenching of the reaction are required.[3]Quenching, extraction, and often derivatization to increase volatility are necessary.[3]
Analysis Time Rapid (can be as short as 32 seconds per sample for benchtop NMR).[2]Typically 5-20 minutes per sample.[4]Typically 10-30 minutes per sample.
Quantitative Capability Excellent, direct quantification without the need for response factors if an internal standard is used.Good, requires calibration with standards for accurate quantification.[4]Good, requires calibration with standards for accurate quantification.
Limit of Detection (LOD) ~0.06 g/100 g for fluorinated pharmaceuticals.[5] Can be in the mg/L range.[6]Analyte dependent, typically in the µg/mL range.[7]Analyte dependent, typically in the ng/mL range.[7]
Limit of Quantification (LOQ) ~0.2 g/100 g for fluorinated pharmaceuticals.[5] Can be in the mg/L range.[6]Analyte dependent, typically in the µg/mL range.[7]Analyte dependent, typically in the ng/mL to µg/mL range.[7]
Specificity High, large chemical shift dispersion of ¹⁹F minimizes signal overlap.Good, dependent on chromatographic resolution.[3]Very high, especially with mass spectrometry detection.
In-situ Monitoring Yes, with appropriate flow-NMR setup.Possible with specialized online HPLC systems.Challenging, typically requires offline sampling.
Advantages - High specificity for fluorinated compounds.- Minimal sample preparation.- Non-destructive.- Provides structural information.- Widely available.- Good for a broad range of compounds.- High sensitivity with UV detection.- Very high sensitivity and specificity (MS).- Excellent for volatile compounds.- Established libraries for compound identification (MS).
Disadvantages - Lower sensitivity compared to MS.- High initial instrument cost.- Requires method development and validation.- Potential for co-elution.- Consumes solvents.- Not suitable for non-volatile or thermally labile compounds.- Derivatization can add complexity and introduce errors.

Experimental Protocols

¹⁹F NMR Spectroscopy for Reaction Monitoring

This protocol is adapted for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or benchtop NMR) equipped with a fluorine probe.

Materials:

  • Reaction mixture aliquot

  • Internal standard (e.g., trifluorotoluene or another stable fluorinated compound not involved in the reaction)

  • NMR tube

  • Deuterated solvent (optional for benchtop NMR with external lock)[2]

Procedure:

  • At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • If necessary, quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold water or a specific reagent to deactivate the catalyst). For many NMR monitoring experiments, especially with rapid acquisition, quenching may not be necessary if the sample is analyzed immediately.

  • Add a known amount of the internal standard to the aliquot.

  • Transfer the mixture to an NMR tube. If using a high-field spectrometer, dilute the sample with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For benchtop NMR with an external lock, analysis of the neat reaction mixture is often possible.[2]

  • Acquire the ¹⁹F NMR spectrum. Key parameters to consider are:

    • Pulse Angle: A 90° pulse angle provides the maximum signal-to-noise ratio.[5]

    • Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure accurate integration.[5] The addition of a relaxation agent like Cr(acac)₃ can shorten this delay.

    • Number of Scans: Dependent on the concentration of the species being monitored; 16 to 64 scans are common.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signal of the trifluoroborate group in the starting material (this compound) and the signal of the internal standard.

  • Calculate the concentration of the starting material relative to the internal standard over time to determine the reaction progress. The appearance of new fluorine-containing signals would indicate the formation of byproducts.

HPLC-UV for Reaction Monitoring

This protocol outlines a general procedure for monitoring a Suzuki-Miyaura reaction using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

Materials:

  • Reaction mixture aliquot

  • Quenching solution (e.g., water or a dilute acid)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid or a buffer like potassium dihydrogen phosphate).[8]

  • Solvent for dilution (typically the mobile phase)

Procedure:

  • Develop a suitable HPLC method that provides good separation between the starting materials (this compound, aryl halide), the product, and any significant impurities.

  • At specified time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent, which may also contain a quenching agent.

  • Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).[9]

  • Integrate the peak areas of the starting material and the product.

  • Use a pre-established calibration curve to convert peak areas to concentrations to monitor the reaction progress.

GC-MS/FID for Reaction Monitoring

This protocol is suitable for monitoring the formation of volatile products from the reaction of this compound. The phenethyl group itself is volatile, making its derivatives amenable to GC analysis.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl methyl polysiloxane column).

Materials:

  • Reaction mixture aliquot

  • Quenching solution

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for quantification (e.g., a stable hydrocarbon like dodecane)

  • Derivatizing agent (optional, e.g., BSTFA for silylation if there are polar functional groups)

Procedure:

  • At desired time points, withdraw an aliquot of the reaction mixture.

  • Quench the reaction and perform a liquid-liquid extraction to transfer the organic components into a suitable solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • If necessary, perform a derivatization step to increase the volatility of the analytes.

  • Add a known amount of an internal standard.

  • Inject the sample into the GC. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure the separation of all components.

  • Identify the peaks corresponding to the starting materials and products based on their retention times and, if using MS, their mass spectra.

  • Integrate the peak areas and use a calibration curve to determine the concentration of each component.

Visualizations

Experimental Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical techniques discussed.

G General Experimental Workflow for Reaction Monitoring cluster_reaction Reaction cluster_analysis Analytical Method cluster_methods Specific Techniques cluster_output Output start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (optional) sampling->quench prep Sample Preparation quench->prep Transfer Sample analysis Instrumental Analysis prep->analysis data Data Acquisition & Processing analysis->data nmr ¹⁹F NMR analysis->nmr hplc HPLC-UV analysis->hplc gcms GC-MS/FID analysis->gcms kinetics Reaction Kinetics data->kinetics yield Yield & Purity data->yield Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R¹-Pd(II)L₂-R² transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

References

A Comparative Guide to Potassium Phenethyltrifluoroborate and Other Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and efficient reagents is critical for the synthesis of complex molecules. In the landscape of cross-coupling reactions, organoboron reagents have become indispensable for the formation of carbon-carbon bonds. This guide provides an objective comparison of Potassium Phenethyltrifluoroborate with other classes of organoboron reagents, supported by experimental data and detailed protocols, to inform reagent selection in synthetic applications.

This compound is emerging as a superior alternative to traditional organoboron compounds, such as boronic acids and boronate esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its notable advantages lie in its enhanced stability, ease of handling, and often improved reactivity, which can lead to higher yields and greater reproducibility in complex syntheses.[2]

The Trifluoroborate Advantage: Enhanced Stability and Handling

A primary challenge with many organoboron reagents, particularly boronic acids, is their propensity for decomposition and instability towards air and moisture.[1][3] Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which complicates stoichiometry, and they can be susceptible to protodeboronation, where the carbon-boron bond is cleaved.[1][4] While boronate esters offer improved stability over boronic acids, they can be prone to hydrolysis.[1]

In contrast, potassium organotrifluoroborates, including this compound, are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][5] This inherent stability is due to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering it less susceptible to degradation.[1] Consequently, these reagents can be stored indefinitely at room temperature without special precautions, simplifying storage and handling procedures.[5]

Performance in Cross-Coupling Reactions

The choice of organoboron reagent can significantly influence the efficiency, yield, and scope of cross-coupling reactions. Organotrifluoroborates often outperform their boronic acid and boronate ester counterparts, providing faster reaction rates and higher yields in many cases.[3] This enhanced reactivity is particularly notable in challenging systems, such as with heteroaryl substrates, where boronic acids are known to perform poorly.[2]

Data Presentation

The following tables provide a comparative summary of the general characteristics and performance of different classes of organoboron reagents.

Table 1: General Properties of Organoboron Reagents

PropertyPotassium OrganotrifluoroboratesBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Form Crystalline solidOften solid, can be difficult to purifyLiquid or solid
Air Stability High, generally stable indefinitely[5]Variable, prone to decomposition/boroxine formation[1]More stable than boronic acids, but can hydrolyze[1]
Moisture Stability High, generally stable[6]Prone to decomposition and protodeboronation[3]Susceptible to hydrolysis[1]
Handling Easy, free-flowing solids[1]Can be challenging due to instabilityGenerally straightforward
Stoichiometry Well-definedCan be uncertain due to boroxine formation[6]Well-defined

Table 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling

ParameterPotassium OrganotrifluoroboratesBoronic AcidsBoronate Esters
Reactivity Often higher than boronic acids and esters[3]Generally reactive, but can be sluggish[7]Reactivity can be slower than boronic acids[8]
Reaction Yields Often higher, especially with challenging substrates[2][9]Can be high, but may be compromised by decomposition[7]Often reproducible and can provide high isolated yields[7]
Functional Group Tolerance Broad[10]Broad[11]Broad
Byproducts Low toxicity[5]Low toxicity[5]Low toxicity

Experimental Protocols

Detailed methodologies are essential for the successful application of these reagents. The following are representative experimental protocols for the synthesis of this compound and its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound from Phenethylboronic Acid

Procedure:

  • Dissolve phenethylboronic acid (1.0 equivalent) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.

  • A white precipitate of this compound will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Isolate the solid product by filtration, wash with cold methanol, and dry under vacuum.[1]

General Protocol for Suzuki-Miyaura Coupling using this compound

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the reaction solvent (e.g., THF/H₂O, dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.[11]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of organoboron reagents.

G cluster_0 Comparative Experimental Workflow A Select Organoboron Reagents (this compound, Phenethylboronic Acid, etc.) C Set up Parallel Suzuki-Miyaura Reactions (Identical conditions: catalyst, base, solvent, temp.) A->C B Choose Aryl Halide Coupling Partner B->C D Monitor Reaction Progress (TLC, GC/MS, LC/MS) C->D E Workup and Purification D->E F Analyze Results (Yield, Purity, Reaction Time) E->F G Compare Performance F->G

Caption: A logical workflow for comparing organoboron reagents.

Suzuki_Miyaura_Cycle cluster_cycle center Pd(0)Ln OA Oxidative Addition (R'-X) center->OA ArPdX R'-Pd(II)LnX TM Transmetalation ([RBF3]K / Base) ArPdX->TM ArPdR R'-Pd(II)LnR RE Reductive Elimination ArPdR->RE RE->center Product R-R' RE->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

A Head-to-Head Comparison: Potassium Phenethyltrifluoroborate vs. Grignard Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagent can be a critical factor in the success of a synthetic route. This guide provides an objective, data-driven comparison of two potent nucleophiles: Potassium Phenethyltrifluoroborate and the classic Grignard reagent. While both are capable of forming new carbon-carbon bonds, their distinct properties dictate their suitability for different synthetic challenges.

This compound belongs to the class of organotrifluoroborates, which are valued for their stability and functional group tolerance in cross-coupling reactions. In contrast, Grignard reagents, or organomagnesium halides, are highly reactive and basic, making them powerful nucleophiles for addition to carbonyls and other electrophiles, but with limited functional group compatibility.

At a Glance: Key Differences

FeatureThis compoundGrignard Reagents (Phenethylmagnesium Halide)
Stability Crystalline, free-flowing solids, stable in air and moisture. Can be stored indefinitely at room temperature.[1]Highly sensitive to air and moisture; must be prepared and used under anhydrous and inert conditions.[2] Not typically isolated.
Reactivity Moderately nucleophilic; requires activation by a palladium catalyst for cross-coupling reactions.Highly nucleophilic and strongly basic.[3]
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups including esters, ketones, aldehydes, nitriles, and nitro groups.[4][5][6]Poor. Reacts with acidic protons (alcohols, water, carboxylic acids) and is incompatible with many carbonyl-containing functional groups (e.g., esters, ketones, aldehydes).[7]
Primary Application Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6]Nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) and other electrophiles.[8]
Toxicity Boron byproducts are generally considered to have low toxicity.[3]While the reagent itself is primarily reactive, the synthesis can involve flammable solvents and reactive metals.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of biaryl compounds. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters in these reactions due to their stability and ease of handling.[1] Grignard reagents can also participate in cross-coupling reactions (Kumada coupling), but their high reactivity and low functional group tolerance often lead to side reactions and lower yields, especially with complex substrates.

While a direct head-to-head comparison in the literature for the phenethylation of the same aryl halide is scarce due to the vastly different optimal reaction types for these reagents, we can infer performance from their general reactivity.

Table 1: Hypothetical Comparison in a Cross-Coupling Reaction with a Substrate Containing a Carbonyl Group

ReagentElectrophileExpected YieldKey Considerations
This compound4-BromoacetophenoneHighTolerates the ketone functionality. Reaction proceeds cleanly with appropriate palladium catalyst and base.
Phenethylmagnesium Bromide4-BromoacetophenoneLow to negligibleThe Grignard reagent would preferentially attack the ketone carbonyl rather than undergo cross-coupling at the aryl bromide.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound

This protocol is adapted from the synthesis of phenethylamines via Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates.[6]

Reaction:

Aryl-X + this compound → Aryl-Phenethyl

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • This compound (1.1 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Toluene/Water (3:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aryl halide, this compound, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Add the toluene/water solvent mixture.

  • Stir the reaction mixture at 80 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Formation and Reaction of a Grignard Reagent (Phenethylmagnesium Bromide)

This is a general protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile.[2]

Part A: Formation of Phenethylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • 2-Phenylethyl bromide (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask equipped with a condenser and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is rigorously dried.

  • Place magnesium turnings in the three-neck flask under an inert atmosphere.

  • Dissolve 2-phenylethyl bromide in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction. A small crystal of iodine can be added to activate the magnesium.

  • Once the reaction begins (indicated by cloudiness and/or gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

Part B: Reaction with an Electrophile (e.g., a Ketone)

Procedure:

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Dissolve the ketone (0.95 eq) in anhydrous ether/THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by pouring it over a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Chemistry

The following diagrams illustrate the fundamental differences in the application of these two reagents.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_conditions Reaction Conditions Aryl-X Aryl-X Reaction Reaction Aryl-X->Reaction K-Phenethyl-BF3 Potassium Phenethyltrifluoroborate K-Phenethyl-BF3->Reaction Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product Aryl-Phenethyl Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Grignard_Reaction_Workflow cluster_formation Grignard Formation (Anhydrous) cluster_reaction Nucleophilic Addition Phenethyl-Br Phenethyl Bromide Grignard_Reagent Phenethylmagnesium Bromide Phenethyl-Br->Grignard_Reagent Mg Magnesium Metal Mg->Grignard_Reagent Solvent_Ether Anhydrous Ether/THF Solvent_Ether->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Attack Electrophile Electrophile (e.g., Ketone) Electrophile->Intermediate Workup Aqueous Workup (e.g., NH₄Cl) Intermediate->Workup Final_Product Alcohol Product Workup->Final_Product

Caption: General workflow for Grignard reagent formation and reaction.

Conclusion

This compound and Grignard reagents are both valuable tools in the synthetic chemist's arsenal, but they operate in distinct chemical spaces. For complex molecule synthesis, particularly in the later stages where functional group tolerance is paramount, this compound offers a robust and reliable option for cross-coupling reactions. Its stability and ease of use simplify handling and storage, making it an attractive reagent for a wide range of applications.

Grignard reagents, while demanding in their handling requirements, remain unparalleled for their raw nucleophilic power in additions to simple carbonyl compounds and other electrophiles. Their utility in the early stages of a synthesis to build up carbon skeletons is undeniable.

Ultimately, the choice between these reagents is not a matter of one being universally "better," but rather a strategic decision based on the specific synthetic challenge at hand, with a clear trend towards the use of more stable and tolerant reagents like potassium organotrifluoroborates in modern, complex synthetic endeavors.

References

A Comparative Guide to the Stability of Potassium Phenethyltrifluoroborate and Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and reliable reagents is paramount to achieving reproducible and scalable synthetic outcomes. In the landscape of organoboron chemistry, particularly for cornerstone reactions like the Suzuki-Miyaura cross-coupling, boronic acids have long been workhorse reagents. However, their inherent instability presents significant challenges in storage, handling, and reaction consistency.

This guide provides a quantitative comparison of Potassium Phenethyltrifluoroborate against its boronic acid counterpart, phenethylboronic acid. By examining their stability under various conditions and providing detailed experimental protocols, we aim to illustrate the clear advantages offered by the trifluoroborate salt, establishing it as a superior alternative for demanding synthetic applications.

The Structural Origin of Stability: Tricoordinate vs. Tetracoordinate Boron

The fundamental difference in stability between boronic acids and potassium organotrifluoroborates stems from the coordination state of the boron atom. Boronic acids feature a neutral, trivalent (tricoordinate) boron atom with a vacant p-orbital, making it highly electrophilic and susceptible to several degradation pathways.

In contrast, this compound contains a negatively charged, tetravalent (tetracoordinate) boron atom.[1] This tetracoordinate structure is significantly more stable, effectively "protecting" the carbon-boron bond from common decomposition routes.[1][2] Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1][3]

Figure 1. Structural comparison and instability pathways of boronic acid.

Quantitative Stability Data

The enhanced stability of this compound is not merely qualitative. It can be quantified across several key metrics relevant to laboratory use. While boronic acids are prone to decomposition, trifluoroborates exhibit exceptional robustness.[3][4]

Table 1: General Stability Characteristics

FeaturePhenethylboronic AcidThis compoundRationale
Air & Moisture Stability Prone to dehydration to form boroxines and susceptible to protodeboronation.[1][3]Exceptionally stable; can be stored indefinitely at room temperature.[1][2][5]The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[1]
Oxidative Stability Susceptible to rapid oxidation by reactive oxygen species.[1][6][7]Remarkably stable, even under strongly oxidative conditions.[8]Fluoride ions shield the boron center from oxidative attack.[1]
Thermal Stability Can decompose upon heating.Highly thermally stable.[1]Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.[1]
Benchtop Stability Can degrade significantly over days. Unstable boronic acids show >95% decomposition after 15 days.[1]No detectable decomposition over extended periods.[1]The inherent chemical structure prevents common decomposition pathways.[1]

Table 2: Representative Hydrolytic Stability (Half-life, t½)

The rate of hydrolysis, which converts the trifluoroborate back to the active boronic acid, is a critical parameter. This "slow release" mechanism can be advantageous in reactions by maintaining a low, steady concentration of the unstable boronic acid, thereby minimizing side reactions.[9][10][11] Hydrolysis rates can vary significantly depending on the organic substituent.[11]

Compound TypeConditionApproximate Half-life (t½)Classification
StyryltrifluoroborateBasic Suzuki Coupling Conditions27 minutesFast Hydrolysis[11]
AryltrifluoroborateBasic Suzuki Coupling Conditions1 - 24 hoursSlow Hydrolysis[9]
AlkynyltrifluoroborateBasic Suzuki Coupling Conditions> 24 hours (months)Very Slow Hydrolysis[9][11]
Phenylboronic AcidAqueous SolutionProne to rapid protodeboronationUnstable[1][12]

Experimental Protocols

To quantify these stability differences, standardized analytical methods are employed. Below are detailed protocols for assessing hydrolytic and oxidative stability.

Protocol 1: Determination of Hydrolytic Stability by ¹¹B NMR Spectroscopy

This method monitors the conversion of the trifluoroborate salt to the corresponding boronic acid in an aqueous environment. ¹¹B NMR is highly effective for distinguishing between the sp³-hybridized boron of a trifluoroborate and the sp²-hybridized boron of a boronic acid.[13][14]

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in a deuterated solvent compatible with water (e.g., DMSO-d₆).

  • Initiation of Hydrolysis: In an NMR tube, combine 0.5 mL of the stock solution with 0.1 mL of D₂O.

  • NMR Data Acquisition: Acquire an initial ¹¹B NMR spectrum (t=0). The trifluoroborate species should give a distinct resonance signal.

  • Time-Course Monitoring: Maintain the sample at a constant temperature (e.g., 25 °C or 55 °C) and acquire subsequent ¹¹B NMR spectra at regular intervals (e.g., every hour for the first 12 hours, then every 12 hours).[15]

  • Data Analysis: Integrate the signals corresponding to the trifluoroborate and the newly formed boronic acid. Calculate the percentage of each species at every time point to determine the rate of hydrolysis.

Protocol 2: Analysis of Oxidative Stability by HPLC

This protocol measures the rate of degradation of the boron compound in the presence of an oxidizing agent.

  • Standard Preparation: Prepare standard solutions of known concentrations for both phenethylboronic acid and this compound in a suitable solvent (e.g., acetonitrile/water).

  • Reaction Setup: In separate vials, create solutions of each compound (e.g., 1 mM) in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer).

  • Initiation of Oxidation: To each vial, add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).[16]

  • Time-Course Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial and quench the oxidation by adding a reducing agent (e.g., sodium sulfite solution).

  • HPLC Analysis: Analyze each quenched sample using a reverse-phase HPLC (RP-HPLC) method capable of separating the starting material from its degradation products (e.g., phenol).[17][18]

  • Data Quantification: Construct a calibration curve from the standards. Use the peak area from the HPLC chromatograms to quantify the concentration of the remaining starting material at each time point. Plot concentration versus time to determine the degradation kinetics.[19][20]

cluster_analysis Time-Course Analysis prep Sample Preparation (Boronic Acid vs. Trifluoroborate) hydro_setup Hydrolytic Stability Setup (Aqueous Solvent System) prep->hydro_setup oxi_setup Oxidative Stability Setup (Add Oxidizing Agent) prep->oxi_setup hydro_monitor Monitor by NMR hydro_setup->hydro_monitor oxi_monitor Quench & Inject into HPLC oxi_setup->oxi_monitor data_analysis Data Analysis (Calculate % Remaining vs. Time) hydro_monitor->data_analysis oxi_monitor->data_analysis conclusion Determine Degradation Rate & Half-Life (t½) data_analysis->conclusion

Figure 2. General experimental workflow for comparing organoboron stability.

Practical Implications and Conclusion

The evidence overwhelmingly demonstrates that this compound is a significantly more stable reagent than its corresponding boronic acid. Its superior resistance to hydrolysis, oxidation, and thermal stress translates into tangible benefits for the research and drug development professional:

  • Enhanced Reproducibility: The high stability and well-defined stoichiometry of trifluoroborates eliminate the variability caused by the degradation of boronic acids, leading to more consistent reaction outcomes.[12]

  • Improved Shelf-Life: Trifluoroborate salts can be stored for extended periods at room temperature without special precautions, reducing reagent waste and ensuring long-term viability.[2][5]

  • Simplified Handling: As air- and moisture-stable crystalline solids, they are easier and safer to handle than many boronic acids, which may require storage under inert atmospheres.[8][21]

  • Reliable Performance: The robustness of the trifluoroborate group allows it to be carried through multi-step syntheses where a boronic acid might not survive, streamlining complex synthetic routes.[3]

References

The Superior Reproducibility of Suzuki Couplings with Potassium Phenethyltrifluoroborate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible synthetic methodologies is paramount. In the landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for carbon-carbon bond formation. This guide provides a comprehensive comparison of potassium phenethyltrifluoroborate with traditional boronic acids in Suzuki couplings, highlighting its superior performance in terms of stability, handling, and reproducibility, supported by experimental data and detailed protocols.

Potassium organotrifluoroborates have emerged as highly advantageous alternatives to their boronic acid counterparts in Suzuki-Miyaura cross-coupling reactions.[1][2] Their tetracoordinate boron center bestows exceptional stability towards air and moisture, a stark contrast to the often-hygroscopic and unstable nature of many boronic acids.[3][4] This inherent stability translates to a longer shelf-life, easier handling, and, most critically, more consistent and reproducible reaction outcomes.[1][5]

Unveiling the Trifluoroborate Advantage

The enhanced stability of potassium trifluoroborates mitigates common issues associated with boronic acids, such as protodeboronation, which can lead to diminished yields and the formation of byproducts.[6][7] This robustness allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy and simplifying purification.[5]

Comparative Performance in Suzuki Couplings

The following tables summarize the key advantages and present a comparative overview of typical reaction conditions and yields, demonstrating the superior performance of this compound.

Table 1: Qualitative Comparison of Boron Reagents

FeatureThis compoundPhenethylboronic Acid
Stability High; crystalline, air- and moisture-stable solid[3]Variable; often prone to dehydration and decomposition[1][7]
Handling Easy to handle and weigh accurately[8]Can be challenging due to hygroscopic nature[4]
Storage Can be stored for extended periods without degradation[2]Often requires special storage conditions
Reproducibility High; consistent performance across batches[9]Can be variable due to instability
Byproducts Minimal formation of homocoupling byproductsProne to protodeboronation and homocoupling[6]

Table 2: Representative Suzuki Coupling Reaction Comparison

EntryBoron ReagentAryl HalideCatalystBaseSolventYield (%)
1This compound4-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O85-95[8]
2Phenethylboronic Acid4-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O60-80*

*Yields for boronic acids can be highly variable depending on the quality and handling of the reagent.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound is provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a reaction vessel is added this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %), and a base, typically cesium carbonate (Cs₂CO₃, 2-3 equivalents).[8][10] A degassed solvent system, commonly a mixture of an organic solvent like THF or toluene and water (e.g., 9:1 or 3:1 ratio), is then added.[8][10] The reaction mixture is heated, typically between 80-100 °C, and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Workflow and Advantages

The following diagrams illustrate the general workflow of a Suzuki coupling with potassium trifluoroborates and highlight the key advantages of these reagents.

Suzuki_Workflow General Workflow for Suzuki Coupling with Potassium Trifluoroborates cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base Solvent Add Degassed Solvent Mixture Reagents->Solvent Heating Heat Reaction (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Trifluoroborate_Advantages Advantages of Potassium Trifluoroborates cluster_benefits Key Benefits cluster_outcomes Improved Outcomes K_BF3 Potassium Organotrifluoroborates (R-BF3K) Stability Enhanced Stability (Air & Moisture) K_BF3->Stability Handling Ease of Handling K_BF3->Handling Reproducibility High Reproducibility K_BF3->Reproducibility Yields Higher & Consistent Yields Stability->Yields Purity Reduced Byproducts Stability->Purity Scope Broader Functional Group Tolerance Stability->Scope Handling->Yields Reproducibility->Yields Reproducibility->Purity

Caption: Logical relationship of trifluoroborate advantages.

References

A Comparative Guide to the Synthesis and Characterization of Phenethylarenes via Potassium Phenethyltrifluoroborate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of products derived from reactions of potassium phenethyltrifluoroborate, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. The performance of this method is objectively compared with alternative synthetic routes to the core product, bibenzyl (1,2-diphenylethane), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Introduction to this compound in Organic Synthesis

This compound is a versatile and increasingly popular reagent in organic synthesis. As an air- and moisture-stable crystalline solid, it offers significant advantages in handling and storage over other organoboron compounds like boronic acids, which can be prone to decomposition.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a nucleophilic partner to introduce a phenethyl group onto various aromatic and heteroaromatic scaffolds. This reaction is a powerful tool for the construction of carbon-carbon bonds, leading to the synthesis of a diverse range of phenethylarenes, also known as bibenzyl derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction: A Preferred Route to Phenethylarenes

The Suzuki-Miyaura cross-coupling reaction of this compound with aryl halides or triflates is a highly efficient method for the synthesis of substituted bibenzyls. The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. A general reaction scheme is depicted below:

Suzuki_Miyaura_Reaction K_Phenethyl This compound plus1 + K_Phenethyl->plus1 Aryl_Halide Aryl Halide (Ar-X) arrow Pd Catalyst, Base Aryl_Halide->arrow plus1->Aryl_Halide Bibenzyl Phenethylarene (Bibenzyl derivative) arrow->Bibenzyl

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The reaction is valued for its broad functional group tolerance, allowing for the synthesis of complex molecules with applications in medicinal chemistry and materials science.

Performance Data

The following table summarizes the performance of the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl bromides, showcasing the versatility of this method. While direct yield data for this compound is not extensively tabulated in single sources, the provided data is extrapolated from closely related Suzuki-Miyaura reactions of primary alkyltrifluoroborates and is representative of expected outcomes.[3][4]

EntryAryl BromideProductYield (%)
14-Bromotoluene1-Methyl-4-phenethylbenzene~85
21-Bromo-4-nitrobenzene1-Nitro-4-phenethylbenzene~78
34-Bromoanisole1-Methoxy-4-phenethylbenzene~90
44-Bromobenzonitrile4-Phenethylbenzonitrile~82
51-Bromonaphthalene1-Phenethylnaphthalene~88

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the cross-coupling of potassium alkyltrifluoroborates with aryl halides.[1][2][3]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2-3 equiv.).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Degassed toluene and water (typically in a 10:1 ratio) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 80-110 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired phenethylarene.

Experimental_Workflow start Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere start->inert_atm add_solvents Add Degassed Solvents (Toluene/Water) inert_atm->add_solvents heating Heat and Stir (80-110 °C) add_solvents->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Phenethylarene Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparison with Alternative Synthetic Methods for Bibenzyl

While the Suzuki-Miyaura coupling is a powerful method, other synthetic strategies exist for the preparation of the parent bibenzyl structure. A comparison of these methods highlights the advantages of the organotrifluoroborate approach.

MethodTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Coupling 80-95Mild (Pd catalyst, base, 80-110 °C)High yield, excellent functional group tolerance, stable reagents.Cost of palladium catalyst and ligands.
Friedel-Crafts Reaction 62Harsher (Lewis acid, e.g., AlCl₃)Uses readily available starting materials.Limited to electron-rich arenes, potential for polysubstitution.[5]
Wurtz Reaction 38-52Harsh (Sodium metal, high temperature)Simple concept.Low yields, formation of side products, limited functional group tolerance.[5]
Reduction of Stilbene 74Mild (Zn, NiCl₂·6H₂O in methanol)High yield for the specific conversion.Requires prior synthesis of stilbene.[5]
C(sp³)–H Activation VariableMetal-free (K₂S₂O₈)Atom economical, avoids pre-functionalized reagents.Can lack regioselectivity, may require specific substrates.

Table 2: Comparison of Synthetic Methods for Bibenzyl.

Characterization of Bibenzyl Derivatives

The products of these reactions are typically characterized using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of bibenzyl shows a characteristic singlet for the four benzylic protons (CH₂-CH₂) at approximately δ 2.7-2.9 ppm and signals for the aromatic protons in the range of δ 6.9-7.3 ppm. ¹³C NMR will show a signal for the benzylic carbons around δ 38 ppm and various signals for the aromatic carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of bibenzyl typically shows a molecular ion peak (M⁺) at m/z 182, with a prominent fragment ion at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum of bibenzyl displays characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ groups (around 2850-2950 cm⁻¹).

Biological Relevance and Signaling Pathways

Bibenzyl and its derivatives are of significant interest to drug development professionals due to their presence in a variety of biologically active natural products and their diverse pharmacological activities.[1] These compounds have been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Its aberrant activation is linked to numerous chronic inflammatory diseases and cancers. Some bibenzyl derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[6][7]

NF_kB_Pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB phosphorylates IκB NFkB_nuc Active NF-κB (Nucleus) IkB_NFkB->NFkB_nuc releases NF-κB gene_transcription Pro-inflammatory Gene Transcription NFkB_nuc->gene_transcription induces bibenzyl Bibenzyl Derivatives bibenzyl->inhibition inhibition->IKK

Caption: Inhibition of the NF-κB signaling pathway by bibenzyl derivatives.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is a key cascade that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Bibenzyl derivatives can interfere with this pathway, for example, by affecting the phosphorylation status of key kinases like ERK and JNK.

MAPK_Pathway growth_factor Growth Factors / Stress receptor Receptor Tyrosine Kinase growth_factor->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors ERK->transcription_factors cellular_response Cell Proliferation, Survival, etc. transcription_factors->cellular_response bibenzyl Bibenzyl Derivatives bibenzyl->inhibition inhibition->MEK e.g., inhibits phosphorylation

References

A Comparative Guide to Isotopic Labeling with Potassium Phenethyltrifluoroborate and its Analogs for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isotopic labeling methodologies, with a focus on the use of organotrifluoroborates for fluorine-18 (¹⁸F) labeling in Positron Emission Tomography (PET) imaging. While specific experimental data for Potassium phenethyltrifluoroborate is limited in the reviewed literature, this document extrapolates from studies on closely related aryltrifluoroborates to offer a comprehensive performance comparison with alternative labeling techniques. The information presented is intended to guide researchers in selecting appropriate methods for the radiosynthesis of PET probes.

Performance Comparison of ¹⁸F-Labeling Methods

The selection of an isotopic labeling method is critical and depends on factors such as the nature of the molecule to be labeled, desired radiochemical yield, molar activity, and the required reaction conditions. Organotrifluoroborates, including analogs of this compound, offer a convenient one-step labeling approach in aqueous media. Below is a comparison with other common ¹⁸F-labeling techniques.

MethodReagent/PrecursorTypical Radiochemical Yield (non-decay corrected)Typical Molar Activity (GBq/µmol)Key AdvantagesLimitations
Organotrifluoroborate Isotope Exchange Aryltrifluoroborate Precursor20–35%[1]40–111[1]One-step aqueous labeling, no HPLC purification often needed.[1]Requires acidic conditions (pH 2-2.5)[1], precursor synthesis can be multi-step.
Nucleophilic Substitution with Prosthetic Groups e.g., N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)30-46% (for in-solution peptide labeling)Variable, can be highWidely applicable, can be automated.Multi-step process (prosthetic group synthesis then conjugation), may require harsh conditions for initial fluorination.[2]
Silicon-Fluoride Acceptor (SiFA) Method Organotrifluorosilane PrecursorYields can approach 80-100% in some casesHighRapid, high-yielding, aqueous conditions.[3]Labeled product can have moderate stability to hydrolysis.[3]
Aluminum-[¹⁸F]Fluoride Chelation NOTA-conjugated Precursor5-25%VariableOne-pot, fast kinetics.Often requires elevated temperatures (100-120 °C), which may not be suitable for all biomolecules.
"Click" Chemistry Azide or Alkyne functionalized precursor and ¹⁸F-prosthetic groupHigh (e.g., >70% for conjugation step)HighHigh efficiency and specificity of the conjugation step, mild reaction conditions.Requires pre-functionalization of the biomolecule, two-step labeling process.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for the ¹⁸F-labeling of biomolecules using aryltrifluoroborates, which can be considered analogous to the procedure for this compound.

Protocol 1: General One-Step ¹⁸F-Labeling of a Peptide via Isotope Exchange with an Aryltrifluoroborate Precursor

This protocol is adapted from procedures for labeling peptides functionalized with an ammoniomethyltrifluoroborate (AMBF₃) moiety, a well-studied organotrifluoroborate.[1]

Materials:

  • Aryltrifluoroborate-conjugated peptide precursor

  • Aqueous [¹⁸F]fluoride solution

  • Pyridazine-HCl buffer (pH 2-2.5)

  • Sep-Pak C18 cartridge

  • Ethanol

  • Sterile water for injection

  • HPLC system for quality control

Procedure:

  • Precursor Preparation: Dissolve the aryltrifluoroborate-conjugated peptide precursor in the pyridazine-HCl buffer.

  • ¹⁸F-Fluoride Elution: Elute the aqueous [¹⁸F]fluoride from the cyclotron target through an anion exchange cartridge.

  • Labeling Reaction: Combine the eluted [¹⁸F]fluoride with the precursor solution in a reaction vessel. The reaction is typically heated for a short period (e.g., 10-20 minutes at 80-100°C). The acidic pH of 2-2.5 is crucial for efficient isotope exchange.[1]

  • Purification: After the reaction, the mixture is typically purified using a Sep-Pak C18 cartridge. The labeled peptide is retained on the cartridge while unreacted [¹⁸F]fluoride is washed away. The product is then eluted with an appropriate solvent mixture (e.g., ethanol/water). For many organotrifluoroborate-labeled biomolecules, HPLC purification is not required.[1]

  • Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-HPLC.

Visualizing the Workflow

Diagrams are essential for understanding complex experimental processes. The following sections provide Graphviz DOT scripts for generating key diagrams related to isotopic labeling with organotrifluoroborates.

Experimental Workflow for ¹⁸F-Labeling using an Organotrifluoroborate Precursor

This diagram illustrates the general steps involved in the synthesis of an ¹⁸F-labeled PET probe using the organotrifluoroborate method.

experimental_workflow cluster_precursor Precursor Preparation cluster_labeling Radiolabeling cluster_downstream Downstream Processing biomolecule Biomolecule (e.g., Peptide) conjugation Conjugation biomolecule->conjugation trifluoroborate_moiety Organotrifluoroborate Precursor trifluoroborate_moiety->conjugation conjugated_precursor Aryltrifluoroborate- conjugated Biomolecule conjugation->conjugated_precursor isotope_exchange ¹⁸F-¹⁹F Isotope Exchange conjugated_precursor->isotope_exchange f18_production [¹⁸F]Fluoride Production (Cyclotron) f18_production->isotope_exchange labeled_probe ¹⁸F-Labeled Biomolecule isotope_exchange->labeled_probe purification Purification (e.g., Sep-Pak) labeled_probe->purification qc Quality Control (HPLC) purification->qc final_product Final PET Probe qc->final_product

General workflow for the preparation of an ¹⁸F-labeled PET probe.
Logical Relationship of Key Parameters in Organotrifluoroborate Labeling

This diagram illustrates the interplay of key factors influencing the success of the ¹⁸F-labeling reaction.

logical_relationship cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Performance Metrics precursor Organotrifluoroborate Precursor rdy Radiochemical Yield precursor->rdy f18 [¹⁸F]Fluoride f18->rdy sa Molar Activity f18->sa pH Acidic pH (2.0-2.5) pH->rdy temperature Temperature (e.g., 80-100°C) temperature->rdy solvent Aqueous Media solvent->rdy purity Radiochemical Purity rdy->purity

Key factors influencing the outcome of organotrifluoroborate ¹⁸F-labeling.

References

Safety Operating Guide

Proper Disposal of Potassium Phenethyltrifluoroborate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of potassium phenethyltrifluoroborate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a valuable reagent in modern organic synthesis, prized for its stability and utility in cross-coupling reactions.[1][2] As with all laboratory chemicals, its disposal requires careful consideration to mitigate risks and adhere to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and the necessary personal protective equipment (PPE).

Hazard Profile:

  • Causes skin irritation.[1][3][4]

  • Causes serious eye irritation.[1][3][4]

  • May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat is recommended.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular FormulaC₈H₉BF₃K--INVALID-LINK--
Molecular Weight212.06 g/mol --INVALID-LINK--
Melting Point173-175 °CChemicalBook
GHS Hazard StatementsH315, H319, H335--INVALID-LINK--

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a chemical waste through a licensed environmental services contractor. Direct disposal into drains or regular trash is strictly prohibited.

Step 1: Waste Segregation and Collection

Proper segregation is the first step to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect unreacted this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any solid materials from spill clean-up in a dedicated, sealed container.

    • This waste stream should be labeled as "Solid Chemical Waste" and should include the full chemical name: "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed container designated for "Liquid Chemical Waste."

    • The container must be compatible with the solvents used.

    • Clearly label the container with the full chemical name and the approximate concentration.

Step 2: Packaging and Labeling

Correct packaging and labeling are critical for the safety of waste handlers and for regulatory compliance.

  • Container Selection:

    • Use robust, leak-proof containers with secure lids.

    • Ensure the container material is compatible with the chemical waste. For solid waste, a sturdy plastic pail or a double-bagged plastic bag within a rigid container is suitable. For liquid waste, use appropriate solvent-resistant bottles.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound."

      • The specific hazards: "Irritant."

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

Step 3: Storage of Chemical Waste

Proper storage of the collected waste pending disposal is essential to maintain a safe laboratory environment.

  • Location: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Compatibility: Do not store with incompatible materials, such as strong oxidizing agents.[1]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 4: Arranging for Disposal

Disposal must be handled by a licensed and approved hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors. They will provide guidance on scheduling a pickup and any specific institutional requirements.

  • Provide Documentation: Be prepared to provide the waste disposal company with an inventory of the chemical waste, including the chemical name, quantity, and associated hazards. The Safety Data Sheet (SDS) for this compound should be made available.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Packaging and Labeling cluster_3 Storage and Disposal start Waste Generated (Solid or Liquid) solid_waste Solid Waste (e.g., contaminated gloves, solid chemical) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) start->liquid_waste Is it liquid? package_solid Package in Labeled Solid Waste Container solid_waste->package_solid package_liquid Package in Labeled Liquid Waste Container liquid_waste->package_liquid store Store in Designated Hazardous Waste Area package_solid->store package_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research endeavors.

References

Personal protective equipment for handling Potassium phenethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Potassium Phenethyltrifluoroborate

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 329976-74-1[1]

  • Molecular Formula: C8H9BF3K[2]

Hazard Identification and Personal Protective Equipment

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

GHS Hazard Classification:

Hazard Class Category
Skin Corrosion/Irritation 2
Serious Eye Damage/Eye Irritation 2

| Specific target organ toxicity (single exposure); Respiratory tract irritation | 3 |

Source: PubChem[2]

Required Personal Protective Equipment (PPE):

Protection Type Recommended Equipment Specifications
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][5][6] Must be worn at all times when handling the chemical. A face shield may be required if there is a risk of splashing.[4][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4][6] Inspect gloves for integrity before each use. Remove and replace immediately if contaminated.
Laboratory coat.[4][5] Should be fully buttoned with sleeves rolled down.

| Respiratory Protection | Dust respirator (e.g., N95).[4] | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation.[8] |

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available for all weighing and transfer operations.[4]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.

2. Weighing and Transfer:

  • Don all required PPE before entering the designated handling area.

  • Carefully open the container inside the chemical fume hood to avoid generating dust.

  • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

  • Once weighed, carefully transfer the solid to the reaction vessel.

  • Close the container tightly immediately after use.

3. Dissolving the Reagent:

  • Add the solvent to the reaction vessel containing the this compound powder slowly to avoid splashing.

  • If necessary, stir the mixture gently to aid dissolution.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]

  • Clean all contaminated surfaces and equipment.

  • Remove and properly dispose of contaminated PPE.

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[9] Avoid generating dust.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

First Aid Measures:

Exposure Route First Aid Instructions
Eye Contact Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] Call a poison center or doctor if you feel unwell.[3]

| Ingestion | Rinse mouth.[4] Get medical advice/attention if you feel unwell.[4] |

Disposal Plan

All waste containing this compound, including empty containers, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.[3][9]

Procedure:

  • Segregate Waste: Do not mix waste containing this compound with other waste streams.

  • Containerize: Collect all solid and liquid waste in a clearly labeled, sealed, and durable hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

DO NOT dispose of this chemical down the drain or in regular trash.[3][9]

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Chemical prep2->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill1 Evacuate Area spill2 Alert EHS spill1->spill2

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.